molecular formula C13H15FN2 B8013546 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole CAS No. 942404-20-8

5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole

Cat. No.: B8013546
CAS No.: 942404-20-8
M. Wt: 218.27 g/mol
InChI Key: VPUITDNGMHUWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole is a useful research compound. Its molecular formula is C13H15FN2 and its molecular weight is 218.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2/c14-11-3-4-13-12(7-11)10(8-15-13)9-16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUITDNGMHUWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CNC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101259998
Record name 5-Fluoro-3-(1-pyrrolidinylmethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942404-20-8
Record name 5-Fluoro-3-(1-pyrrolidinylmethyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942404-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-3-(1-pyrrolidinylmethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole , a distinct chemical entity belonging to the gramine (3-aminomethylindole) class.

Executive Summary: The Structural Distinction It is critical to distinguish this molecule from the clinically relevant "triptan" class.

  • Tryptamines (Active Drugs): Possess a 2-carbon (ethyl) spacer (e.g., 3-(2-(pyrrolidin-1-yl)ethyl)indole). These are potent 5-HT agonists.

  • Gramines (The Topic): Possess a 1-carbon (methyl) spacer. 5-Fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole is primarily a reactive synthetic intermediate (Mannich base) and a pharmacophoric scaffold with distinct, often lower, receptor affinity, but high chemical reactivity used to synthesize serotonin modulators.

Part 1: Chemical Identity & Core Mechanism

The Mannich Base Pharmacophore

The molecule is a 5-fluoro-substituted gramine derivative . Its core mechanism of action is defined not just by receptor binding, but by its chemical reactivity profile as a Mannich base.

  • Chemical Class: Indole-3-alkylamine (Gramine type).

  • Key Feature: The C3-position is linked to a pyrrolidine ring via a single methylene unit (

    
    ).
    
  • Mechanistic Implication: Unlike the stable ethyl linkage in tryptamines, the methyl linkage in gramines renders the amine a "pseudo-leaving group" under specific conditions.

Mechanism of Action: The Azafulvene Pathway

In physiological or acidic synthetic environments, 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole exists in equilibrium with a highly reactive electrophilic species.

  • Protonation: The pyrrolidine nitrogen is protonated.

  • Elimination: The pyrrolidine moiety is eliminated, generating a resonance-stabilized 3-methyleneindolenine (azafulvene) intermediate.

  • Nucleophilic Attack: This electrophile can react with biological nucleophiles (cysteine thiols, DNA) or synthetic nucleophiles (cyanide, malonate).

Biological Consequence: While stable at neutral pH, this reactivity profile suggests the molecule can act as a covalent modifier or an alkylating agent in high concentrations, distinct from the reversible binding of tryptamines.

Receptor Binding Potential (5-HT & Sigma)

Despite its reactivity, the intact molecule possesses structural features required for serotonergic recognition.

  • 5-HT1A/1D Affinity: The 5-fluoro substitution typically enhances affinity for 5-HT1 receptors (mimicking the 5-OH of serotonin). However, the shortened linker (1-carbon) distorts the binding pose required for the Aspartate-3.32 interaction in the GPCR orthosteric site, resulting in significantly reduced potency compared to its ethyl analog.

  • Sigma-1 Receptor: The hydrophobic pyrrolidine ring and the basic nitrogen make it a viable ligand for the Sigma-1 chaperone receptor, often implicated in cellular stress responses.

Part 2: Experimental Protocols & Synthesis

Protocol: Synthesis via Mannich Reaction

This is the standard self-validating protocol to generate the core scaffold.

Reagents: 5-Fluoroindole, Formaldehyde (37% aq), Pyrrolidine, Acetic Acid.

StepOperationCritical ParameterMechanism
1 Pre-mix Mix Pyrrolidine (1.1 eq) + Formaldehyde (1.1 eq) in Acetic Acid at 0°C.Forms the reactive iminium ion in situ.
2 Addition Add 5-Fluoroindole (1.0 eq) slowly to the mixture.Prevents polymerization; ensures C3-selectivity.
3 Reaction Stir at RT for 4-12 hours. Monitor via TLC.Electrophilic aromatic substitution at Indole C3.
4 Quench Basify with NaOH (2N) to pH 10.Neutralizes acid; precipitates the free base.
5 Isolation Filter precipitate or extract with EtOAc. Recrystallize from EtOH.Removes unreacted indole and side products.
Protocol: Conversion to Active Tryptamine (Homologation)

Researchers often use this molecule as a precursor to synthesize the 5-HT agonist (ethyl analog).

  • Quaternization: React 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole with Methyl Iodide (

    
    ) to form the quaternary ammonium salt.
    
  • Displacement: Treat with NaCN (Sodium Cyanide) in DMF. The cyanide displaces the pyrrolidine (via the azafulvene mechanism) to form 5-fluoro-indole-3-acetonitrile .

  • Reduction: Reduce the nitrile with

    
     to yield 5-fluoro-tryptamine , the potent bioactive scaffold.
    

Part 3: Visualization of Mechanism

Pathway: Reactivity & Homologation

This diagram illustrates the equilibrium between the stable amine and the reactive azafulvene, showing why this molecule is a versatile intermediate but a potentially unstable drug.

G Substrate 5-Fluoro-3-(pyrrolidin-1-ylmethyl)indole (The Gramine) Protonated Protonated Species (R-NH+) Substrate->Protonated Acidic pH / Phys. Cond. Target_5HT 5-HT Receptor (Weak/Altered Binding) Substrate->Target_5HT Direct Binding (Low Affinity) Azafulvene 3-Methyleneindolenine (Reactive Electrophile) Protonated->Azafulvene - Pyrrolidine (Elimination) Azafulvene->Substrate Reversible Product_Tryptamine 5-Fluoro-Tryptamine (Active 5-HT Agonist) Azafulvene->Product_Tryptamine + CN- / Reduction (Synthetic Homologation)

Caption: The "Gramine-Azafulvene" equilibrium. The molecule acts as a masked electrophile (azafulvene) allowing synthetic homologation to tryptamines, while direct receptor binding is secondary.

SAR Comparison: Gramine vs. Tryptamine

This diagram highlights why the user's molecule (Gramine) differs from the active drug class (Tryptamine).

SAR Gramine Gramine Scaffold (1-Carbon Linker) User's Compound Feature1 Linker Length Gramine->Feature1 Methyl (CH2) Feature2 Reactivity Gramine->Feature2 High (Alkylating) Feature3 5-HT Potency Gramine->Feature3 Low / Antagonist Tryptamine Tryptamine Scaffold (2-Carbon Linker) Active Drug Class Tryptamine->Feature1 Ethyl (CH2-CH2) Tryptamine->Feature2 Stable Tryptamine->Feature3 High (Agonist)

Caption: Structure-Activity Relationship (SAR) comparison. The 1-carbon linker defines the molecule as a reactive intermediate rather than a stable agonist.

Part 4: References

  • Castro, J. L., et al. (1997).[1] "3-[2-(Pyrrolidin-1-yl)ethyl]indoles and 3-[3-(piperidin-1-yl)propyl]indoles: agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B subtype."[1] Journal of Medicinal Chemistry.

    • Context: Establishes the ethyl (2-carbon) analog as the active 5-HT1D agonist, contrasting with the user's methyl analog.

  • Youngdale, G. A., et al. (1964).[2] "Synthesis and Pharmacological Activity of 3-(2-Pyrrolidinyl)indoles." Journal of Medicinal Chemistry.

    • Context: Foundational work on pyrrolidine-indole connectivity and bioactivity.

  • Vibrant Pharma. "5-Fluoro-3-[(pyrrolidin-1-yl)methyl]-1H-indole Product Data."

    • Context: Verifies the commercial availability of the specific chemical entity as a building block (CAS 942404-20-8).

  • PubChem. "5-fluoro-3-(2-pyrrolidin-1-ylethyl)-7H-indole Compound Summary." National Library of Medicine.

    • Context: Provides chemical property data for the closely related ethyl-analog, used for SAR comparison.

Sources

Whitepaper: A Hierarchical Strategy for the Biological Activity Screening of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The novel compound, 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole, combines this indole core with two key structural modifications: a fluorine atom at the 5-position, known to potentially enhance metabolic stability and binding affinity, and a 3-position pyrrolidinomethyl group, which imparts a three-dimensional character crucial for specific molecular interactions.[3][4] This guide presents a comprehensive, tiered strategy for systematically screening the biological activities of this compound. We outline a logical progression from broad, high-throughput primary screens to focused secondary and mechanistic assays, ensuring an efficient allocation of resources while maximizing the potential for discovering significant pharmacological activity. This document provides not only detailed, field-proven protocols but also the scientific rationale behind the experimental choices, empowering researchers to make informed decisions in the early stages of drug discovery.

Introduction and Strategic Rationale

The journey of a novel chemical entity from synthesis to a potential drug candidate is predicated on a systematic and rigorous evaluation of its biological effects. The subject of this guide, 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole, represents a promising starting point due to its structural motifs. The indole ring is capable of forming hydrogen bonds and engaging in π–π stacking or cation–π interactions, while the pyrrolidine moiety introduces a saturated, non-planar structure that can effectively explore the pharmacophore space of biological targets.[2][4]

A haphazard screening approach is both inefficient and costly. Therefore, we advocate for a hierarchical, tiered screening cascade. This strategy begins with broad, high-throughput screening (HTS) to identify any potential biological activity, followed by progressively more specific and complex assays to confirm these "hits," elucidate their mechanism of action (MoA), and establish a preliminary structure-activity relationship (SAR).

The causality behind this tiered approach is rooted in resource management and logical scientific progression. Primary HTS assays are designed for speed and scale, allowing for the rapid survey of a wide range of biological targets. Only compounds showing promising activity (hits) in this initial phase are advanced to more resource-intensive secondary and tertiary assays. This ensures that time and effort are focused on the most promising molecules.

G cluster_0 Screening Cascade Overview Start Compound Synthesis 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole Tier1 Tier 1: Primary HTS (Broad Target Panels) Start->Tier1 Initial Screening Tier2 Tier 2: Hit Confirmation & Secondary Assays (Dose-Response, Selectivity) Tier1->Tier2 Identify 'Hits' Tier3 Tier 3: Mechanism of Action (MoA) Studies (Kinetics, Pathway Analysis) Tier2->Tier3 Confirm & Characterize Decision Decision Point (Advance / Optimize / Discontinue) Tier3->Decision Elucidate MoA

Caption: A high-level overview of the tiered screening cascade.

Tier 1: Primary High-Throughput Screening (HTS)

Directive: To cast a wide net and efficiently identify potential areas of biological activity. At this stage, the compound is typically tested at a single, relatively high concentration (e.g., 10 µM) against diverse panels of targets.

Target Class Selection Rationale

Based on the compound's structure, the following target classes are prioritized for initial screening:

  • G Protein-Coupled Receptors (GPCRs): As the largest family of cell surface receptors and the target of over 30% of FDA-approved drugs, GPCRs are a primary focus.[5] The indole scaffold is present in many known GPCR ligands, particularly serotonin and melatonin receptor modulators.

  • Enzyme Panels: Indole derivatives are known inhibitors of a wide range of enzymes, including protein kinases, cyclooxygenases (COX), and indoleamine 2,3-dioxygenase (IDO1).[1]

  • General Cytotoxicity: This is a critical initial assessment. It helps identify compounds with potential as anticancer agents and simultaneously flags non-specific cytotoxicity, which could be a liability for other therapeutic indications.

Recommended Primary Assays

A functional cell-based assay is preferred for HTS as it provides information on the compound's effect on receptor signaling. A common approach is to use a panel of cell lines, each stably expressing a specific GPCR, and measure a common downstream second messenger.

  • Calcium Mobilization Assay (for Gq-coupled GPCRs): This assay detects increases in intracellular calcium upon receptor activation. It is a robust and widely used HTS method.[6]

  • cAMP Assay (for Gs/Gi-coupled GPCRs): This assay measures the modulation (increase by Gs, decrease by Gi) of cyclic AMP levels, another key second messenger.[5]

The Lactate Dehydrogenase (LDH) assay is a reliable method for assessing cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[7][8] The amount of LDH released is directly proportional to the number of lysed cells.[9]

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well clear, flat-bottom plate at a density of 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 µM working solution of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole in the culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium.

  • Controls (Self-Validating System):

    • Vehicle Control (Spontaneous Release): Treat cells with medium containing the same concentration of solvent (e.g., 0.1% DMSO) used for the test compound.

    • Maximum Release Control: Add 10 µL of a 10X Lysis Buffer (often provided in commercial kits, e.g., Triton X-100 based) to untreated cells 45 minutes before the final measurement.[8]

    • Medium Background Control: Wells containing only culture medium without cells.

  • Incubation: Incubate the plate for a relevant period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

  • Assay Procedure:

    • Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's protocol (typically a mixture of a substrate and a dye).

    • Add 50 µL of the reaction mixture to each well of the new plate.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of Stop Solution if required by the kit.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm or 565 nm) using a microplate reader.[8]

  • Data Analysis:

    • First, subtract the medium background absorbance from all other readings.

    • Calculate the percent cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-Treated LDH Activity - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Tier 2: Hit Confirmation and Secondary Screening

Directive: To validate the initial hits from Tier 1, eliminate false positives, and begin to characterize the compound's potency and selectivity.

Dose-Response Analysis

Any hit from the primary screen must be re-tested using a range of concentrations (typically an 8- to 12-point serial dilution) to generate a dose-response curve. This allows for the determination of key quantitative parameters like IC₅₀ (half-maximal inhibitory concentration) for antagonists/inhibitors or EC₅₀ (half-maximal effective concentration) for agonists.[10]

Table 1: Example Dose-Response Data for a Hypothetical Kinase Hit

Compound Conc. (nM) % Inhibition
10000 98.5
3333 95.2
1111 89.1
370 75.4
123 52.3
41 28.7
13.7 10.1
4.6 2.5

| Calculated IC₅₀ | 115 nM |

Orthogonal Assays

An orthogonal assay uses a different technology or measures a different biological endpoint to confirm the initial observation. This is a critical step to rule out assay artifacts or compound interference.

  • Example: If a compound was identified as a GPCR agonist in a cell-based functional assay, a Receptor Binding Assay would be an excellent orthogonal follow-up. This biochemical assay directly measures the interaction between the compound and the receptor protein.[10][11]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation:

    • Receptor Source: Prepare cell membranes from a cell line overexpressing the target GPCR.

    • Radioligand: Choose a well-characterized radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with high affinity and specificity for the target receptor.

    • Test Compound: Prepare serial dilutions of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add receptor membranes, a fixed concentration of radioligand (typically at its Kd value), and assay buffer.

    • Competition Binding: Add receptor membranes, radioligand, and varying concentrations of the test compound.

    • Non-Specific Binding (NSB): Add receptor membranes, radioligand, and a high concentration of a known, unlabeled competing ligand to saturate all specific binding sites.[12]

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter mat, which traps the cell membranes.[12][13]

  • Detection: Place the filter mat in a scintillation vial with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.[10]

Tier 3: Mechanism of Action (MoA) Elucidation

Directive: To understand how the compound produces its biological effect at a molecular level. The specific assays in this tier are entirely dependent on the findings from Tier 2.

MoA for an Enzyme Inhibitor

If the compound is a confirmed enzyme inhibitor, the next logical step is to determine its mechanism of inhibition.[14]

Enzyme Inhibition Kinetics: The experiment involves measuring the initial reaction velocity at various substrate concentrations in the presence of several fixed concentrations of the inhibitor. By analyzing the data using double-reciprocal plots (Lineweaver-Burk plots), one can distinguish between competitive, non-competitive, and uncompetitive inhibition.[14]

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E Enzyme (E) ES ES Complex E:f0->ES:f0 + S EI EI Complex S Substrate (S) P Product (P) ES:f0->P:f0 k_cat ESI ESI Complex I Inhibitor (I) I->E Binds to free enzyme only I_nc Inhibitor (I) I_nc->E Binds to E I_nc->ES Binds to ES I_uc Inhibitor (I) I_uc->ES Binds to ES complex only G Input Comprehensive Data Profile (Potency, Selectivity, MoA, Toxicity) Decision Is there a viable therapeutic window and a clear MoA? Input->Decision Advance Advance to Lead Optimization (SAR studies, in vivo models) Decision->Advance Yes Optimize Synthesize Analogs (Improve potency/selectivity) Decision->Optimize Promising, but needs improvement Discontinue Discontinue Compound (Poor activity or high toxicity) Decision->Discontinue No

Caption: A decision-making workflow based on integrated screening data.

This systematic guide provides a robust framework for the initial biological characterization of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole. By adhering to this logical progression of assays and maintaining rigorous scientific standards, researchers can efficiently uncover the therapeutic potential of this and other novel chemical entities.

References

  • Hauser, A. S., Chavali, S., Masuho, I., Jahn, L. J., Martemyanov, K. A., Gloriam, D. E., & Babu, M. M. (2018). Pharmacogenomics of GPCR Drug Targets. Cell, 172(1-2), 41-54.e19. Available at: [Link]

  • Celtarys. (2023). High-Throughput Screening of GPCRs for Drug Discovery. Available at: [Link]

  • Zhang, M., & Zhang, L. (2020). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science, 11(1), 139-145. Available at: [Link]

  • Lee, Y., & Lee, J. (2020). Computer-aided high-throughput screening for the discovery of GPCR biased ligands. Stanford Digital Repository. Available at: [Link]

  • Mtoz Biolabs. Receptor-Ligand Binding Assay. Available at: [Link]

  • Profacgen. (2022). An Optimization Platform of High-Throughput GPCR for Drug Discovery. Available at: [Link]

  • Marine Biotechnology-PFR. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube. Available at: [Link]

  • Gifford Bioscience. About Ligand Binding Assays. Available at: [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 433-442. Available at: [Link]

  • An, W. F., & Tolliday, N. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]

  • OZ Biosciences. LDH Cytotoxicity Assay Kit. Available at: [Link]

  • Rateb, M. E., & Ebel, R. (2020). Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. Molecules, 25(16), 3744. Available at: [Link]

  • Ferreira, M. J. U. (2013). Indole alkaloids as leads for developing effective anticancer drugs targeting multidrug resistant cancer cells. ULisboa Repository. Available at: [Link]

  • Carroll, A. R., et al. (2023). Marine indole alkaloid diversity and bioactivity. What do we know and what are we missing? Natural Product Reports, 40(2), 245-265. Available at: [Link]

  • Canvax. LDH Cytotoxicity Assay Kit. Available at: [Link]

  • Antibodies.com. LDH Cytotoxicity Assay Kit (A319649). Available at: [Link]

  • Al-Mekhlafi, F. A., et al. (2021). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Marine Drugs, 19(12), 705. Available at: [Link]

  • Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. Available at: [Link]

  • Creative Diagnostics. Enzyme Inhibition Kit for Metabolic Studies. Available at: [Link]

  • Clinical Trials Arena. (2018). Universal enzyme inhibition measurement could boost drug discovery. Available at: [Link]

  • Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • This citation is not directly referenced in the text.
  • This citation is not directly referenced in the text.
  • This citation is not directly referenced in the text.
  • This citation is not directly referenced in the text.
  • This citation is not directly referenced in the text.
  • Huang, X., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 10, 929562. Available at: [Link]

  • This citation is not directly referenced in the text.
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(19), 5947. Available at: [Link]

Sources

The Pharmacological Imperative of Fluorinated Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is arguably the most "privileged" structure in medicinal chemistry, serving as the core for endogenous ligands (serotonin, melatonin) and a vast array of therapeutics. However, the native indole ring suffers from rapid oxidative metabolism and suboptimal lipophilicity. The strategic incorporation of fluorine—the "magic methyl" of bioisosterism—transforms this scaffold.

This guide analyzes the pharmacology of fluorinated indoles, moving beyond basic synthesis to explore Structure-Activity Relationships (SAR) , Metabolic Stability , and Receptor Kinetics . It is designed for researchers seeking to optimize lead compounds by leveraging the unique electronic and steric properties of the C-F bond.

Part 1: The Physicochemical Rationale

The "Polar Hydrophobicity" Paradox

Fluorine is unique.[1] It is the most electronegative element (3.98 Pauling scale), yet the C-F bond is highly lipophilic. When substituted onto an indole ring, fluorine exerts a profound electronic pull (inductive effect,


) while simultaneously increasing the molecule's lipophilicity  (LogP).
  • Bioisosterism: The Van der Waals radius of Fluorine (1.47 Å) is tightly matched to Hydrogen (1.20 Å) and Oxygen (1.52 Å). This allows:

    • H-Mimicry: Fitting into steric pockets designed for H.

    • OH-Mimicry: The C-F bond is isopolar to C-OH but acts as a hydrogen bond acceptor only, not a donor. This is critical for 5-HT receptor selectivity.

Electronic Modulation of the Indole Core

The electron-rich nature of indole makes it prone to oxidation. Fluorine substitution dramatically alters the


-electron density.
  • pKa Modulation: Fluorine at the C5 or C6 position lowers the pKa of the indole N-H (normally ~17) and any basic side chains (e.g., tryptamines). This reduction in basicity often improves membrane permeability and oral bioavailability by reducing the percentage of ionized species at physiological pH.

Table 1: Physicochemical Impact of Fluorine Substitution

PropertyC-H BondC-F BondPharmacological Consequence
Bond Length 1.09 Å1.35 ÅMinimal steric perturbation; fits tight binding pockets.
Bond Energy ~98 kcal/mol~116 kcal/molExtreme metabolic resistance (blocks CYP450).
Dipole Moment 0.4 D1.4 DEnhances specific electrostatic interactions (dipole-dipole).
Lipophilicity (

)
0.00+0.14Increases LogP; improves Blood-Brain Barrier (BBB) penetration.

Part 2: Metabolic Stability & ADME

Blocking the "Metabolic Soft Spots"

The native indole ring is rapidly hydroxylated by Cytochrome P450 enzymes (specifically CYP1A2, CYP2C19, and CYP2D6) at the electron-rich C5, C6, and C7 positions .

  • Mechanism: CYP450 enzymes utilize a high-energy iron-oxo species to abstract a hydrogen atom or transfer oxygen. The C-F bond is too strong for this abstraction.

  • The "Para-Block" Strategy: Substituting Fluorine at the para-position relative to the activating nitrogen (C5 position) effectively shuts down the primary route of clearance.

The NIH Shift Nuance

Expert Insight: While fluorine generally blocks metabolism, researchers must be aware of the NIH Shift . In some cases, rather than blocking oxidation, the fluorine atom can migrate to an adjacent carbon during the formation of an arene oxide intermediate. However, in indoles, this is less common than in simple phenyl rings, making F-substitution a reliable stabilizer.

Visualization: The Fluorine Scan Logic

The following diagram illustrates the decision tree for placing fluorine atoms to optimize the indole scaffold.

SAR_Logic Indole Indole Scaffold (Lead Compound) Metab_Issue Problem: Rapid CYP450 Oxidation Indole->Metab_Issue Potency_Issue Problem: Low Receptor Affinity Indole->Potency_Issue C5_Sub Strategy: C5-Fluorination Metab_Issue->C5_Sub Primary Soft Spot C6_Sub Strategy: C6-Fluorination Potency_Issue->C6_Sub Binding Pocket Fit Result_Metab Outcome: Blocks Hydroxylation (Increases t1/2) C5_Sub->Result_Metab Result_BBB Outcome: Increased Lipophilicity (Better CNS Penetration) C5_Sub->Result_BBB Result_Bind Outcome: Halogen Bonding (Serine/Threonine interaction) C6_Sub->Result_Bind C6_Sub->Result_BBB

Figure 1: Strategic placement of fluorine atoms on the indole ring to address specific pharmacological liabilities.

Part 3: Case Studies in Receptor Kinetics

Kinase Inhibition: Sunitinib

Sunitinib (Sutent) utilizes a 5-fluoroindolin-2-one core.[2][3]

  • Role of Fluorine: The fluorine atom at C5 is not merely for metabolic stability; it modulates the acidity of the NH group, strengthening the hydrogen bond with the kinase hinge region (Glu817 and Leu820 in VEGFR2).

  • Outcome: This creates a potent multi-targeted tyrosine kinase inhibitor (VEGFR, PDGFR, KIT) with a half-life suitable for once-daily dosing.

CNS Agents: 5-HT Receptor Agonists

Serotonin (5-HT) has a C5-hydroxyl group. Replacing this -OH with -F creates a "polar hydrophobic" mimic.

  • 5-HT1A Agonism: Fluorinated tryptamines maintain high affinity because the Fluorine atom can accept hydrogen bonds from serine residues (e.g., Ser5.42) in the receptor pocket, similar to the native hydroxyl, but without the rapid glucuronidation liability of the phenol.

  • Selectivity: 4-fluoro vs. 5-fluoro substitution often flips selectivity between 5-HT1A and 5-HT2A subtypes due to subtle steric constraints in the orthosteric binding site.

Part 4: Experimental Protocol

Protocol: Microsomal Stability Assay for Fluorinated Indoles

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) of a novel fluorinated indole derivative.
Reagents
  • Test Compound: 10 mM stock in DMSO.

  • Liver Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2.

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow Diagram

Microsomal_Assay Prep 1. Preparation Dilute microsomes to 0.5 mg/mL Pre-warm to 37°C Dosing 2. Dosing Add Test Compound (1 µM final) < 0.1% DMSO Prep->Dosing Initiation 3. Initiation Add NADPH Regenerating System Start Timer Dosing->Initiation Sampling 4. Sampling Loop Remove aliquots at t = 0, 5, 15, 30, 60 min Initiation->Sampling Termination 5. Termination Dispense into Ice-Cold ACN (Precipitate Proteins) Sampling->Termination At each timepoint Analysis 6. Analysis Centrifuge -> LC-MS/MS Monitor Parent Ion Depletion Termination->Analysis

Figure 2: Step-by-step workflow for determining metabolic stability using human liver microsomes.

Step-by-Step Methodology
  • Incubation Mix: Prepare a master mix of phosphate buffer (pH 7.4) and liver microsomes (final protein conc. 0.5 mg/mL).[4][5] Pre-incubate at 37°C for 5 minutes.

  • Compound Addition: Spike the master mix with the fluorinated indole (final conc. 1 µM). Note: Keep substrate concentration low (

    
    ) to ensure first-order kinetics.
    
  • Initiation: Add the NADPH regenerating system to start the reaction.

  • Sampling: At

    
     minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold Stop Solution.
    
  • Processing: Centrifuge samples at 4,000 rpm for 20 minutes to pellet precipitated proteins.

  • Quantification: Inject supernatant into LC-MS/MS. Monitor the transition of the fluorinated parent mass (

    
    ) to its specific fragment.
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. A foundational review on the physicochemical properties of fluorine in drug design.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Detailed analysis of bioisosterism, including H-F and OH-F swaps.

  • Hogendorf, A., et al. (2019). "Fluorinated indole-imidazole conjugates: Selective orally bioavailable 5-HT7 receptor low-basicity agonists."[6][7] Bioorganic & Medicinal Chemistry. Specific case study on 5-HT receptor modulation.

  • Chow, J., et al. (2001). "Sunitinib: From Rational Design to Clinical Efficacy." Journal of Clinical Oncology. Describes the development of the fluorinated indolinone core.

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. The gold-standard reference for the microsomal stability protocol.

Sources

An In-Depth Technical Guide to the In Silico Modeling of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole Binding to the Human 5-HT6 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed walkthrough for modeling the binding of the novel small molecule, 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole, to the human serotonin 6 (5-HT6) receptor. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling principles. We will delve into the causality behind experimental choices, ensuring a robust and self-validating workflow from initial protein preparation to advanced molecular dynamics simulations and binding free energy estimations.

Introduction: The Rationale for Investigating 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole and the 5-HT6 Receptor

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The specific compound of interest, 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole, possesses structural motifs, namely the indole core and a pyrrolidinomethyl side chain, that suggest a potential interaction with aminergic G-protein coupled receptors (GPCRs). Notably, derivatives of 3-(pyrrolidin-2-ylmethyl)-1H-indole have been identified as potent ligands for the 5-HT6 receptor, a promising target for cognitive disorders such as Alzheimer's disease.[2][3][4] The 5-HT6 receptor is primarily expressed in the central nervous system and modulates cholinergic and glutamatergic neurotransmission, making it a compelling target for procognitive agents.[5]

In silico modeling has become an indispensable tool in modern drug discovery, offering a high-resolution view of molecular interactions that can guide the design of more potent and selective therapeutics.[6] By computationally predicting the binding mode and affinity of our lead compound, we can generate testable hypotheses and prioritize experimental resources. This guide will provide a step-by-step protocol for such an investigation, focusing on the human 5-HT6 receptor.

I. Foundational Workflow: A Multi-Stage Approach to Binding Prediction

Our in silico investigation is structured as a multi-stage workflow, progressively refining our understanding of the protein-ligand interaction. Each stage builds upon the previous one, increasing the computational complexity and, consequently, the accuracy of our predictions.

G cluster_prep Preparation Phase cluster_docking Initial Screening cluster_simulation Refinement & Validation cluster_analysis Analysis & Interpretation ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking protein_prep Protein Preparation protein_prep->docking md_sim Molecular Dynamics Simulation docking->md_sim free_energy Binding Free Energy Calculation md_sim->free_energy analysis Interaction Analysis md_sim->analysis free_energy->analysis G start Download PDB Structure (e.g., 7YS6) remove_non_receptor Remove Non-Receptor Components (G-protein, scFv, etc.) start->remove_non_receptor add_hydrogens Add Hydrogen Atoms remove_non_receptor->add_hydrogens assign_protonation Assign Protonation States (His, Asp, Glu) add_hydrogens->assign_protonation fill_loops Model Missing Loops/Residues assign_protonation->fill_loops minimize Constrained Energy Minimization fill_loops->minimize end_node Prepared Receptor Structure minimize->end_node

Figure 2: Step-by-step workflow for protein preparation.

Protocol 2: Protein Preparation using Schrödinger's Protein Preparation Wizard

  • Import and Pre-processing:

    • Download the PDB structure (7YS6) and import it into Maestro.

    • Remove all non-receptor components, including the G-protein, nanobody/scFv, lipids, and water molecules. We are interested in the receptor itself for this initial docking study.

  • Assign Bond Orders and Add Hydrogens:

    • The PDB format often lacks explicit hydrogen atoms. The software will add hydrogens and assign correct bond orders.

  • Protonation State Assignment:

    • Use PROPKA at pH 7.4 to predict the protonation states of ionizable residues (Asp, Glu, His, Lys, Arg).

    • Causality: The protonation state of active site residues is critical for forming correct hydrogen bonds and electrostatic interactions with the ligand.

  • Optimize Hydrogen-Bonding Network:

    • Flip the orientations of Asn, Gln, and His residues to optimize the hydrogen-bonding network within the protein.

  • Restrained Minimization:

    • Perform a restrained energy minimization of the protein structure. This step relaxes the structure after adding hydrogens and optimizing protonation states, while preventing significant deviation from the experimentally determined coordinates. The heavy atoms are typically restrained with a harmonic potential.

III. Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. [7]It is a computationally efficient method to generate plausible binding hypotheses. We will use the Glide software for this purpose.

Protocol 3: Molecular Docking with Glide

  • Receptor Grid Generation:

    • Define the binding site. For the 5-HT6 receptor, the binding site is located within the transmembrane helices. Key interacting residues often include Asp106 (3.32), Trp281 (6.48), and Phe285 (6.52). [8] * Define a bounding box (the "grid") around these residues to confine the docking search space.

    • Causality: A well-defined grid focuses the computational effort on the relevant binding pocket, increasing the efficiency and accuracy of the docking run.

  • Ligand Docking:

    • Use the prepared ligand from Protocol 1.

    • Perform the docking calculation using Standard Precision (SP) or Extra Precision (XP) mode. XP mode is more computationally intensive but provides more accurate results.

    • The output will be a set of predicted binding poses for the ligand, ranked by a scoring function (e.g., GlideScore).

Table 1: Representative Molecular Docking Results

ParameterValueDescription
GlideScore-8.5 kcal/molAn empirical scoring function that estimates the binding affinity. More negative values indicate stronger predicted binding.
Key InteractionsAsp106 (3.32), Trp281 (6.48)Predicted hydrogen bonds and/or salt bridges with key active site residues.
Predicted PosePyrrolidine N-H -- Asp106 OExample of a specific predicted interaction.

IV. Molecular Dynamics Simulation: Capturing the Dynamics of Binding

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time. [5]This is crucial for assessing the stability of the predicted binding pose and understanding the role of protein flexibility. We will use the GROMACS software package for this stage.

Protocol 4: Protein-Ligand MD Simulation with GROMACS

  • System Preparation:

    • Combine the best-ranked docked pose of the protein-ligand complex into a single PDB file.

    • Choose a suitable force field (e.g., CHARMM36m for the protein, CGenFF for the ligand).

    • Place the complex in a simulation box of appropriate dimensions (e.g., a cubic box with a minimum distance of 1.0 nm between the complex and the box edge).

    • Solvate the system with a water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization:

    • Perform a steepest descent energy minimization of the entire system to remove any steric clashes introduced during system setup.

  • Equilibration:

    • Perform a two-phase equilibration:

      • NVT (Canonical Ensemble): Equilibrate the system at a constant number of particles, volume, and temperature (e.g., 300 K) for a short duration (e.g., 100 ps). This allows the solvent to equilibrate around the restrained protein-ligand complex.

      • NPT (Isothermal-Isobaric Ensemble): Equilibrate the system at a constant number of particles, pressure (e.g., 1 bar), and temperature (e.g., 300 K) for a longer duration (e.g., 1 ns). This allows the system density to relax to the correct value. Position restraints on the protein and ligand are gradually released during this phase.

    • Causality: Proper equilibration is essential to ensure that the production MD simulation starts from a stable and well-relaxed state, preventing artifacts in the simulation trajectory.

  • Production MD:

    • Run the production MD simulation for a sufficient length of time to observe the desired dynamics (e.g., 100 ns). The choice of simulation time depends on the specific research question. For binding pose stability, 50-100 ns is often a good starting point.

V. Analysis of MD Trajectories and Binding Free Energy Estimation

The output of the MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms in the system over time. This trajectory can be analyzed to extract valuable information about the protein-ligand interaction.

A. Trajectory Analysis
  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time to assess the stability of the simulation and the binding pose.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

  • Interaction Analysis: Analyze the hydrogen bonds, hydrophobic interactions, and salt bridges between the protein and ligand throughout the simulation.

B. Binding Free Energy Calculation

While docking scores provide a rough estimate of binding affinity, more rigorous methods can be used to calculate the binding free energy. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular end-point method that provides a good balance between accuracy and computational cost.

Protocol 5: MM/GBSA Binding Free Energy Calculation

  • Extract Snapshots: Extract a set of snapshots (e.g., 100-1000) from the stable portion of the MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, receptor, and ligand:

    • Molecular mechanics energy in the gas phase.

    • Polar solvation energy (calculated using a Generalized Born model).

    • Nonpolar solvation energy (calculated based on the solvent-accessible surface area).

  • Calculate Binding Free Energy: The binding free energy (ΔG_bind) is then calculated using the following equation:

    ΔG_bind = G_complex - (G_receptor + G_ligand)

Table 2: Representative MM/GBSA Results

Energy ComponentAverage Value (kcal/mol)Contribution to Binding
ΔE_vdw-45.2Favorable
ΔE_elec-28.7Favorable
ΔG_polar+35.5Unfavorable
ΔG_nonpolar-7.8Favorable
ΔG_bind -46.2 Overall Predicted Binding Free Energy

VI. Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for modeling the binding of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole to the human 5-HT6 receptor. By following these detailed protocols, researchers can generate robust and reliable predictions of the ligand's binding mode and affinity. The insights gained from these computational studies can provide a strong foundation for the rational design of novel and more potent 5-HT6 receptor modulators for the potential treatment of cognitive disorders.

Future work could involve more rigorous free energy calculation methods such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) to obtain more quantitative predictions of binding affinity. Additionally, these in silico findings should be validated through experimental assays, such as radioligand binding assays and functional assays, to confirm the predicted activity of the compound.

References

  • He, Y., Xia, R., Wang, N., & Xu, Z. (2021). Cryo-EM structure of histamine H1 receptor Gq complex. RCSB Protein Data Bank. [Link]

  • Huang, S., et al. (2022). Serotonin 6 (5-HT6) receptor-Gs-Nb35 complex. RCSB Protein Data Bank. [Link]

  • Im, D., Shimamura, T., & Iwata, S. (2020). Human dopamine D2 receptor in complex with spiperone. RCSB Protein Data Bank. [Link]

  • Jansen, C. U., & Qvortrup, K. (2021). Small molecule drugs for treatment of alzheimer's diseases developed on the basis of mechanistic understanding of the serotonin receptors 4 and 6. International Journal of Molecular Sciences, 22(19), 10773.
  • Liu, K. G., & Robichaud, A. J. (2008). 5-HT6 medicinal chemistry. Current Topics in Medicinal Chemistry, 8(12), 1039-1057.
  • Pei, Y., et al. (2023). ST1936-5HT6R complex. RCSB Protein Data Bank. [Link]

  • Russell, M. G. N., et al. (2001). N-Arylsulfonylindole Derivatives as Serotonin 5-HT6 Receptor Ligands. Journal of Medicinal Chemistry, 44(22), 3581-3593.
  • Shimamura, T., et al. (2011). Structure of the human histamine H1 receptor in complex with doxepin. RCSB Protein Data Bank. [Link]

  • Veljkovic, V., et al. (2022). In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer's Disease. Molecules, 27(9), 2626.
  • Wang, S., et al. (2018). Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone. RCSB Protein Data Bank. [Link]

  • Zhao, Q. Y., et al. (2023). Cryo-EM structure of the Serotonin 6 (5-HT6) receptor-DNGs-scFv16 complex. RCSB Protein Data Bank. [Link]

  • Various Authors. (n.d.). Dopamine receptor D2. Wikipedia. [Link]

  • Various Authors. (n.d.). Histamine H1 receptor. Wikipedia. [Link]

  • Various Authors. (n.d.). 5-HT 6 receptor (5ht6r_human). GPCRdb. [Link]

  • Various Authors. (2023). In-silico Design, ADMET Screening, Prime MM-GBSA Binding Free Energy Calculation and MD Simulation of Some Novel Phenothiazines as 5HT6R Antagonists Targeting Alzheimer's Disease. Bentham Science Publishers. [Link]

  • Various Authors. (2005). A three-dimensional pharmacophore model for 5-hydroxytryptamine6 (5-HT6) receptor antagonists. PubMed. [Link]

  • Various Authors. (2022). In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer's Disease. PMC. [Link]

  • Various Authors. (2025). In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer's Disease. ResearchGate. [Link]

  • Various Authors. (2022). In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer's Disease. PubMed. [Link]

  • Various Authors. (n.d.). Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists: Design, Synthesis & Biological Evaluation. PMC. [Link]

  • Various Authors. (2023). Structural studies of serotonin receptor family. BMB Reports. [Link]

  • Various Authors. (n.d.). N-Arylsulfonylindole Derivatives as Serotonin 5-HT6 Receptor Ligands. ACS Publications. [Link]

  • Various Authors. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • Various Authors. (2019). Design, synthesis, and molecular docking of new 5-HT reuptake inhibitors based on modified 1,2-dihydrocyclopenta[b] indol-3(4H)-. Indian Academy of Sciences. [Link]

  • Various Authors. (n.d.). Synthesis and Molecular docking studi. JOCPR. [Link]

Sources

A Comprehensive Technical Guide to 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole: Synthesis, Properties, and Applications in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Indoleamines in Modern Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neurotransmitters, alkaloids, and therapeutic agents. Its strategic modification allows for the fine-tuning of pharmacological properties to achieve desired biological effects. The introduction of a fluorine atom, a bioisostere of hydrogen, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to protein targets. This guide focuses on a specific and promising derivative, 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole, a compound of significant interest for researchers in neuropharmacology and central nervous system (CNS) drug development.

This document serves as an in-depth technical resource, providing critical information on the chemical properties, synthesis, and potential biological applications of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole. It is designed to empower researchers with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Core Compound Identification and Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The Chemical Abstracts Service (CAS) number for 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole is 942404-20-8 .[1][2][3] This unique identifier ensures the precise tracking of this compound in literature, patents, and commercial catalogs.

A summary of the key chemical and physical properties of the parent compound, 5-fluoroindole, is provided below to offer foundational context. While specific experimental data for the title compound is not extensively available in public literature, these properties of its precursor are crucial for its synthesis and handling.

Table 1: Physicochemical Properties of 5-Fluoroindole (Precursor)

PropertyValueSource
CAS Number 399-52-0[4]
Molecular Formula C8H6FN[4]
Molecular Weight 135.14 g/mol [4]
Appearance Off-white crystalline powder[5]
Melting Point 45-48 °C[4]
Boiling Point 120 °C at 1 mmHg[4]
Storage 2-8°C, in a dark place under an inert atmosphere[4]

Synthesis of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole: A Practical Approach via the Mannich Reaction

The most direct and widely employed synthetic route to 3-aminomethylindoles is the Mannich reaction. This three-component condensation reaction involves an active hydrogen-containing compound (in this case, 5-fluoroindole), a non-enolizable aldehyde (typically formaldehyde), and a secondary amine (pyrrolidine). The reaction proceeds through the formation of an Eschenmoser's salt-like intermediate, which is then attacked by the electron-rich C3 position of the indole ring.

Experimental Protocol: A Representative Mannich Reaction for the Synthesis of 3-Substituted Indoles

The following protocol is a generalized yet robust procedure for the synthesis of 3-aminomethylindoles, adapted from established methodologies for similar structures. This protocol is designed to be a self-validating system, with clear steps and justifications for experimental choices.

Materials:

  • 5-Fluoroindole

  • Pyrrolidine

  • Formaldehyde (37% aqueous solution)

  • Acetic Acid

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoroindole (1 equivalent) in ethanol. To this solution, add acetic acid (2 equivalents). The acetic acid acts as a catalyst, facilitating the formation of the reactive iminium ion.

  • Addition of Reagents: While stirring, add pyrrolidine (1.1 equivalents) to the reaction mixture. Subsequently, add aqueous formaldehyde solution (1.2 equivalents) dropwise at room temperature. The slight excess of the amine and formaldehyde ensures the complete consumption of the starting indole.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the 5-fluoroindole spot and the appearance of a new, more polar spot indicates product formation.

  • Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the ethanol. To the residue, add a saturated sodium bicarbonate solution to neutralize the acetic acid. This step is crucial to ensure the product is in its free base form.

  • Extraction: Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volume). The organic layers are then combined.

  • Purification: Wash the combined organic layers with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane) to afford the pure 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole.

Logical Flow of Synthesis

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Mannich Reaction cluster_workup Purification 5-Fluoroindole 5-Fluoroindole Reaction_Vessel Reaction in Ethanol/Acetic Acid 5-Fluoroindole->Reaction_Vessel Pyrrolidine Pyrrolidine Pyrrolidine->Reaction_Vessel Formaldehyde Formaldehyde Formaldehyde->Reaction_Vessel Neutralization Neutralization (NaHCO3) Reaction_Vessel->Neutralization Extraction Solvent Extraction Neutralization->Extraction Chromatography Silica Gel Chromatography Extraction->Chromatography Final_Product 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole Chromatography->Final_Product

Caption: Synthetic workflow for 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole.

Potential Biological Activity and Applications in Research

While specific pharmacological data for 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole is limited in publicly accessible literature, its structural motifs strongly suggest potential activity at serotonin (5-HT) receptors. The tryptamine backbone, of which this molecule is a derivative, is the foundational structure for the neurotransmitter serotonin. Fluorination at the 5-position of the indole ring is a common strategy in the design of ligands for various serotonin receptor subtypes.

The pyrrolidine moiety is also a key feature in many biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic profiles. Its inclusion in drug candidates can enhance properties such as solubility and receptor binding.

Given these structural features, 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole is a prime candidate for investigation as a modulator of serotonergic neurotransmission. Its potential applications in research include:

  • Lead compound for the development of novel antidepressants and anxiolytics: By targeting specific 5-HT receptor subtypes, this molecule could serve as a starting point for the design of next-generation therapeutics for mood and anxiety disorders.

  • Pharmacological tool for studying serotonin receptor function: As a potentially selective ligand, it could be used to probe the physiological and pathological roles of different 5-HT receptors in the CNS.

  • Probe for understanding the structure-activity relationships of serotonergic ligands: Systematic modifications of this scaffold can provide valuable insights into the molecular determinants of receptor binding and functional activity.

Hypothesized Mechanism of Action: Modulation of Serotonin Receptor Signaling

Most serotonin receptors, with the exception of the 5-HT3 receptor, are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation.[1][6][7] Depending on the receptor subtype and the G-protein it couples to (Gαs, Gαi/o, or Gαq/11), the downstream effects can be either stimulatory or inhibitory.

A simplified representation of a common serotonin receptor signaling pathway is depicted below.

Serotonin_Signaling Ligand 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole Receptor Serotonin Receptor (GPCR) Ligand->Receptor Binds to G_Protein G-Protein (e.g., Gαq/11) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG Cleaves PIP2 to IP3 Inositol Trisphosphate (IP3) PLC->IP3 Cleaves PIP2 to PIP2 PIP2 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Induces Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Phosphorylates targets leading to Ca_Release->Cellular_Response Contributes to

Caption: A potential Gq-coupled serotonin receptor signaling pathway.

Commercial Availability and Suppliers

For researchers seeking to procure 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole, several chemical suppliers offer this compound. It is advisable to contact these vendors directly for up-to-date information on availability, purity, and pricing.

Table 2: Potential Suppliers of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole

SupplierWebsiteNotes
Vibrant Pharma Inc.Lists the compound with CAS number 942404-20-8.[1][2]
BLD PharmLists the compound with CAS number 942404-20-8.[3]
ChemicalBookLists suppliers for the precursor, 5-fluoroindole.

Conclusion and Future Directions

5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole represents a molecule of considerable interest for the advancement of neuropharmacology and CNS drug discovery. Its synthesis via the robust Mannich reaction makes it an accessible target for chemical exploration. While further detailed biological characterization is warranted, its structural analogy to known serotonergic agents positions it as a high-priority candidate for investigation. Future research should focus on elucidating its specific serotonin receptor binding profile and functional activity, which will pave the way for its potential development as a novel therapeutic agent or a valuable research tool.

References

  • Tyagi, A., et al. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Journal of Cell Communication and Signaling. Available at: [Link]

  • Srivastava, A., et al. Signaling pathways of the serotonin receptor (5-HTR) subtypes. ResearchGate. Available at: [Link]

  • QIAGEN. Serotonin Receptor Signaling. GeneGlobe. Available at: [Link]

  • Polter, A. M., & Li, X. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Cellular and Molecular Neurobiology. Available at: [Link]

  • PubChem. 5-fluoro-3-(2-pyrrolidin-1-ylethyl)-7H-indole. National Center for Biotechnology Information. Available at: [Link]

  • International Journal of Chemical Studies. 3-Substituted indole: A review. Available at: [Link]

  • Organic & Biomolecular Chemistry. Multi-component synthesis of 3-substituted indoles and their cyclisation to α-carbolines via I2-promoted intramolecular C2 oxidative amination/aromatisation at room temperature. Available at: [Link]

  • Open Access Research Journal of Biology and Pharmacy. Synthetic applications of biologically important Mannich bases: An updated review. Available at: [Link]

  • PubChem. 5-Fluoro-3-methyl-1H-indole. National Center for Biotechnology Information. Available at: [Link]

Sources

A Strategic Guide to the Preliminary Toxicity Assessment of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a comprehensive, phased strategy for the preliminary nonclinical toxicity assessment of the novel chemical entity, 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole. In the absence of existing toxicological data, this document serves as a proactive blueprint for drug development professionals to efficiently characterize the compound's safety profile. The proposed workflow prioritizes a "fail-fast, fail-early" approach, integrating a sequence of in vitro and in vivo assays designed to identify potential toxicological liabilities at the earliest stages of discovery. This strategy aims to conserve resources by ensuring that only candidates with a promising safety profile advance toward more extensive regulatory studies.[1] The guide provides not only detailed, self-validating experimental protocols for key assays—including cytotoxicity, genotoxicity, and cardiovascular safety—but also explains the causal logic behind their selection and sequence. By adhering to international guidelines from bodies such as the Organisation for Economic Co-operation and Development (OECD) and the principles outlined by the U.S. Food and Drug Administration (FDA), this framework is designed to generate reliable, decision-driving data essential for the progression of this promising molecule.[2][3]

Introduction: Compound Profile and Strategic Imperatives

The Candidate: 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole

The subject of this assessment is 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole, a small molecule with a molecular weight of approximately 232.29 g/mol . Its structure is characterized by three key motifs: an indole scaffold, a fluorine atom at the 5-position, and a pyrrolidin-1-ylmethyl substituent at the 3-position.

  • Indole Scaffold: The indole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and bioactive natural products. However, it can also be a structural alert, as certain metabolic pathways can lead to the formation of reactive intermediates.

  • 5-Fluoro Substitution: The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity. This modification is often used to block metabolic oxidation at that position, potentially improving the pharmacokinetic profile.

  • Pyrrolidinylmethyl Group: The pyrrolidine ring is a common five-membered nitrogen heterocycle frequently incorporated into drug candidates to enhance solubility and modulate biological activity.[4]

Given its novelty, a systematic and rigorous preliminary toxicity assessment is paramount to establishing a foundational safety profile before committing to resource-intensive, long-term development programs.

The Rationale for a Phased, "Fail-Fast" Approach

Late-stage failures of drug candidates due to unforeseen toxicity are a primary driver of cost and inefficiency in the pharmaceutical industry.[1] Implementing a proactive toxicological screening paradigm allows for the early identification of development-limiting liabilities.[1] This guide proposes a tiered approach, beginning with high-throughput in vitro assays that require minimal compound and yield rapid results, followed by a targeted in vivo study to confirm and expand upon these findings. This ensures that critical decisions are data-driven and made at the most cost-effective junctures.[5]

cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo Assessment cluster_2 Decision & Next Steps Genotox Genotoxicity Battery (Ames, Micronucleus) AcuteTox Acute Oral Toxicity (OECD 423, Rodent) Genotox->AcuteTox If In Vitro Profile is Acceptable Cyto Cytotoxicity (HepG2; LDH/MTT) Cyto->AcuteTox If In Vitro Profile is Acceptable hERG Cardiovascular Safety (hERG Assay) hERG->AcuteTox If In Vitro Profile is Acceptable Decision Go / No-Go Decision AcuteTox->Decision FollowUp Sub-chronic Studies ADME Profiling Decision->FollowUp GO Start Compound Synthesis & Characterization Start->Genotox Start->Cyto Start->hERG

Caption: Proposed workflow for the preliminary toxicity assessment.

Phase 1: Foundational In Vitro Toxicity Profiling

The initial phase focuses on high-throughput in vitro assays to screen for the most common and critical toxicological liabilities: genotoxicity, cytotoxicity, and cardiotoxicity.[6] These tests serve as an effective early screen and are integral components of any future Investigational New Drug (IND) package.[7][8]

Genotoxicity Assessment: The Standard Battery

Genotoxicity testing is designed to detect compounds that can induce genetic damage, a key indicator of potential carcinogenicity or heritable defects.[9] A standard battery of tests is required by regulatory agencies as no single assay can detect all relevant genotoxic mechanisms.[7][9]

  • Test 1: Bacterial Reverse Mutation Assay (Ames Test)

    • Causality: This assay is a rapid and widely used method to assess a compound's ability to induce gene mutations.[10][11] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. A positive result, indicated by bacterial growth on a histidine-free medium, suggests the test compound is a mutagen.[11] This is a critical first screen for mutagenic potential.[12]

  • Test 2: In Vitro Micronucleus Assay

    • Causality: This assay identifies agents that cause chromosomal damage (clastogens) or interfere with cell division (aneugens) in mammalian cells.[12][13] The formation of micronuclei—small, secondary nuclei containing chromosomal fragments or whole chromosomes left behind during cell division—is a hallmark of genotoxic events.[10][13] A positive result here flags a different mechanism of genetic damage not detected by the Ames test.

Cytotoxicity Assessment: A Dual-Endpoint Approach

Cytotoxicity assays measure a compound's toxicity to cells, providing a quantitative measure of its potency in causing cell death.[14] Utilizing two assays with different biological endpoints provides a more robust and mechanistic understanding of the cytotoxic effects.[15] We propose using the human liver carcinoma cell line, HepG2, as the liver is a primary site of drug metabolism and potential toxicity.[8]

  • Test 1: Lactate Dehydrogenase (LDH) Release Assay

    • Causality: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[16] An increase in LDH activity is directly proportional to the number of lysed cells, providing a clear measure of membrane integrity loss.[17][18]

  • Test 2: Tetrazolium Salt (MTT or XTT) Assay

    • Causality: This colorimetric assay measures the metabolic activity of a cell population. Viable cells contain mitochondrial dehydrogenases that can reduce the tetrazolium salt (e.g., MTT) to a colored formazan product.[15][16] A decrease in the colorimetric signal indicates a reduction in metabolic function, which is often a precursor to or indicator of cell death. Comparing results with the LDH assay can help differentiate between direct membrane disruption and metabolic poisoning.

Safety Pharmacology: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical liability in drug development. Such inhibition can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes. Therefore, assessing hERG channel interaction is a mandatory component of preclinical safety evaluation.[19]

  • Assay: Automated Patch-Clamp Electrophysiology

    • Causality: The whole-cell patch-clamp technique is the gold standard for directly measuring ion channel currents. This assay applies a specific voltage protocol to cells engineered to express the hERG channel (e.g., CHO or HEK293 cells) and measures the resulting flow of ions. Automated systems allow for higher throughput while maintaining high-quality data.[20] The assay directly quantifies the concentration-dependent inhibition of the hERG current by the test compound, allowing for the calculation of an IC50 value.[21]

Phase 2: Preliminary In Vivo Acute Toxicity Assessment

Following an acceptable in vitro profile, a preliminary in vivo study is necessary to understand the compound's effects in a whole biological system.[5] This study provides crucial information on systemic toxicity, potential target organs, and helps establish a dose range for any subsequent, longer-term studies.[22][23]

  • Study Design: Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)

    • Causality: The Acute Toxic Class Method is a stepwise procedure that uses a minimal number of animals (typically 3 per step) to classify a substance's toxicity and estimate its LD50.[24][25] This method is chosen over traditional LD50 tests as it aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) by significantly reducing the number of animals used.[25] The study involves administering the compound orally at predefined dose levels (e.g., 5, 50, 300, 2000 mg/kg) and observing the animals for mortality and clinical signs of toxicity over 14 days.[24][25] The outcome of one step determines the dose for the next, allowing for efficient toxicity classification.[25]

Key Observational Endpoints:

  • Mortality and morbidity.

  • Clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, etc.).

  • Body weight changes.

  • Gross necropsy findings on all major organs at the end of the study.

Detailed Experimental Protocols

Protocol: In Vitro Cytotoxicity (Dual LDH/MTT Assay)
  • Cell Culture: Culture HepG2 cells in appropriate media (e.g., EMEM supplemented with 10% FBS) at 37°C and 5% CO2.

  • Cell Plating: Seed 1 x 10⁴ cells per well in a 96-well microplate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control for lysis (e.g., Triton X-100).

  • Dosing: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24 hours.

  • LDH Assay:

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well of the new plate.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining 50 µL of medium in the original cell plate.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity (for LDH) and cell viability (for MTT) relative to the vehicle and positive controls. Plot the results to determine the IC50/EC50 values.

Protocol: In Vitro hERG Automated Patch-Clamp Assay
  • Cell Preparation: Use a validated cell line stably expressing the hERG channel (e.g., CHO-hERG).[26] Culture cells to 70-90% confluency. On the day of the experiment, detach cells using a non-enzymatic solution and resuspend them in an extracellular bath solution at a density of 1-2 x 10⁶ cells/mL.[20]

  • Solutions:

    • Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[20]

    • Intracellular Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.[20]

  • Automated Patch-Clamp Procedure:

    • Load the cell suspension and solutions onto the automated patch-clamp system.

    • The system will automatically achieve a whole-cell configuration for individual cells.

    • Apply a validated voltage protocol to elicit the characteristic hERG tail current. A typical protocol involves a depolarizing step to activate channels followed by a repolarizing step to measure the tail current.[20][21]

    • Record a stable baseline current for 3-5 minutes in the extracellular solution.

  • Compound Application:

    • Apply increasing concentrations of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole sequentially, allowing the effect to reach a steady state (typically 3-5 minutes) at each concentration.

    • Record the hERG current at each concentration.

    • Include a positive control (e.g., 1 µM Dofetilide) at the end of the experiment to confirm assay sensitivity and maximal block.[21]

  • Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percentage of inhibition relative to the baseline current. Fit the concentration-response data to the Hill equation to determine the IC50 value.[21]

Data Presentation and Interpretation

Quantitative data from the proposed assays should be summarized for clear interpretation and decision-making.

Summary of In Vitro Toxicity Data
Assay TypeEndpointResult (Example)Interpretation
Genotoxicity
Ames TestMutagenicityNegativeLow risk of being a bacterial mutagen.
Micronucleus AssayClastogenicity/AneugenicityNegativeLow risk of causing chromosomal damage.
Cytotoxicity
LDH Release (HepG2)IC50 (Membrane Damage)> 100 µMLow potential for acute membrane disruption.
MTT (HepG2)IC50 (Metabolic Activity)75 µMModerate impact on cellular metabolism at high conc.
Cardiovascular Safety
hERG InhibitionIC5025 µMPotential for cardiotoxicity; requires evaluation against expected therapeutic plasma concentration.
Decision-Making Framework

The interpretation of these preliminary results is crucial for guiding the next steps. A compound with a clean profile will proceed, while one with significant liabilities may be terminated or deprioritized for chemical modification.

Results In Vitro Results (Genotox, Cyto, hERG) Genotox_Check Genotoxicity Positive? Results->Genotox_Check hERG_Check hERG IC50 < 10 µM? Genotox_Check->hERG_Check No Terminate Terminate or Redesign Compound Genotox_Check->Terminate Yes Cyto_Check Cytotoxicity IC50 < 1 µM? hERG_Check->Cyto_Check No hERG_Check->Terminate Yes Cyto_Check->Terminate Yes Proceed Proceed to In Vivo Acute Tox Cyto_Check->Proceed No

Caption: Decision-making flowchart based on Phase 1 results.

A positive finding in any genotoxicity assay is a significant cause for concern and often a reason to halt development.[9] Similarly, potent hERG inhibition (e.g., IC50 < 10 µM) or high cytotoxicity (e.g., IC50 < 1 µM) would flag the compound as high-risk. Should the compound demonstrate an acceptable in vitro profile, the in vivo acute toxicity study provides the next critical layer of safety information, paving the way for more advanced preclinical development.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
  • Application Notes and Protocols for hERG Channel Assay of Actisomide - Benchchem. (2025). BenchChem.
  • The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.).
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development - WuXi AppTec. (2022, November 28). WuXi AppTec.
  • Guidance Document on Acute Oral Toxicity Testing. (2002, May 10). OECD.
  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
  • In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. (n.d.). Vivotecnia.
  • In vivo toxicology and safety pharmacology - Nuvisan. (n.d.). Nuvisan.
  • OECD Test Guideline 423. (2001, December 17). National Toxicology Program.
  • Ranganatha, R., Chakravarthy, S., & Sukumaran, S. (2016). High-throughput approaches for genotoxicity testing in drug development: recent advances. Drug Design, Development and Therapy, 10, 473–482.
  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020, January 30). News-Medical.net.
  • In Vitro Gene-Tox Services - Eurofins Discovery. (n.d.). Eurofins Discovery.
  • Toxicology Studies - Pacific BioLabs. (n.d.). Pacific BioLabs.
  • A Standard Battery for Genotoxicity Testing of Pharmaceuticals. (n.d.). European Medicines Agency (EMA).
  • Genotoxicity Testing: Insights, Applications, and Advanced Microfluidic Setups. (2025, January 17). Elveflow.
  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). Methods in Molecular Biology.
  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (n.d.). OECD.
  • Acute Toxicity by OECD Guidelines. (n.d.). SlideShare.
  • Jacobson-Kram, D. (2008). The role of early in vivo toxicity testing in drug discovery toxicology. Toxicology and Applied Pharmacology, 227(2), 185-186.
  • hERG Assay. (n.d.). SlideShare.
  • Kroll, A., et al. (2016). Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. BMC Pharmacology and Toxicology, 17(1), 45.
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019, September 18). U.S. Food and Drug Administration (FDA).
  • In Vitro Cytotoxicity Assay - Alfa Cytology. (n.d.). Alfa Cytology.
  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025, March 28). Metrion Biosciences.
  • In vitro toxicology - Preclinical safety - Nuvisan. (n.d.). Nuvisan.
  • In Vitro Toxicology Testing - Charles River Laboratories. (n.d.). Charles River Laboratories.
  • In Vitro Assays for Screening Small Molecules. (2018). Methods in Molecular Biology.
  • Demystifying Cell Assays: How to Distinguish Proliferation, Viability & Cytotoxicity. (2026, February 5).
  • LDH assay kit guide: Principles and applications. (2025, May 20). Abcam.
  • CyQUANT Cytotoxicity Assays. (n.d.). Thermo Fisher Scientific - US.
  • SMALL MOLECULE SAFETY ASSESSMENT. (n.d.). Altasciences.
  • A Comprehensive Overview of FDA Preclinical Guidance: What You Need to Know. (2026, February 14).
  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed.
  • Discovery of a Potent and Selective FLT3 Inhibitor... (2021, April 2). Journal of Medicinal Chemistry.
  • Graphviz tutorial. (2021, January 14). YouTube.
  • FDA Roadmap to Reducing Animal Testing in Preclinical Safety Studies. (2025, June 12). Pharmaron.
  • FDA Releases New ICH Guidance on Preclinical Safety Evaluation. (2012, May 17). RAPS.
  • GraphViz Examples and Tutorial. (n.d.).
  • Graphviz Examples and Tutorial. (n.d.). Sketchviz.
  • Guide to Flowcharts in Graphviz. (n.d.). Sketchviz.
  • Graphviz Example: workflow. (n.d.). DevTools daily.
  • 5-Fluoro-3-(1H-indol-3-ylmethyl). (2023). Acta Crystallographica Section E: Crystallographic Communications.
  • 5-Fluoroindole - SAFETY DATA SHEET. (2023, December 5).
  • (Z)-5-Fluoro-3-[(1H-pyrrol-2-yl)methylene]indolin-2-one. (n.d.). Acta Crystallographica Section E: Structure Reports Online.
  • 5-Fluoro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole. (2025, October 15). U.S. Environmental Protection Agency (EPA).
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Molecules.
  • Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. (n.d.). Molecules.
  • 5-Bromo-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole Safety Data Sheets. (n.d.). Echemi.

Sources

Methodological & Application

Application Note: High-Throughput Analytical Strategies for the Quantification and Characterization of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analytical methodologies for the detection, quantification, and characterization of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole, a substituted indole of interest in pharmaceutical research and development. Recognizing the critical need for robust and reliable analytical methods, we present detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, we discuss the principles of structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies described herein are designed to meet the rigorous standards of drug discovery and quality control laboratories, with a focus on the scientific rationale behind protocol design and validation, aligning with international regulatory standards.

Introduction

5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole belongs to the indole class of heterocyclic compounds, a scaffold frequently encountered in pharmacologically active molecules. The introduction of a fluorine atom at the 5-position and a pyrrolidinylmethyl substituent at the 3-position can significantly modulate the physicochemical and biological properties of the parent indole ring. As such, the development of sensitive and specific analytical methods is paramount for pharmacokinetic studies, impurity profiling, and quality assurance in the manufacturing of related active pharmaceutical ingredients (APIs).

The challenge in analyzing such molecules lies in their potential for thermal lability, their reactivity under certain pH conditions, and the need to resolve them from structurally similar impurities or metabolites. This guide provides a multi-platform approach to address these challenges, ensuring data integrity and reproducibility.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the workhorse for routine purity assessments and quantification due to its robustness and accessibility. The indole nucleus contains a strong chromophore, making UV detection a suitable choice.

Scientific Rationale for Method Development

The selection of a reversed-phase C18 column is based on the non-polar nature of the indole ring system. The mobile phase, a gradient of acetonitrile and water, is chosen to provide good separation efficiency for compounds of moderate polarity. The addition of a small percentage of formic acid serves two critical purposes:

  • Protonation of the Analyte: The tertiary amine in the pyrrolidine ring is basic. By maintaining a low pH (typically around 2.7), the amine is protonated, leading to sharper chromatographic peaks and preventing tailing.

  • Improved Ionic Pairing: It ensures consistent interaction with the stationary phase, enhancing reproducibility.

Detection at 280 nm is selected as it corresponds to a common absorbance maximum for the indole chromophore, providing a good balance of sensitivity and selectivity.

HPLC-UV Protocol

Instrumentation:

  • HPLC System with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Formic acid (FA), 99% purity.

  • 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole reference standard.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of the reference standard in 50:50 ACN:Water.

    • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition (e.g., 95% A) to a final concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 280 nm.

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the samples by interpolation from the calibration curve.

    • Assess system suitability parameters (e.g., tailing factor, theoretical plates) to ensure system performance.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Prep (A: 0.1% FA in H2O B: 0.1% FA in ACN) C HPLC System (C18 Column, 30°C) A->C B Standard & Sample Preparation B->C D Gradient Elution (1.0 mL/min) C->D E UV Detection (280 nm) D->E F Chromatogram Generation E->F G Calibration Curve Construction F->G H Quantification G->H LCMS_Workflow A Sample + Internal Std. B LC Separation (C18 Column) A->B C ESI Source (Positive Ionization) B->C D Q1: Precursor Ion Selection ([M+H]+) C->D E Q2: Collision-Induced Dissociation (CID) D->E F Q3: Product Ion Selection E->F G Detector F->G H Data Acquisition & Quantification G->H

Application Notes and Protocols for the Antiviral Evaluation of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The indole scaffold represents one of the most important "privileged structures" in drug discovery, capable of interacting with a diverse array of biological targets.[1] Indole derivatives have demonstrated a unique capacity to mimic peptide structures and bind reversibly to enzymes, leading to the development of novel drugs with various modes of action.[1] In the field of virology, indole-containing molecules have been identified as potent inhibitors of critical viral enzymes, including reverse transcriptase, protease, and integrase, making them a focal point in the search for new antiviral agents.[1][2][3]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on how to conduct a systematic evaluation of the antiviral potential of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole, a novel indole derivative. The presented framework follows a logical, multi-assay pipeline that mirrors the standard workflow in preclinical antiviral discovery.[4] We will proceed from the foundational assessment of host cell toxicity to primary efficacy screening against a model virus, and conclude with a preliminary investigation into the compound's potential mechanism of action. This structured approach is designed to generate robust, interpretable data to guide further development of this promising compound.

Section 1: Foundational Assessment: Host Cell Cytotoxicity

Scientific Rationale: Before assessing the antiviral efficacy of any compound, it is imperative to first determine its effect on the host cells that will be used for the viral infection assays.[5] An ideal antiviral agent must exhibit selective toxicity, meaning it should inhibit viral replication at concentrations that are non-toxic to the host cell.[6] A compound that indiscriminately kills both the virus and the host cell is not a viable therapeutic. This initial cytotoxicity assessment allows for the determination of the 50% cytotoxic concentration (CC50) , which is the concentration of the compound that causes a 50% reduction in cell viability.[5][7] This value is crucial for establishing a therapeutic window and calculating the Selectivity Index (SI) , a key metric of antiviral potential (SI = CC50 / EC50).[6]

The MTT assay is a widely adopted, robust, and sensitive colorimetric method for evaluating cell viability and metabolic activity.[8][9] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases within metabolically active, living cells.[10] The quantity of formazan produced is directly proportional to the number of viable cells, which can be measured spectrophotometrically.[8]

Workflow for Cytotoxicity Assessment

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Seed host cells in a 96-well plate treat Treat cells with compound dilutions prep_cells->treat prep_compound Prepare serial dilutions of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole prep_compound->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent to wells incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read calculate Calculate % cell viability vs. untreated control read->calculate determine_cc50 Determine CC50 value via non-linear regression calculate->determine_cc50

Caption: Workflow for determining the CC50 value using the MTT assay.

Protocol 1: MTT Assay for Cell Viability

Materials:

  • 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole (stock solution in DMSO)

  • Selected host cell line (e.g., Vero, MDCK, A549)[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the host cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compound in cell culture medium. A typical starting concentration might be 100-200 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity. Include a "medium only" (untreated) control and a "vehicle" (DMSO) control.

  • Cell Treatment: Carefully remove the medium from the cells. Add 100 µL of the prepared compound dilutions to the wells in triplicate or quadruplicate.

  • Incubation: Incubate the plate for a period that mirrors the planned duration of the antiviral assay (typically 48 to 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

  • Data Analysis:

    • Average the absorbance values for the replicate wells.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_treated / Absorbance_untreated) * 100

    • Plot the % Viability against the log of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the CC50 value.

Data Presentation: Example Cytotoxicity Data
Compound Concentration (µM)Average Absorbance (570 nm)% Cell Viability
0 (Untreated Control)1.250100%
1.561.24599.6%
3.131.23098.4%
6.251.19095.2%
12.51.05084.0%
250.85068.0%
500.61048.8%
1000.35028.0%
Calculated CC50 ~52 µM

Section 2: Primary Antiviral Efficacy Screening

Scientific Rationale: Having established the non-toxic concentration range of the compound, the next step is to determine if it possesses antiviral activity. The Plaque Reduction Assay (PRA) is considered the "gold standard" for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[12] This assay is based on the ability of a single infectious virus particle to infect a cell, replicate, and spread to adjacent cells, creating a localized area of cell death or lysis known as a "plaque" within a confluent monolayer of host cells. By adding a semi-solid overlay (like agarose or Avicel), viral spread is restricted to neighboring cells, ensuring that each plaque is a distinct, countable unit. The efficacy of the antiviral compound is measured by its ability to reduce the number of plaques compared to an untreated virus control. From this data, the 50% effective concentration (EC50) —the concentration that reduces plaque formation by 50%—can be determined.[13]

For this protocol, we will use Influenza A Virus (IAV) and Madin-Darby Canine Kidney (MDCK) cells as a well-established model system.[14][15]

Workflow for Plaque Reduction Assay

cluster_prep Preparation cluster_exp Infection & Treatment cluster_vis Visualization & Analysis seed_cells Seed MDCK cells in a 6-well or 12-well plate infect Infect cell monolayers with diluted virus (Adsorption) seed_cells->infect prepare_virus Prepare serial dilutions of Influenza A Virus prepare_virus->infect overlay Remove inoculum and add semi-solid overlay containing the test compound infect->overlay incubate Incubate for 48-72 hours for plaque development overlay->incubate fix Fix cells with formalin incubate->fix stain Stain with Crystal Violet fix->stain count Count plaques in each well stain->count calculate Calculate % plaque reduction and determine EC50 count->calculate

Caption: Workflow for the antiviral Plaque Reduction Assay.

Protocol 2: Plaque Reduction Assay

Materials:

  • Confluent monolayers of MDCK cells in 6-well or 12-well plates

  • Influenza A Virus stock of known titer (PFU/mL)

  • 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole

  • Infection Medium (e.g., Serum-free MEM with 1 µg/mL TPCK-trypsin and 0.3% BSA)

  • Overlay Medium (e.g., 2X MEM mixed 1:1 with 1.6% Avicel, containing TPCK-trypsin)

  • Fixative solution (e.g., 4% formalin in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)

  • PBS, sterile

Procedure:

  • Cell Preparation: Use plates with 95-100% confluent MDCK cell monolayers.

  • Virus Dilution: Prepare a virus dilution in infection medium calculated to yield 50-100 plaques per well.

  • Infection: Wash the cell monolayers twice with sterile PBS. Inoculate each well with the diluted virus (e.g., 200 µL for a 12-well plate). Include a "no virus" cell control.

  • Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure even distribution of the inoculum.

  • Compound Treatment and Overlay: During the adsorption period, prepare the overlay medium containing various non-toxic concentrations of the test compound (determined from the MTT assay). Also prepare a "no drug" virus control overlay.

  • After adsorption, aspirate the virus inoculum from the wells.

  • Immediately add 1 mL (for a 12-well plate) of the appropriate compound-containing overlay medium to each well.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until plaques are visible. Do not disturb the plates during this time.

  • Fixation: Carefully remove the overlay medium by aspiration. Gently add the fixative solution to each well and incubate for at least 30 minutes at room temperature.

  • Staining: Remove the fixative and stain the cell monolayer with Crystal Violet solution for 15-20 minutes.

  • Visualization and Counting: Gently wash the plates with tap water to remove excess stain and let them air dry. Viable cells will be stained purple, while plaques will appear as clear, unstained zones. Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration using the formula: % Reduction = (1 - (Plaque_count_treated / Plaque_count_untreated)) * 100

    • Plot the % Reduction against the log of the compound concentration.

    • Use non-linear regression to determine the EC50 value.

    • Calculate the Selectivity Index: SI = CC50 / EC50 .

Data Presentation: Example Efficacy and Selectivity Data
Compound Concentration (µM)Average Plaque Count% Plaque Reduction
0 (Virus Control)800%
0.1756.3%
0.56222.5%
1.04346.3%
2.02568.8%
5.0890.0%
10.0198.8%
Calculated EC50 ~1.1 µM
Selectivity Index (SI) ~47.3 (52/1.1)

Section 3: Preliminary Mechanism of Action (MoA) Investigation

Scientific Rationale: A promising Selectivity Index (SI > 10 is often considered a good starting point) warrants further investigation into the compound's mechanism of action (MoA). Given that many indole derivatives exert their antiviral effects by inhibiting viral enzymes, a logical next step is to test 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole against a relevant viral enzyme in a cell-free biochemical assay.[1] This approach helps to confirm if the observed antiviral activity is due to direct interaction with a specific viral target.

As a representative example, we describe a protocol for a non-radioactive reverse transcriptase (RT) inhibition assay. This would be directly applicable if screening against retroviruses (like HIV) or other viruses that utilize an RT enzyme (like Hepatitis B Virus).[16][17] Commercial colorimetric kits are widely available for this purpose, offering a safe and high-throughput method to measure direct enzyme inhibition.[16][18]

Logical Framework for Compound Evaluation

start Novel Compound: 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole cytotoxicity Cytotoxicity Assay (MTT) Determines CC50 start->cytotoxicity decision_toxic Is CC50 high? (Low Toxicity) cytotoxicity->decision_toxic efficacy Efficacy Assay (PRA) Determines EC50 decision_effective Is EC50 low? (High Potency) efficacy->decision_effective moa MoA Assay (e.g., RT) Determines IC50 decision_target Does compound inhibit a specific viral target? (Low IC50) moa->decision_target decision_toxic->efficacy Yes outcome_stop Stop: Compound is too toxic. decision_toxic->outcome_stop No decision_si Is Selectivity Index (CC50/EC50) high? decision_effective->decision_si Yes outcome_stop2 Stop: Low selectivity. decision_effective->outcome_stop2 No decision_si->outcome_stop2 No outcome_promising Promising Candidate: Proceed with MoA studies. decision_si->outcome_promising Yes (>10) decision_target->outcome_promising No (Suggests alternative MoA) outcome_hit Validated Hit: Target-specific inhibitor. Proceed to lead optimization. decision_target->outcome_hit Yes outcome_promising->moa

Caption: Decision-making flowchart for antiviral compound evaluation.

Protocol 3: Non-Radioactive Reverse Transcriptase (RT) Inhibition Assay

Materials:

  • Commercial colorimetric RT assay kit (e.g., from Sigma-Aldrich, Roche)[16]

  • Recombinant Reverse Transcriptase enzyme

  • 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole

  • Known RT inhibitor as a positive control (e.g., Nevirapine)

  • Microplate reader

Procedure (based on a generic commercial kit):

  • Reagent Preparation: Prepare all kit components (reaction buffer, template-primer, dNTP mix, etc.) according to the manufacturer's instructions.

  • Compound Dilution: Prepare serial dilutions of the test compound and the positive control inhibitor in the provided reaction buffer.

  • Reaction Setup: In a 96-well plate provided by the kit (often pre-coated with a template like poly(A)), add the following in order:

    • Reaction buffer

    • Test compound dilutions (or positive/negative controls)

    • Recombinant RT enzyme

  • Initiate Reaction: Add the dNTP mix (which includes BrdUTP, a labeled nucleotide) to each well to start the reverse transcription reaction.

  • Incubation: Incubate the plate for the time and temperature specified in the kit protocol (e.g., 1-2 hours at 37°C).

  • Detection:

    • Wash the plate to remove unincorporated nucleotides.

    • Add an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). Incubate to allow binding to the newly synthesized, BrdU-labeled DNA.

    • Wash the plate again to remove unbound antibody-conjugate.

    • Add the substrate for the conjugate enzyme (e.g., TMB for HRP).

  • Signal Reading: After a short incubation, a color change will occur. Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • The absorbance is directly proportional to the RT activity.

    • Calculate the percentage of RT inhibition for each concentration: % Inhibition = (1 - (Absorbance_inhibitor / Absorbance_no_inhibitor)) * 100

    • Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the 50% inhibitory concentration (IC50) .

Data Presentation: Example Enzyme Inhibition Data
Compound Concentration (µM)Average Absorbance (450 nm)% RT Inhibition
0 (No Inhibitor)1.5000%
0.051.35010.0%
0.11.12525.0%
0.20.82545.0%
0.40.45070.0%
0.80.22585.0%
1.60.10593.0%
Calculated IC50 ~0.23 µM

Summary and Comprehensive Interpretation

The systematic evaluation of a novel compound like 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole requires a tiered approach that integrates data from cytotoxicity, cell-based efficacy, and target-based mechanistic assays.

  • Cytotoxicity (CC50): The CC50 value establishes the safety window of the compound. A high CC50 (e.g., >50 µM in our example) is desirable, indicating low toxicity to host cells.

  • Efficacy (EC50): The EC50 value demonstrates the compound's potency in a cellular infection model. A low EC50 (e.g., ~1.1 µM) indicates that the compound effectively inhibits viral replication at low concentrations.

  • Selectivity Index (SI): The ratio of CC50 to EC50 is the most critical initial determinant of a compound's potential. An SI of ~47, as in our example, is highly encouraging and suggests that the compound's antiviral effect is specific and not merely a result of general toxicity.

  • Mechanism (IC50): A low IC50 value in a relevant enzyme assay (e.g., ~0.23 µM against RT) that correlates well with the cell-based EC50 provides strong evidence for a specific mechanism of action. This confirms that the compound likely inhibits viral replication by directly targeting that viral enzyme.

References

  • Vertex AI Search. (2024). Revolutionizing Antiviral Drug Discovery: The Emerging Role of Artificial Intelligence.
  • ASM Journals. (n.d.). A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex. Retrieved from [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]

  • PMC. (n.d.). Assay Development and Validation for Innovative Antiviral Development Targeting the N-Terminal Autoprocessing of SARS-CoV-2 Main Protease Precursors. Retrieved from [Link]

  • Patsnap Synapse. (2025, March 20). How can we improve our antiviral drug development pipeline?. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, Structural Analysis, and Antiviral Activity of 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazones. Retrieved from [Link]

  • PMC. (n.d.). Indole – a promising pharmacophore in recent antiviral drug discovery. Retrieved from [Link]

  • PubMed. (2014, April 9). Rapid screening of HIV reverse transcriptase and integrase inhibitors. Retrieved from [Link]

  • Frontiers. (2022, November 2). Artificial intelligence for antiviral drug discovery in low resourced settings: A perspective. Retrieved from [Link]

  • PMC. (n.d.). A review on recent developments of indole-containing antiviral agents. Retrieved from [Link]

  • PMC. (n.d.). Identification of mechanistically distinct inhibitors of HIV-1 reverse transcriptase through fragment screening. Retrieved from [Link]

  • PMC. (2025, January 22). On the importance of data curation for knowledge mining in antiviral research. Retrieved from [Link]

  • PMC. (n.d.). Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Retrieved from [Link]

  • JoVE. (2022, July 31). Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. Retrieved from [Link]

  • MDPI. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • Emery Pharma. (2025, June 5). Important Considerations in Antiviral Testing. Retrieved from [Link]

  • Taylor & Francis Online. (2024, January 14). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Retrieved from [Link]

  • PMC. (2021). Current Strategies of Antiviral Drug Discovery for COVID-19. Retrieved from [Link]

  • Frontiers. (2025, January 15). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Retrieved from [Link]

  • Karolinska Institutet - Figshare. (2024, September 2). Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action. Retrieved from [Link]

  • ResearchGate. (2015, July 2). How can I develop good influenza virus plaques using plaque assay?. Retrieved from [Link]

  • ResearchGate. (2026, February 5). From Synthesis to Efficacy: Synthesis, Structural Analysis, and Antiviral Activity of 5‐(Trifluoromethoxy)‐1H‐indole‐2,3‐dione 3‐Thiosemicarbazones | Request PDF. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Antiviral activity validation of the 17 compounds presented in Table 2.... Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). MTS assay – Knowledge and References. Retrieved from [Link]

  • Longdom Publishing. (2025, February 26). Design and Synthesis of Novel Antiviral Agents Against Emerging RNA Viruses. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • PubMed. (2024, June 5). In vitro and in vivo validation of the antiviral effect of hCypA against SARS-CoV-2 via binding to the RBD of spike protein. Retrieved from [Link]

  • PMC. (n.d.). Replication and Plaque Assay of Influenza Virus in an Established Line of Canine Kidney Cells. Retrieved from [Link]

  • protocols.io. (n.d.). Influenza virus plaque assay. Retrieved from [Link]

  • ASM Journals. (2024, December 17). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Retrieved from [Link]

  • Frontiers. (2022, April 13). Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay. Retrieved from [Link]

  • Stanford Coronavirus Antiviral & Resistance Database (CoVDB). (n.d.). Cells. Retrieved from [Link]

  • PubMed. (2020, August 26). Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. Retrieved from [Link]

  • Cellosaurus. (n.d.). Cell line MT-4 (CVCL_2632). Retrieved from [Link]

  • Journal of Virology. (2019, September 25). Authentication Analysis of MT-4 Cells Distributed by the National Institutes of Health AIDS Reagent Program. Retrieved from [Link]

  • RJPT. (2012, July 4). Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Retrieved from [Link]

  • Sciforum. (2016, November 1). Antiviral Activity of Fluorinated Heterocyclic Compounds. Retrieved from [Link]

  • SpringerLink. (n.d.). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Retrieved from [Link]

Sources

Application Note: Preclinical Characterization of 5-Fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole

[1][2]

Executive Summary & Pharmacological Context[1][2][3][4][5][6]

5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole (hereafter referred to as 5F-PYR-IND ) represents a distinct chemical scaffold within the indole alkaloid family.[1][2] Structurally, it combines a 5-fluoro-indole core—known to enhance metabolic stability against hydroxylation—with a pyrrolidin-1-ylmethyl side chain (a "Gramine" motif).[1][2]

Unlike tryptamines (which possess an ethyl linker and often act as 5-HT agonists), gramine derivatives like 5F-PYR-IND exhibit unique pharmacological profiles, often acting as antagonists or allosteric modulators at 5-HT6 , 5-HT2A , or D2 dopamine receptors .[1][2]

This guide outlines a tiered in vivo testing strategy designed to validate the compound's CNS activity, safety profile, and therapeutic potential.[1][2]

Key Mechanistic Hypotheses
  • Target 1 (Cognition): 5-HT6 antagonism (Potential for Alzheimer’s/Schizophrenia cognitive deficits).[1][2]

  • Target 2 (Mood): 5-HT1A/2A modulation (Potential for Anxiety/Depression).[1][2]

  • Target 3 (Oncology): Indole-based cytotoxicity (though this guide focuses on CNS applications).[1][2]

Tier 1: Safety & Neurobehavioral Profiling (The Irwin Screen)[1][2]

Before efficacy testing, the "Irwin Test" is mandatory to establish the Maximum Tolerated Dose (MTD) and identify overt CNS effects (sedation, excitation, autonomic dysfunction).[1][2]

Protocol: Modified Irwin Observational Battery

Objective: Qualitative assessment of gross behavior and autonomic function. Subjects: C57BL/6J Mice (n=4 per dose group). Dosing: Vehicle, 1, 10, 30, 100 mg/kg (IP or PO).[1][2]

Workflow:

  • Acclimatization: 1 hour in observation cages.

  • Baseline Recording: Assess animals at T=-15 min.

  • Administration: Administer 5F-PYR-IND.

  • Observation Intervals: 15, 30, 60, 120, 240 min, and 24h post-dose.

  • Scoring Parameters:

    • Excitation: Tail elevation, straub tail (5-HT2A sign), tremors, convulsions.[1][2]

    • Sedation: Ptosis, loss of righting reflex, decreased locomotion.[1][2]

    • Autonomic:[1] Salivation, lacrimation, piloerection, defecation/urination.[1][2]

Data Output Table:

Parameter Vehicle Score (0-3) 10 mg/kg Score (0-3) 100 mg/kg Score (0-3) Interpretation
Straub Tail 0 0 2 Suggests 5-HT2A activation
Sedation 0 1 3 CNS depressant effect at high dose

| Tremors | 0 | 0 | 1 | Potential extrapyramidal effect |[1][2]

Tier 2: Efficacy Models (CNS Indications)

Based on the indole structure, 5F-PYR-IND is a high-priority candidate for anxiety and cognitive disorders.[1][2]

Experiment A: Elevated Plus Maze (EPM) - Anxiolytic Screening

Rationale: The 5-fluoro-indole core is shared with several anxiolytics. The EPM validates 5-HT1A agonism or benzodiazepine-like effects.[1][2]

Protocol:

  • Apparatus: Cross-shaped maze elevated 50cm above floor.[1][2] Two "open" arms (exposed) and two "closed" arms (walled).[1]

  • Dosing: Administer 5F-PYR-IND (IP) 30 mins prior to testing.

    • Positive Control:[1] Diazepam (1 mg/kg).[1]

  • Procedure: Place mouse in the center facing an open arm.[1][2] Record for 5 minutes.

  • Metrics:

    • % Time in Open Arms (Anxiolytic efficacy).[1]

    • Total Distance Moved (Confounding sedative effects).[1]

Validation Criteria:

  • Success: Significant increase in Open Arm Time without decrease in Total Distance.

  • Failure: Increase in Open Arm Time accompanied by >40% drop in locomotion (False positive due to sedation).

Experiment B: Novel Object Recognition (NOR) - Cognitive Enhancement

Rationale: 5-HT6 antagonists (often indole-based) improve retention in NOR tasks, relevant for Alzheimer's drug discovery.[1][2]

Protocol:

  • Habituation (Day 1-2): Allow mice to explore the empty arena (10 min/day).

  • Training (Day 3, T=0): Place two identical objects (A + A) in the arena. Allow 10 min exploration.

  • Drug Administration: Administer 5F-PYR-IND immediately post-training (to test consolidation) or 30 min pre-recall (to test retrieval).[1][2]

  • Retention Interval: 24 hours.

  • Testing (Day 4): Replace one object with a novel object (A + B). Allow 5 min exploration.

  • Calculation: Discrimination Index (DI) =

    
    .[1][2]
    

Visualization: Mechanism of Action & Workflow[1][2]

The following diagram illustrates the hypothesized signaling pathway and the experimental decision tree for 5F-PYR-IND.

Gcluster_workflowExperimental WorkflowCompound5-Fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole(5F-PYR-IND)Target_5HT65-HT6 Receptor(Antagonist?)Compound->Target_5HT6 Binding AffinityTarget_5HT1A5-HT1A Receptor(Agonist?)Compound->Target_5HT1A Binding AffinityOutcome_SedSedation/Toxicity(Irwin Screen)Compound->Outcome_Sed High Dose / Off-targetOutcome_CogCognitive Enhancement(NOR Test)Target_5HT6->Outcome_Cog Blockade leads toAch/Glu releaseOutcome_AnxAnxiolysis(EPM Test)Target_5HT1A->Outcome_Anx Activation leads tohyperpolarizationStep1Step 1: Irwin Screen(Safety/MTD)Step2Step 2: PK Profiling(Brain/Plasma Ratio)Step1->Step2Step3Step 3: Efficacy Models(NOR / EPM)Step2->Step3

Caption: Pharmacological hypothesis linking 5F-PYR-IND to specific CNS outcomes and the sequential testing workflow.

Pharmacokinetics: The "Go/No-Go" Step

Indole-based gramine derivatives can suffer from poor metabolic stability or low Blood-Brain Barrier (BBB) penetration.[1][2]

Protocol: Brain/Plasma Ratio Determination

  • Dose: 10 mg/kg (IV and PO) in rats.[1]

  • Sampling: Collect blood and whole brain at 0.25, 0.5, 1, 4, and 8 hours.[1][2]

  • Bioanalysis: LC-MS/MS quantification of 5F-PYR-IND.

    • Note: Monitor for "defleuration" (loss of F atom) or N-oxidation of the pyrrolidine ring.[1][2]

  • Target Criteria:

    • Brain/Plasma ratio (

      
      ) > 0.3 (Indicates sufficient CNS penetration).[1]
      
    • Bioavailability (

      
      ) > 20%.[1]
      

References

  • PubChem. (2023).[1] Compound Summary: 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole.[1][2][3] National Library of Medicine.[1][2] Retrieved from [Link]

  • Pratama, M. R. F., et al. (2022).[1][2][4] Recent advancements on biological activity of indole and their derivatives: A review. Tropical Journal of Pharmaceutical Sciences, 46(3).[1][2][4] Retrieved from [Link]

  • Koksal, M., et al. (2012).[1][2][5] Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives. Arzneimittelforschung, 62(8), 389-394.[1][2][5] Retrieved from [Link]

  • Wikipedia. (2023).[1] List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]

Technical Application Note: Enzymatic Profiling of 5-Fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level Technical Application Note designed for a Senior Scientist or Principal Investigator. It moves beyond basic recipe-following to address the mechanistic rationale and experimental validity required for drug discovery.

Subject: Development of validated inhibition assays for Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE). Compound Class: Fluorinated Gramine / Tryptamine Analog. Target Audience: Medicinal Chemists, DMPK Scientists, Lead Discovery Biologists.

Introduction & Rationale

The compound 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole represents a privileged scaffold in Central Nervous System (CNS) drug discovery. Structurally, it is a 5-fluorinated analog of gramine with a tertiary pyrrolidine amine.

Why these assays?

  • Monoamine Oxidase (MAO) Targeting: The indole core mimics serotonin (5-HT), while the basic nitrogen (pyrrolidine) at the 3-position allows for ionic bonding with the Aspartate residue in the MAO active site. The 5-fluoro substituent typically blocks metabolic hydroxylation, potentially enhancing potency and half-life compared to non-fluorinated analogs.

  • Acetylcholinesterase (AChE) Relevance: Many 3-substituted indoles act as dual-binding inhibitors, targeting the Peripheral Anionic Site (PAS) of AChE. This makes the compound a candidate for Multi-Target Directed Ligand (MTDL) strategies in Alzheimer’s disease.

This guide details the protocols to determine the IC₅₀ , Selectivity Index (SI) , and Mechanism of Action (MoA) for this compound against MAO-A/B and AChE.

Experimental Workflow Logic

The following diagram illustrates the decision matrix for characterizing this specific inhibitor.

AssayLogic Start Compound: 5-F-3-(pyrrolidin-1-ylmethyl)-indole Screen Single Point Screen (10 µM) Start->Screen MAO_A Target: MAO-A (Antidepressant profile) Screen->MAO_A MAO_B Target: MAO-B (Parkinson's profile) Screen->MAO_B AChE Target: AChE (Cognitive profile) Screen->AChE DoseResponse Dose-Response (IC50) 8-point serial dilution Mechanism Kinetic Analysis (Lineweaver-Burk) DoseResponse->Mechanism Determine Ki & Mode MAO_A->DoseResponse >50% Inh MAO_B->DoseResponse >50% Inh AChE->DoseResponse >50% Inh

Figure 1: Critical path for profiling the 5-fluoro-indole derivative against CNS targets.

Protocol A: Monoamine Oxidase (MAO-A/B) Inhibition

Method: Amplex® Red Fluorometric Assay. Rationale: Unlike spectrophotometric kynuramine assays, the Amplex Red method is less susceptible to interference from the intrinsic UV absorbance of the indole ring.

Reagents & Preparation
ComponentSpecificationPreparation Note
Enzyme Recombinant Human MAO-A & MAO-BAliquot and store at -80°C. Avoid freeze-thaw cycles.
Substrate Tyramine (non-selective) or p-TyraminePrepare 10 mM stock in dH₂O.
Detection Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine)Light Sensitive. Prepare fresh 10 mM in DMSO.
Coupling Horseradish Peroxidase (HRP)10 U/mL stock in buffer.
Inhibitor 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole Dissolve in 100% DMSO to 10 mM. Final assay DMSO must be <1%.
Control Clorgyline (MAO-A) / Deprenyl (MAO-B)Positive controls for validation.
Step-by-Step Procedure

Note on Pre-incubation: Indole derivatives can exhibit time-dependent inhibition. This protocol includes a mandatory pre-incubation step to detect this modality.

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.4).

  • Inhibitor Dilution: Prepare a 3-fold serial dilution of the test compound in buffer (range: 100 µM to 0.03 µM).

  • Enzyme Loading:

    • Add 50 µL of diluted MAO-A (1 U/mL final) or MAO-B (1 U/mL final) to black 96-well plates.

    • Add 20 µL of the Test Compound.

  • Pre-Incubation (Critical): Incubate for 15 minutes at 37°C .

    • Why: Allows the inhibitor to bind. If inhibition increases significantly with longer pre-incubation (e.g., 60 mins), the compound may be an irreversible suicide inhibitor.

  • Reaction Initiation:

    • Prepare a Master Mix: 200 µM Amplex Red + 1 U/mL HRP + 1 mM Tyramine in buffer.

    • Add 30 µL of Master Mix to each well.

  • Measurement:

    • Read Fluorescence immediately (Kinetic Mode).

    • Ex/Em: 530-560 nm / 590 nm.

    • Duration: 30 minutes (read every 60 seconds).

Data Validation
  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Background Control: Wells with Enzyme + Buffer (no substrate) should show negligible fluorescence.

  • Interference Check: Test the compound with HRP + H₂O₂ (no MAO) to ensure it does not inhibit the HRP coupling enzyme directly.

Protocol B: Acetylcholinesterase (AChE) Inhibition

Method: Modified Ellman’s Assay. Rationale: To assess if the pyrrolidine moiety interacts with the AChE catalytic triad or PAS.

Reagents[1][2][3][4][5][6]
  • Enzyme: Electrophorus electricus AChE (economical screen) or Recombinant Human AChE (clinical relevance).

  • Substrate: Acetylthiocholine Iodide (ATCh).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).

Procedure
  • Solubilization: Dilute the 5-fluoro-indole compound in 0.1 M Phosphate Buffer (pH 8.0). Note: pH 8.0 is optimal for Ellman's, unlike pH 7.4 for MAO.

  • Plating:

    • 150 µL 0.1 M Phosphate Buffer (pH 8.0).

    • 20 µL Test Compound Solution.

    • 20 µL Enzyme Solution (0.1 U/mL).

  • Pre-Incubation: 10 minutes at 25°C.

  • Substrate Addition:

    • Add 10 µL of DTNB/ATCh mix (10 mM DTNB / 15 mM ATCh).

  • Detection:

    • Measure Absorbance at 412 nm .

    • Kinetic read for 5 minutes.

Mechanism of Action (MoA) Determination

If the compound shows an IC₅₀ < 1 µM, you must determine the inhibition mode (Competitive, Non-competitive, or Mixed).

Experimental Setup: Run the MAO assay with:

  • Fixed Enzyme Concentration.

  • Varying Substrate (Tyramine): 0.5x, 1x, 2x, 4x, 8x Km.

  • Varying Inhibitor: 0, 0.5x, 1x, 2x IC₅₀.

Analysis Logic (Lineweaver-Burk Plot):

MoA Start Analyze Lineweaver-Burk Plot (1/V vs 1/[S]) Competitive Lines intersect at Y-axis (Vmax unchanged, Km increases) Likely binds Active Site Start->Competitive NonComp Lines intersect at X-axis (Vmax decreases, Km unchanged) Likely binds Allosteric Site Start->NonComp Mixed Lines intersect elsewhere (Both Vmax and Km change) Start->Mixed

Figure 2: Interpretation of kinetic data. For this compound, competitive inhibition is expected due to structural similarity to serotonin.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Fluorescence Indole AutofluorescenceIndoles can fluoresce in UV. The Amplex Red assay (Ex 530nm) minimizes this, but always run a "Compound Only" control.
Precipitation Low SolubilityThe 5-fluoro group increases lipophilicity. Ensure DMSO < 1% final, or add 0.01% Triton X-100 to the buffer.
HRP Inhibition False Positive in MAO AssayThe pyrrolidine nitrogen can sometimes chelate metals in HRP. Run the "HRP Check" (Section 3.3).
Non-Linear Rates Substrate DepletionReduce enzyme concentration or shorten measurement time to the initial linear phase (first 5-10 mins).

References

  • MAO Assay Methodology: Zhou, W., et al. (2020). "Development of a highly sensitive fluorogenic probe for monoamine oxidase A and its application in living cells." Analytica Chimica Acta. Link

  • Indole Scaffold Pharmacology: Horton, W., et al. (2011). "Synthesis and Monoamine Oxidase Inhibition of a Series of 5-Substituted Tryptamines." Bioorganic & Medicinal Chemistry Letters. Link

  • Pyrrolidine-Indole SAR: Cole, D.C., et al. (2005).[1] "Discovery of 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives as potent, selective 5-HT6 receptor agonists and antagonists."[1] Journal of Medicinal Chemistry. Link

  • Ellman's Assay Standard: Ellman, G.L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link

  • Fluorinated Indoles: Tilstam, U. (2019). "Fluorine in CNS Drug Discovery." Bioorganic & Medicinal Chemistry. Link

Sources

Application Note: 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, characterization, and biological evaluation of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole (CAS: 942404-20-8). This compound represents a critical scaffold in medicinal chemistry, combining the lipophilic, bio-isosteric properties of the 5-fluoroindole core with the basicity and solubility profile of a pyrrolidine Mannich base.

Historically, C3-substituted indoles (gramine derivatives) have demonstrated potent broad-spectrum antimicrobial activity. The 5-fluoro substitution is strategically employed to block metabolic oxidation at the C5 position, enhancing half-life, while the pyrrolidine tail facilitates interaction with negatively charged bacterial membranes and intracellular targets.

Chemical Context & Synthesis Strategy

Molecule Profile[1]
  • IUPAC Name: 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole[1]

  • Molecular Formula: C₁₃H₁₅FN₂[1]

  • Molecular Weight: 218.27 g/mol

  • Class: Indole Mannich Base (Gramine Analogue)

  • Solubility: Soluble in DMSO, Ethanol, Methanol. Limited water solubility as a free base; high solubility as a Hydrochloride (HCl) salt.

Synthesis Protocol (Mannich Condensation)

The most robust route for synthesis is the Mannich reaction, condensing the electron-rich indole with formaldehyde and pyrrolidine.

Reagents:

  • 5-Fluoroindole (1.0 eq)[1][2][3]

  • Pyrrolidine (1.2 eq)

  • Formaldehyde (37% aq. solution, 1.2 eq)

  • Acetic Acid (Glacial, catalytic amount or solvent)[4]

  • Ethanol (95%) or 1,4-Dioxane

Step-by-Step Procedure:

  • Preparation: Dissolve 5-fluoroindole (10 mmol) in 15 mL of Ethanol in a round-bottom flask.

  • Addition: Cool the solution to 0°C. Add Pyrrolidine (12 mmol) dropwise, followed by Formaldehyde (12 mmol).

  • Catalysis: Add catalytic glacial acetic acid (0.5 mL).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. If precipitation does not occur, heat to mild reflux (60°C) for 1 hour.

  • Work-up:

    • Scenario A (Precipitate forms): Filter the solid, wash with cold ethanol, and dry.[3]

    • Scenario B (Oil forms): Evaporate solvent, neutralize with 10% NaHCO₃, extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM:MeOH 95:5).

Synthesis Pathway Diagram

SynthesisPathway Indole 5-Fluoroindole (Nucleophile) Intermediate Iminium Ion Intermediate Indole->Intermediate Acid Cat. (AcOH) Reagents Formaldehyde + Pyrrolidine Reagents->Intermediate Condensation Product 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole (Mannich Base) Intermediate->Product Electrophilic Subst. @ C3 Position

Figure 1: Mannich condensation pathway for the synthesis of the target indole derivative.

Application Note: Antimicrobial Screening

Rationale

Indole Mannich bases often act as membrane disruptors or DNA intercalators . The cationic nature of the protonated pyrrolidine nitrogen at physiological pH allows electrostatic attraction to the anionic bacterial cell wall (LPS in Gram-negatives, Teichoic acids in Gram-positives).

Protocol: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 (Broth Microdilution).

Materials:

  • Muller-Hinton Broth (MHB) (cation-adjusted).

  • Test Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Resazurin dye (optional, for visual readout).

Workflow:

  • Stock Preparation: Dissolve compound in 100% DMSO to 10 mg/mL. Dilute in MHB to 512 µg/mL (ensure DMSO < 2% final).

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute 1:100 in MHB.

  • Plate Setup:

    • Add 100 µL of MHB to columns 2-12 of a 96-well plate.

    • Add 200 µL of compound solution to column 1.

    • Perform serial 2-fold dilution from column 1 to 10.

    • Add 100 µL of bacterial inoculum to columns 1-11.

    • Controls: Col 11 (Growth Control), Col 12 (Sterility Control).

  • Incubation: 37°C for 16-20 hours.

  • Readout: MIC is the lowest concentration with no visible growth.

Expected Activity Profile (SAR Analysis)

Based on structural analogues (Gramine and 5-halo-indoles), the expected activity profile is:

Organism TypeRepresentative StrainPredicted MIC (µg/mL)Notes
Gram-Positive S. aureus (MSSA/MRSA)4 - 16High activity due to cell wall permeability.
Gram-Negative E. coli32 - 128Efflux pumps may limit efficacy; use PAβN (efflux inhibitor) to verify.
Fungi C. albicans8 - 32Indoles often target ergosterol biosynthesis or fungal DNA.

Advanced Protocol: Mechanism of Action (Membrane Integrity)

To distinguish between cell wall synthesis inhibition and membrane disruption, a Propidium Iodide (PI) Uptake Assay is recommended.

Principle: PI is membrane-impermeable. If the indole derivative disrupts the membrane, PI enters the cell, binds DNA, and fluoresces.

Step-by-Step:

  • Culture: Grow S. aureus to mid-log phase (OD₆₀₀ ~ 0.5).

  • Treatment: Wash cells in PBS. Resuspend to OD 0.5.

  • Exposure: Add 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole at 1x, 2x, and 4x MIC. Include CTAB (positive control) and DMSO (negative control).

  • Staining: Add Propidium Iodide (final conc. 10 µM).

  • Measurement: Monitor fluorescence (Ex 535 nm / Em 617 nm) every 5 minutes for 1 hour using a microplate reader.

  • Interpretation: Rapid increase in fluorescence (<10 min) indicates direct membrane lysis. Gradual increase suggests secondary membrane damage following other target inhibition.

Experimental Logic Diagram

MOA_Workflow Start Compound Treatment (1x - 4x MIC) Assay Propidium Iodide (PI) Uptake Assay Start->Assay Result1 Rapid Fluorescence Spike (< 10 mins) Assay->Result1 High Permeability Result2 Delayed/No Fluorescence (> 60 mins) Assay->Result2 Membrane Intact Concl1 Mechanism: Membrane Disruption (Lytic) Result1->Concl1 Concl2 Mechanism: Intracellular Target (DNA/Enzyme) Result2->Concl2

Figure 2: Logic flow for determining membrane permeabilization mechanism.

References

  • Synthesis of Mannich Bases: Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design."[5] European Journal of Medicinal Chemistry, 89, 743-816. Link

  • Indole Antimicrobials: Zhang, M. Z., et al. (2015). "Synthesis and antimicrobial activities of some new indole derivatives." European Journal of Medicinal Chemistry, 92, 793-801. Link

  • CLSI Standards: Clinical and Laboratory Standards Institute. (2015).[6] "M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link

  • Membrane Permeability Protocols: Bwoyo, D. M., et al. (2019). "Indole derivatives as potent membrane-active antimicrobial agents." RSC Advances, 9, 280-292. Link

  • Specific Scaffold Data: Vibrant Pharma. "5-Fluoro-3-[(pyrrolidin-1-yl)methyl]-1H-indole Product Data." Link

Sources

Troubleshooting & Optimization

5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Aqueous Stability & Handling Guide Cas No: 942404-20-8 (Representative) Class: Indole Mannich Base / Gramine Derivative Document ID: TS-IND-05F-PYR-V1[1][2]

Executive Summary: The "Gramine" Instability

Critical Warning: 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole belongs to a class of compounds known as indole Mannich bases (structurally analogous to gramine).[1][2] Unlike simple alkyl-indoles, these compounds possess a chemically labile C3-aminomethyl bond.[2]

In aqueous solutions, this molecule is susceptible to two primary degradation pathways:

  • Retro-Mannich Fragmentation (Hydrolysis): In neutral-to-basic pH or elevated temperatures, the molecule ejects pyrrolidine and formaldehyde, reverting to 5-fluoroindole.[1][2]

  • Oxidative Polymerization: The electron-rich indole core is prone to auto-oxidation (turning pink/brown) upon exposure to light and oxygen.[1][2]

Key Takeaway: Do not store this compound in neutral aqueous buffers (PBS, pH 7.4) for extended periods.[2][3] Prepare fresh or use specific acidic buffers for stability.[2]

Solubility & Stock Preparation

This compound is a lipophilic weak base.[2] It is insoluble in neutral water.[2] Users frequently encounter precipitation when diluting DMSO stocks directly into PBS.[1][2]

Physicochemical Profile
PropertyValue (Approx.)Implication
pKa (Pyrrolidine N) ~8.5 – 9.0Protonated (charged) at pH < 7.[1][2]0.
pKa (Indole NH) ~16Remains neutral in all physiological buffers.[1][2]
LogP ~2.4Moderately lipophilic; requires organic co-solvent or ionization.[1][2]
Recommended Dissolution Protocol

To maintain solubility and stability, you must force the molecule into its salt form or shield it with co-solvents.[2]

Method A: The "Acidic Spike" (Preferred for Aqueous Assays)

Best for: Animal dosing, acute cellular assays.

  • Dissolve neat powder in 0.1 M Acetic Acid or 0.1 M HCl (1 eq).

  • Dilute with water or saline.[1][2]

  • Target pH: 4.5 – 5.5.

    • Why? At this pH, the pyrrolidine nitrogen is fully protonated (

      
      ), rendering the molecule water-soluble and significantly retarding the retro-Mannich degradation.[2]
      
Method B: The DMSO "Shock" Prevention

Best for: High-throughput screening (HTS).[1]

  • Prepare a 10 mM - 50 mM stock in anhydrous DMSO.

  • Do not add PBS directly to the DMSO stock.[1][2]

  • Correct Order: Add the DMSO stock dropwise into a rapidly stirring volume of buffer.

  • Limit: Keep final DMSO concentration < 1% (v/v) to avoid precipitation.

Stability Mechanisms & Troubleshooting

Pathway 1: The Retro-Mannich Reaction (Hydrolysis)

This is the most common "silent killer" of potency.[2] The reaction is reversible but favors breakdown in dilute aqueous environments, especially as pH rises.[2]

RetroMannich Compound 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole (Intact Drug) Intermediate Intermediate (Aza-fulvene species) Compound->Intermediate pH > 7.0 Heat Intermediate->Compound High Conc. Amine (Synthesis only) Products Breakdown Products: 1. 5-Fluoroindole (Precipitate) 2. Formaldehyde (Toxic) 3. Pyrrolidine Intermediate->Products H2O Hydrolysis

Figure 1: The Retro-Mannich degradation pathway.[1] In basic aqueous solution, the amine tail is eliminated, destroying biological activity.[2]

Pathway 2: Oxidative Degradation

Indoles are electron-rich.[1][2] In the presence of oxygen and light, they form radical cations that polymerize into melanin-like pigments.[2]

  • Symptom: Solution turns pink, then brown.[1][2]

  • Prevention:

    • Use degassed buffers .[1][2]

    • Add antioxidants: Ascorbic acid (1 mM) or Sodium Metabisulfite .[1][2]

    • Protect from light (Amber vials).[1][2]

Troubleshooting Guide (FAQ)

Q1: My solution turned cloudy immediately upon adding PBS. What happened? A: You likely experienced "pH Shock."[1][2] The stock was in DMSO (neutral), and PBS (pH 7.[2]4) is not acidic enough to fully protonate the pyrrolidine at high concentrations.[2]

  • Fix: Lower the pH of your buffer to 5.5 using Citrate or Acetate buffer, OR reduce the final concentration of the compound.[2]

Q2: I see a "split peak" on my HPLC after 24 hours. Is it an impurity? A: It is likely 5-fluoroindole , the breakdown product.[1][2]

  • Verification: Check the retention time. 5-fluoroindole is more hydrophobic (elutes later) than the parent amine because it lacks the solubilizing pyrrolidine group.[2]

  • Fix: Analyze samples immediately. Keep autosampler temperature at 4°C.

Q3: Can I freeze-thaw the aqueous stock? A: No. Freeze-thaw cycles promote precipitation.[1][2] As water freezes, the local concentration of the drug and buffer salts increases in the remaining liquid phase, causing pH shifts that trigger the Retro-Mannich reaction or precipitation.[2]

  • Rule: Aliquot DMSO stocks. Make aqueous dilutions fresh daily.

Summary of Stability Conditions

ParameterStable (Green Zone) Unstable (Red Zone)
Solvent Anhydrous DMSO, EthanolWater (Neutral/Basic), PBS
pH Acidic (pH 4.0 – 6.[1]0)Basic (pH > 7.[2]5)
Temperature -20°C (Solid/DMSO)> 25°C (Aqueous)
Light Dark (Amber vials)Direct UV/Fluorescent light
Additives EDTA, AscorbateOxidizing agents (Peroxides)

References

  • Indole Chemistry & Mannich Bases

    • Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry. (Standard text describing the instability of gramine/Mannich bases).[2]

    • Love, B. E. (1996).[1][2] Synthesis of β-carbolines: A review. (Discusses the reactivity of 3-aminomethylindoles as intermediates).

  • Retro-Mannich Mechanism

    • Tramontini, M. (1973).[1][2] Advances in the Chemistry of Mannich Bases. Synthesis, 1973 (12), 703-775.[1][2] [1]

  • Oxidation of Indoles

    • Iwuoha, G. N., et al. (1997).[1][2] Reactivity of the indole nucleus: oxidation.[2][4][5][6][7] Journal of Pharmaceutical and Biomedical Analysis.[2] (Describes the formation of oxindoles/dimers).

  • Analogous Compound Data (Gramine)

    • PubChem Compound Summary: Gramine.[1][2] (For pKa and solubility comparisons).

Sources

Technical Support Center: Optimizing In Vivo Studies with 5-Fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource designed for preclinical researchers. It treats 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole as a representative lipophilic, basic indole alkaloid, sharing physicochemical properties with high-affinity serotonergic ligands (e.g., 5-HT1/5-HT6 modulators).

Executive Summary

You are likely working with 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole , a rigidified tryptamine analog. Structurally, it functions as a bioisostere of serotonin (5-HT), where the pyrrolidine ring restricts the conformational flexibility of the ethylamine side chain.

Critical Physicochemical Profile:

  • Class: Lipophilic Weak Base (BCS Class II-like).

  • pKa: ~9.5–10.5 (Pyrrolidine nitrogen).

  • LogP: ~2.4–2.8 (Estimated).

  • Solubility Challenge: High solubility in acidic media (pH < 5); rapid precipitation at physiological pH (7.4).

  • Primary Risk: Poor bioavailability due to precipitation in the peritoneal cavity (IP) or subcutaneous tissue (SC).

Module 1: Formulation Strategy (The #1 Failure Point)

The Issue: Users frequently report "lack of efficacy" which is actually "lack of exposure." Dissolving this compound in 100% DMSO and injecting it into saline causes immediate precipitation (the "crash out" effect), trapping the drug at the injection site.

Recommended Vehicle Systems

Do not use 100% DMSO. Use one of the following systems to ensure stability.

Vehicle TypeCompositionApplicationStability
Standard (Acidic) 0.9% Saline + Acetate Buffer (pH 4.5–5.0)Acute dosing (IP/SC)High
Enhanced (Complex) 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in waterChronic dosing / IVVery High
Rescue (Co-solvent) 5% DMSO + 5% Tween-80 + 90% SalineIf compound is recalcitrantModerate
Formulation Decision Tree

Use this logic to select your vehicle based on concentration requirements.

FormulationTree Start Target Concentration? Low < 5 mg/mL Start->Low High > 5 mg/mL Start->High Acid Acidified Saline (pH 4.5 - 5.0) Low->Acid Simple solution Cyclo 20% HP-β-CD (Cyclodextrin) High->Cyclo Preferred (Non-irritating) Cosolvent 5% DMSO + 5% Tween-80 High->Cosolvent Alternative (Acute only) Check Check Acid->Check Verify pH > 4.0 to avoid necrosis

Figure 1: Decision matrix for solubilizing basic indole alkaloids for in vivo administration.

Module 2: Dosage Optimization & Pharmacokinetics

The Issue: Fluorination at the 5-position blocks metabolic hydroxylation, potentially extending the half-life (


) compared to non-fluorinated analogs. However, the pyrrolidine ring alters BBB penetration.
Recommended Dosage Ranges (Rodent Models)

Based on standard protocols for high-potency 5-HT agonists (e.g., CP-135,807 analogs).

SpeciesRouteStarting DoseHigh Dose (Limit)Frequency
Mouse (C57BL/6) IP or SC1 – 3 mg/kg10 – 15 mg/kgSingle bolus or BID
Rat (Sprague-Dawley) IP or SC0.5 – 2 mg/kg5 – 8 mg/kgSingle bolus or BID
The "Serotonin Syndrome" Warning

This compound likely acts as a 5-HT agonist.[1] Overdosage (>20 mg/kg) may trigger Serotonin Syndrome.

  • Signs to watch: Head twitch response (HTR), hind limb abduction, straub tail (stiff tail), tremors, and hyperthermia.

  • Action: If >20% of animals show severe tremors, halve the dose immediately.

Module 3: Troubleshooting Guide

Q1: My animals are showing no behavioral phenotype. Is the drug inactive?

  • Diagnosis: Likely a Pharmacokinetic (PK) failure, not Pharmacodynamic (PD).

  • Check 1 (Precipitation): Did you check the injection site? Dissect one animal 30 mins post-dose. If you see white/yellow residue in the peritoneum, the drug precipitated. Switch to Cyclodextrin vehicle.

  • Check 2 (Metabolism): The pyrrolidine ring is susceptible to oxidation. Collect plasma at 30 mins. If parent compound is low but metabolites are high, you have a "First-Pass Effect." Switch from IP to SC or IV.

Q2: The compound dissolves in DMSO but turns cloudy when I add saline.

  • Explanation: This is "Oiling Out." The hydrophobic indole cannot stay in solution when the water content rises.

  • Fix: You must add the acid before the saline, or use the "Sandwich Method":

    • Dissolve drug in DMSO.

    • Add Tween-80 (surfactant).[2]

    • Slowly add warm saline while vortexing.

Q3: I see high mortality in the high-dose group (15+ mg/kg).

  • Diagnosis: Likely cardiovascular collapse (5-HT1B/1D agonism causes vasoconstriction) or respiratory depression.

  • Fix: Do not exceed 10 mg/kg without a dose-escalation safety study.

Module 4: Experimental Workflow (Step-by-Step)

Protocol: Preparation of 5 mg/mL Stock (Cyclodextrin Method)

This is the "Gold Standard" for CNS drugs to ensure BBB penetration without vehicle toxicity.

  • Weighing: Weigh 10 mg of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole.

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in sterile water.

  • Primary Solubilization: Add 50 µL of 0.1 M Acetic Acid to the powder. Vortex until a clear sludge forms (protonating the amine).

  • Dilution: Add 1.95 mL of the 20% HP-β-CD solution.

  • Sonication: Sonicate at 40°C for 10–15 minutes until perfectly clear.

  • pH Adjustment: Check pH. If < 4.0, carefully add 1N NaOH to bring pH to ~5.0. Do not exceed pH 6.0 or it will precipitate.

  • Sterilization: Filter through a 0.22 µm PVDF syringe filter.

Pharmacological Mechanism & Signaling

Understanding the pathway helps interpret data. If this compound acts as a 5-HT1 agonist (Gi/o coupled), you should expect a decrease in cAMP.

SignalingPathway Ligand 5-Fluoro-Indole (Ligand) Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binding GProtein G-alpha (i/o) Receptor->GProtein Activation Effector Adenylyl Cyclase GProtein->Effector Inhibition SecondMessenger cAMP Levels Effector->SecondMessenger Decrease Response Neuronal Inhibition (Vasoconstriction / Behavior) SecondMessenger->Response Downstream Effect

Figure 2: Predicted signaling cascade. Note the inhibitory coupling (Gi/o) typical of 5-HT1 agonists, leading to reduced cAMP.

References

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442–453. Link

  • Pardridge, W. M. (2005). The blood-brain barrier: bottleneck in brain drug development. NeuroRx, 2(1), 3–14. Link

  • Glennon, R. A., et al. (1996). 5-HT1D serotonin receptors: results of a structure-affinity investigation. Drug Development Research, 37(3), 191-203. (Foundational SAR on 5-substituted tryptamines).
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for solubility/pKa rules).

Sources

purification techniques for 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole . It is designed to address the specific chemical instability and purification challenges inherent to Indole Mannich Bases.[1]

Subject: 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole Ticket ID: IND-MB-005F Support Level: Senior Application Scientist

Executive Summary & Chemical Profile

User Warning: This compound belongs to the Gramine (3-aminomethylindole) class. It is not a standard stable amine.[1] The C3-methylene-nitrogen bond is chemically labile. The 5-fluoro substituent exerts an electron-withdrawing effect, potentially altering the pKa and solubility compared to the parent indole, but the primary risk remains the Retro-Mannich Reaction (decomposition back to 5-fluoroindole, formaldehyde, and pyrrolidine).[1]

Chemical Profile:

Property Characteristic Implication for Purification

| Basic Center | Pyrrolidine Nitrogen (


) | Highly basic (approx pKa ~10.5). Will streak on standard silica.[1] |
| Acidic Center  | Indole NH | Weakly acidic.[1] Avoid strong bases that can deprotonate this site (

).[1] | | Linker Stability | Benzylic-like C-N bond | High Risk. Prone to cleavage in hot acid or prolonged heating. | | Lipophilicity | Moderate (

) | Soluble in DCM, EtOAc, Alcohols.[1] Insoluble in water/alkanes.[1] |

Diagnostic Module: Is Your Compound Decomposing?

Before attempting purification, confirm the integrity of your crude matrix.[1]

Symptom: TLC shows a "streak" or a new spot at the solvent front/baseline.[1]

  • Diagnosis:

    • Spot at

      
       ~ 0.8-0.9 (Non-polar):  Likely 5-fluoroindole  (Decomposition product).
      
    • Spot at Baseline: Pyrrolidine salts or polymerized formaldehyde.[1]

    • Streaking: Interaction between the basic pyrrolidine and acidic silanols on the TLC plate.[1]

Quick Test: Run a TLC in DCM:MeOH:NH₄OH (90:9:1) .

  • Result: If the streak resolves into a tight spot, the compound is intact, and the issue is just acidity.[1] If multiple distinct spots remain, retro-Mannich decomposition has occurred.[1]

Purification Protocols (Troubleshooting Guides)

Protocol A: Flash Chromatography (The "Basified" Method)

Use this if your crude purity is <85% or if you have non-crystalline impurities.[1]

The Problem: Standard silica gel is slightly acidic (


).[1] This acidity protonates the pyrrolidine nitrogen, causing the compound to "stick" and streak.[1] Worse, it can catalyze the elimination of the amine (decomposition).[1]

The Solution: You must neutralize the stationary phase.[1]

Step-by-Step Workflow:

  • Eluent Preparation: Prepare a mobile phase of Dichloromethane (DCM) / Methanol (MeOH) .[1]

  • The Modifier (Critical): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to the mobile phase.[1]

    • Why? The base competes for the acidic sites on the silica, allowing your product to elute freely.[1]

  • Column Pre-treatment: Flush the column with the basified eluent before loading your sample.[1]

  • Loading: Dissolve the crude in a minimum amount of DCM containing 1% TEA. Do not use acid to dissolve.[1]

  • Elution: Run a gradient from 0% to 10% MeOH in DCM (with constant 1% base).

Alternative Stationary Phase: If decomposition persists, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and gentler on Mannich bases.[1]

Protocol B: Recrystallization (The Scalable Method)

Use this for >1g scales or if the compound is a solid.[1]

The Logic: Mannich bases often crystallize well, rejecting impurities like unreacted indole.[1]

Recommended Solvent Systems:

  • Toluene / Heptane (Preferred for stability):

    • Dissolve crude in warm Toluene (

      
      C). Do not boil excessively.
      
    • Add Heptane dropwise until slight turbidity appears.[1]

    • Cool slowly to RT, then

      
      C.
      
  • Ethanol / Water:

    • Dissolve in warm Ethanol.[1]

    • Add water until turbid.[1]

    • Note: Avoid prolonged heating in water, as hydrolysis can occur.[1]

Data Table: Solvent Compatibility

Solvent Solubility (Hot) Solubility (Cold) Suitability
DCM High High Poor (Good for loading, not crystallizing)
Toluene High Moderate Excellent (Primary solvent)
Heptane Low Insoluble Excellent (Anti-solvent)
Water Low Insoluble Good (Anti-solvent only)

| Acetone | High | High | Moderate (Risk of aminal exchange) |

Visualizing the Logic

The following diagrams illustrate the decision-making process and the chemical risks involved.

Diagram 1: Purification Decision Tree

PurificationLogic Start Crude 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole TLC Run Diagnostic TLC (DCM:MeOH:NH4OH) Start->TLC PurityCheck Is Purity > 85%? TLC->PurityCheck Cryst Protocol B: Recrystallization (Toluene/Heptane) PurityCheck->Cryst Yes (Solid) Chrom Protocol A: Flash Chromatography PurityCheck->Chrom No (Oil/Complex Mix) Final Pure Compound Store at -20°C Cryst->Final SilicaCheck Stationary Phase Selection Chrom->SilicaCheck BasifiedSilica Basified Silica (DCM/MeOH + 1% TEA) SilicaCheck->BasifiedSilica Standard Alumina Neutral Alumina (Prevent Acid Hydrolysis) SilicaCheck->Alumina If Decomposing BasifiedSilica->Final Alumina->Final

Caption: Decision matrix for selecting the optimal purification route based on crude purity and physical state.

Diagram 2: The Retro-Mannich Risk (Mechanism)

RetroMannich Product Target Molecule (Mannich Base) Intermediate Quinone Methide / Iminium Ion Product->Intermediate Elimination AcidHeat Acid (H+) + Heat AcidHeat->Product Catalyzes Decomp Decomposition Products: 5-Fluoroindole + Formaldehyde + Pyrrolidine Intermediate->Decomp Hydrolysis

Caption: The Retro-Mannich pathway. Avoidance of acid and heat is critical to prevent this degradation.[1]

Frequently Asked Questions (FAQ)

Q1: My compound turned into a red/brown oil after leaving it on the rotavap. What happened? A: You likely experienced thermal decomposition or oxidation.[1] Indoles are light- and air-sensitive, and Mannich bases are heat-sensitive.

  • Fix: Never heat the water bath above 40°C. Release the vacuum with Nitrogen or Argon, not air.[1] Store the oil immediately in the freezer or attempt to crystallize it.[1]

Q2: Can I use an acid wash (HCl extraction) to remove non-basic impurities? A: NO. This is a common error.[1] While this works for stable amines (like aniline), adding strong acid to a Mannich base will protonate the amine, making it a good leaving group.[1] This accelerates the Retro-Mannich reaction, destroying your product.[1]

  • Alternative: If you must remove neutral impurities, perform a partition between cold, dilute acid (e.g., 0.1M Acetic Acid) and ether very quickly at 0°C, then immediately basify and extract.[1] However, recrystallization is safer.[1]

Q3: The NMR shows a singlet at ~10-11 ppm and a doublet at ~7-8 ppm, but the alkyl peaks are messy. A: The singlet is the Indole NH. If the alkyl region (pyrrolidine/methylene) is messy or integrating poorly, check for the presence of Formaldehyde (often appears as broad peaks or singlets near 8-9 ppm if polymerized) or Bis-indole (dimer formation).[1] This indicates your reaction went too long or the purification failed.[1]

Q4: How should I store this compound? A: Store as a solid at -20°C under an inert atmosphere (Argon/Nitrogen). If in solution, avoid chlorinated solvents (DCM/Chloroform) for long-term storage as they can become acidic over time.[1]

References

  • Sundberg, R. J. (1996).[1] The Chemistry of Indoles. Academic Press.[1] (Foundational text on Indole reactivity and Mannich base instability).

  • Love, B. E., & Raje, P. S. (1993).[1] Synthesis of β-carbolines via the Pictet-Spengler reaction. Journal of Heterocyclic Chemistry, 30(5).[1] (Discusses stability of tryptamine/gramine derivatives).

  • Pfizer Inc. (2008).[1] Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole. US Patent US20080319205A1.[1] Link (Provides industrial protocol for crystallizing a structurally homologous pyrrolidine-indole Mannich base using Toluene).[1]

  • Snieckus, V., et al. (2004).[1] The Directed Ortho Metalation Reaction. Chemical Reviews. (Context on lithiation, though highlights the sensitivity of the C3 position).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann. (General reference for amine purification and solvent selection).

Sources

addressing autofluorescence of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole in assays

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Addressing Optical Interference of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole in Biological Assays Ticket ID: IND-FL-942404 Status: Open Guide

Executive Summary: The "Ghost Signal"

You are likely accessing this guide because you have observed anomalous signal increases in your high-throughput screening (HTS) or mechanistic assays involving 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole (and related 5-fluoroindole scaffolds).

The Core Issue: The indole moiety is an intrinsic fluorophore. While unsubstituted indole excites at ~280 nm and emits at ~350 nm (UV region), the 5-fluoro substitution and the pyrrolidinyl side chain can alter the quantum yield and shift emission into the Blue/Cyan channel (350–450 nm) .

If your assay utilizes Coumarin, DAPI, Hoechst, or GFP channels, this compound will generate false positives (if looking for gain of signal) or mask inhibition (if looking for loss of signal). This guide provides the diagnostic steps to confirm this interference and the protocols to eliminate it.

Diagnostic Module: Is it Activity or Autofluorescence?

Do not assume biological activity until you have ruled out optical interference.

Protocol A: The "Compound-Only" Spectral Scan

Before optimizing your enzyme or cells, you must characterize the compound's photophysics in your specific assay buffer.

Materials:

  • Compound Stock (10 mM in DMSO)

  • Assay Buffer (Exact formulation used in your experiment)

  • Fluorescence Plate Reader (Monochromator-based preferred)

Step-by-Step Workflow:

  • Preparation: Dilute the compound to 10 µM, 50 µM, and 100 µM in Assay Buffer. Include a DMSO-only blank.

  • Excitation Scan: Fix Emission at 450 nm. Scan Excitation from 250 nm to 400 nm.

  • Emission Scan: Fix Excitation at the peak found in Step 2 (likely ~290–300 nm). Scan Emission from 320 nm to 600 nm.

  • Gain Adjustment: Ensure the gain is set high enough to detect low-level impurities but low enough to avoid saturation.

Decision Logic:

DiagnosticWorkflow Start Start Diagnostic Scan Perform Ex/Em Scan (Compound Only) Start->Scan Result Significant Emission in Assay Window? Scan->Result No No Signal Result->No < 2x Background Yes Signal Detected Result->Yes > 2x Background Proceed Proceed with Standard Assay No->Proceed Mitigate Go to Mitigation Strategies Yes->Mitigate

Caption: Decision tree for identifying intrinsic autofluorescence versus biological signal.

Mitigation Strategies: Engineering Out the Noise

If Protocol A confirms interference, use one of the following three strategies, ranked from most effective to least effective.

Strategy 1: Time-Resolved Fluorescence (TR-FRET) — The Gold Standard

Why it works: Small organic molecules like 5-fluoroindoles have fluorescence lifetimes in the nanosecond (ns) range. Lanthanide probes (Europium, Terbium) used in TR-FRET have lifetimes in the microsecond (µs) range. By introducing a time delay (gating) between the excitation pulse and the measurement, you allow the compound's autofluorescence to decay completely before reading the signal.

Protocol Adjustment:

  • Switch Probes: Replace standard fluorophores with a TR-FRET pair (e.g., Eu-Cryptate donor + XL665 acceptor).

  • Reader Settings:

    • Delay Time: 50–100 µs (Critical: This waits for the indole signal to die).

    • Integration Time: 200–400 µs.

TRF_Gating Flash Excitation Flash (0 µs) AutoFl Indole Autofluorescence (Decays in < 0.1 µs) Flash->AutoFl Immediate Delay Gate Delay (Wait 60 µs) AutoFl->Delay Signal Vanishes Measure Measurement Window (Signal Only) Delay->Measure Clean Read

Caption: Temporal gating mechanism in TR-FRET eliminates short-lived autofluorescence.

Strategy 2: Red-Shifting the Assay

Why it works: Indole emission rarely extends beyond 500 nm significantly. By moving your detection window to the Far-Red or Near-Infrared (NIR) region, you step out of the interference zone.

Recommended Fluorophores:

Channel Wavelength (Ex/Em) Interference Risk Recommendation
Blue 350/460 nm (DAPI) High AVOID
Green 485/520 nm (FITC) Moderate Use with caution
Red 590/615 nm (Texas Red) Low Preferred

| Far-Red | 640/665 nm (Cy5) | None | Ideal |

Action: Switch to Alexa Fluor 647, Cy5, or iFluor 647 labeled reagents.

Strategy 3: Mathematical Correction (Ratiometric)

Why it works: If you cannot change the assay physics, you must correct the data mathematically. This is risky if the autofluorescence is variable (e.g., due to quenching).

Protocol:

  • Measure Background: Run a "Compound + Buffer" plate alongside your "Compound + Target" plate.

  • Subtraction:

    
    
    
  • Warning: If the compound signal is

    
     of your assay window, subtraction will introduce high variability (poor Z-prime).
    

Frequently Asked Questions (FAQ)

Q: Does the pyrrolidine side chain affect the fluorescence? A: Yes, indirectly. The basic nitrogen in the pyrrolidine ring (pKa ~9-10) will be protonated at physiological pH (7.4). While the indole core is the primary fluorophore, the charge state of nearby substituents can influence the quantum yield (brightness) via Photoinduced Electron Transfer (PET) mechanisms. Always test autofluorescence at the exact pH of your assay.

Q: Can I just use a lower concentration? A: Fluorescence is linear with concentration. If your


 is 10 nM, you may not see interference. However, if you are screening at 10 µM (common for primary screens), the signal will be 1000x brighter. We recommend determining the "Interference Threshold" concentration during assay development.

Q: Does DMSO concentration matter? A: Yes. Solvent polarity shifts emission spectra (solvatochromism). 5-fluoroindole emission may shift 5-10 nm depending on whether you are in 1% DMSO or 100% DMSO. Ensure your "Compound Only" controls match the final DMSO concentration of the assay plate (usually 0.1% - 1%).

Q: I see signal in the Green channel (520 nm). I thought Indoles were Blue? A: While the peak is Blue (~350-400 nm), the "tail" of the emission spectrum can extend into the Green channel, especially at high concentrations (>50 µM). This is often enough to corrupt GFP-based binding assays.

References

  • Simeonov, A., et al. (2008). Blue-Fluorescent Libraries: Identification of False Positives in HTS. Journal of Medicinal Chemistry. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

  • Mathis, G. (1995). Probing Molecular Interactions with Homogeneous Techniques Based on Rare Earth Cryptates and Fluorescence Energy Transfer. Clinical Chemistry. (Foundational paper on TR-FRET gating). Link

  • PubChem Compound Summary. (2024). 5-Fluoroindole Properties and Spectra. National Library of Medicine. Link

Validation & Comparative

A Comparative Guide to 5-Fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole: A Hypothetical Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of the novel compound, 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole. Given the limited public data on this specific molecule, we present a scientifically grounded, hypothetical study based on structural similarities to known kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a rigorous, step-by-step pathway to characterize its potential as a targeted therapeutic agent.

Introduction: The Promise of the Indole Scaffold

The indole ring system is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities. Its versatile structure allows for modification at multiple positions, enabling the fine-tuning of pharmacological properties to engage with diverse biological targets, including G-protein coupled receptors, enzymes, and ion channels. In oncology, indole derivatives have emerged as powerful agents, with notable examples including inhibitors of tubulin polymerization, histone deacetylases, and, critically, protein kinases.

This guide focuses on 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole (herein referred to as Compound X ), a novel synthetic molecule. While its specific biological target is not yet established in public literature, its structure—featuring a 5-fluoro-substituted indole core and a C3-position pyrrolidinylmethyl side chain—bears a resemblance to potent kinase inhibitors developed for targeted cancer therapy. This document outlines a proposed research cascade to investigate the hypothesis that Compound X functions as an inhibitor of FMS-like Tyrosine Kinase 3 (FLT3), a clinically validated target in acute myeloid leukemia (AML).

We will compare the hypothetical performance of Compound X against a preclinical reference compound and a clinically approved drug, providing detailed experimental protocols and data interpretation frameworks to guide its potential development.

Part 1: Target Hypothesis - FLT3 Kinase in Acute Myeloid Leukemia

Rationale for Target Selection

The hypothesis that Compound X targets FLT3 is based on compelling structural analogy. The compound (Z)‑N‑(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl‑1H‑pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide, a highly potent and selective FLT3 inhibitor, shares two key motifs with Compound X: a 5-fluoro-substituted indole core (in this case, an indolinone) and a pyrrolidine-containing side chain . The fluorine atom at the 5-position can enhance binding affinity and modulate pharmacokinetic properties, while the basic nitrogen of the pyrrolidine ring often forms critical hydrogen bonds within the ATP-binding pocket of kinases.

The Role of FLT3 in AML

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. In approximately 30% of AML cases, the FLT3 gene is mutated, leading to constitutive, ligand-independent activation of the kinase. These mutations, most commonly internal tandem duplications (FLT3-ITD), are drivers of leukemogenesis and are associated with a poor prognosis, including increased relapse risk and shorter overall survival.

The constitutively active FLT3 receptor triggers downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways, which promote uncontrolled proliferation and survival of leukemic cells. This makes FLT3 a prime therapeutic target for AML.

FLT3 Signaling Pathway

The diagram below illustrates the central role of FLT3 in cellular signaling and how its aberrant activation drives AML.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Phosphorylation Cascade PI3K PI3K FLT3->PI3K Phosphorylation Cascade STAT5 STAT5 FLT3->STAT5 Phosphorylation Cascade FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Normal Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Proliferation STAT5->Proliferation STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway in normal and malignant hematopoiesis.

Part 2: Known Inhibitors for Comparative Analysis

To objectively evaluate the potential of Compound X, its performance must be benchmarked against established inhibitors. We have selected two comparators:

  • Gilteritinib (Xospata®): A potent, selective, FDA-approved second-generation FLT3 inhibitor used for relapsed or refractory FLT3-mutated AML. It is a Type I inhibitor, meaning it targets both FLT3-ITD and tyrosine kinase domain (TKD) mutations. Gilteritinib serves as a high-potency clinical benchmark.

  • Midostaurin (Rydapt®): The first FLT3 inhibitor approved by the FDA, used in combination with chemotherapy for newly diagnosed FLT3-mutated AML. It is a broad-spectrum or "dirty" kinase inhibitor, targeting FLT3, c-KIT, and PDGFR, among others. Midostaurin provides a benchmark for a multi-targeted clinical agent.

Part 3: In Vitro Evaluation Framework

The initial evaluation of Compound X should focus on its direct enzymatic inhibition and its effect on the viability of FLT3-driven cancer cells.

Enzymatic Inhibition Assay (FLT3 Kinase)

This assay directly measures the ability of a compound to inhibit the phosphorylation activity of the FLT3 enzyme. A standard operating procedure is described below.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound X against the FLT3 kinase domain.

Methodology:

  • Reagent Preparation:

    • Enzyme: Recombinant human FLT3 (catalytic domain). Store at -80°C.

    • Substrate: A suitable tyrosine kinase substrate peptide (e.g., a poly-Glu-Tyr polymer).

    • Cofactor: Adenosine triphosphate (ATP). Prepare a stock solution and dilute to the desired concentration, typically at or near the Michaelis-Menten constant (Km) for the enzyme.

    • Assay Buffer: Prepare a buffer containing HEPES, MgCl₂, MnCl₂, DTT, and BSA to ensure optimal enzyme activity.

    • Test Compounds: Prepare serial dilutions of Compound X, Gilteritinib, and Midostaurin in 100% DMSO, followed by a final dilution in assay buffer.

  • Assay Procedure (96-well or 384-well plate format):

    • Add 5 µL of diluted test compound or control (DMSO for 100% activity, no enzyme for 0% activity) to each well.

    • Add 10 µL of the enzyme/substrate mixture to each well and incubate for 10 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production, or a phosphorylation-specific antibody in an ELISA format.

    • Read the signal (e.g., luminescence or absorbance) on a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (DMSO) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the log concentration of the inhibitor.

    • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Kinase_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, ATP, Buffers) C Dispense Compounds into Assay Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Add Enzyme/Substrate Mix Incubate 10 min C->D E Initiate Reaction with ATP Solution D->E F Incubate 60 min at 30°C E->F G Stop Reaction & Add Detection Reagent F->G H Read Signal (Luminescence/Absorbance) G->H I Calculate IC₅₀ H->I

Caption: Workflow for the in vitro FLT3 enzymatic inhibition assay.

Cell Viability Assay

This assay assesses the cytotoxic or cytostatic effect of Compound X on cancer cells that are dependent on FLT3 signaling for their survival and proliferation.

Objective: To determine the IC₅₀ of Compound X in FLT3-ITD positive AML cell lines.

Cell Lines:

  • MV4-11: Human AML cell line, homozygous for the FLT3-ITD mutation.

  • MOLM-13: Human AML cell line, heterozygous for the FLT3-ITD mutation.

Methodology (XTT Assay):

The XTT assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the XTT tetrazolium salt to a colored formazan product, which is quantifiable by spectrophotometry.

  • Cell Seeding:

    • Culture MV4-11 or MOLM-13 cells to logarithmic growth phase.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X, Gilteritinib, and Midostaurin.

    • Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a media-only blank.

    • Incubate the plate for 72 hours at 37°C.

  • XTT Reagent Addition and Measurement:

    • Prepare the XTT labeling mixture according to the manufacturer's protocol (e.g., by mixing the XTT reagent and the electron-coupling reagent).

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate for 4 hours at 37°C.

    • Measure the absorbance of the samples using a microplate reader at a wavelength of 450-500 nm, with a reference wavelength of ~650 nm.

  • Data Analysis:

    • Subtract the background absorbance (media-only blank).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability versus the log concentration of the compound and determine the IC₅₀ value using a non-linear regression model.

Hypothetical In Vitro Data Summary

The results from these experiments can be summarized in a table for direct comparison.

CompoundFLT3 Enzymatic IC₅₀ (nM)MV4-11 Cell Viability IC₅₀ (nM)MOLM-13 Cell Viability IC₅₀ (nM)
Compound X [Experimental Value][Experimental Value][Experimental Value]
Gilteritinib ~0.3~1.8[Literature Value]
Midostaurin ~10-20~5-15[Literature Value]

Note: Literature values for IC₅₀ can vary based on assay conditions. The values provided are representative.

Part 4: In Vivo Evaluation Framework

Positive in vitro results would warrant progression to in vivo studies to assess efficacy and safety in a living organism. A mouse xenograft model is the standard for this stage of preclinical development.

AML Xenograft Mouse Model

This model evaluates the ability of Compound X to inhibit tumor growth in mice implanted with human AML cells.

Objective: To determine the in vivo efficacy, measured as Tumor Growth Inhibition (TGI), of Compound X.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) that can accept human cell grafts.

  • Cell Implantation: Subcutaneously inject 5-10 million MV4-11 cells suspended in Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor growth. Caliper measurements (length and width) are used to calculate tumor volume.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Compound X, Gilteritinib).

  • Compound Administration:

    • Administer the compounds daily via a clinically relevant route, typically oral gavage (p.o.). The dose and schedule should be determined from prior pharmacokinetic and tolerability studies.

    • A typical dosing regimen might be 10-30 mg/kg, once daily for 14-21 days.

  • Efficacy Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100

    • Assess tolerability by monitoring body weight changes and clinical signs of distress.

Hypothetical In Vivo Data Summary
CompoundDose & ScheduleFinal Tumor Volume (mm³)Tumor Growth Inhibition (TGI) %Body Weight Change (%)
Vehicle Control N/A[Experimental Value]0%[Experimental Value]
Compound X [Dose] mg/kg, q.d., p.o.[Experimental Value][Experimental Value][Experimental Value]
Gilteritinib [Dose] mg/kg, q.d., p.o.[Experimental Value][Experimental Value][Experimental Value]

Conclusion and Future Directions

This guide presents a structured and scientifically rigorous framework for the initial preclinical evaluation of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole (Compound X) as a potential FLT3 kinase inhibitor. By following the detailed protocols for in vitro enzymatic and cell-based assays, followed by in vivo xenograft studies, researchers can generate the critical data needed to validate the proposed mechanism of action and assess its therapeutic potential.

A successful outcome from this research cascade—demonstrating potent and selective FLT3 inhibition, on-target cellular activity, and in vivo efficacy—would establish Compound X as a promising lead candidate for further development. Subsequent steps would include:

  • Kinase Selectivity Profiling: Screening Compound X against a broad panel of kinases to determine its selectivity and identify potential off-target effects.

  • Mechanism of Action Studies: Confirming target engagement in cells by assessing the phosphorylation status of FLT3 and its downstream signaling proteins (e.g., STAT5, ERK) via Western blot.

  • Pharmacokinetic and ADMET Studies: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.

  • Resistance Profiling: Evaluating the activity of Compound X against known FLT3 mutations that confer resistance to other inhibitors.

By systematically comparing Compound X to established clinical agents like Gilteritinib and Midostaurin, the scientific community can accurately position its potential advantages and pave the way for a new therapeutic option for patients with FLT3-mutated AML.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Levis, M. (2017). Midostaurin: an emerging treatment for acute myeloid leukemia patients. Therapeutic Advances in Hematology, 8(7), 245-252. Available from: [Link]

  • U.S. Food and Drug Administration. (2023). FDA approves quizartinib for newly diagnosed acute myeloid leukemia. Available from: [Link]

  • Massive Bio. (2026). Gilteritinib Fumarate. Available from: [Link]

  • National Center for Biotechnology Information. (2019). Midostaurin - LiverTox. Available from: [Link]

  • Wikipedia. (n.d.). Quizartinib. Available from: [Link]

  • Lee, L. Y., & Hernandez, D. (2019). Targeting FLT3 and KIT Mutations in AML with Midostaurin: Implications for Clinicians and Pharmacists. Journal of Hematology Oncology Pharmacy, 9(3), 71-78. Available from: [Link]

  • Patsnap. (2024). What is the mechanism of Gilteritinib Fumarate?. Synapse. Available from: [Link]

  • Astellas Pharma US, Inc. (n.d.). XOSPATA® (gilteritinib) Mechanism of Action (MOA). Available from: [Link]

  • Cortes, J. E., et al. (2024). Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review. Future Oncology. Available from: [Link]

  • Marjoncu, D., & Andrick, B. (2019). Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia. Journal of the Advanced Practitioner in Oncology, 10(1), 104-108. Available from: [Link]

  • The AML Hub. (2025). Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data. Available from: [Link]

  • Marjoncu, D., & Andrick, B. (2019). Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia. JADPRO. Available from: [Link]

  • Duke Cancer Institute. (n.d.). Quizartinib or placebo + chemotherapy in patients with FLT3-ITD- AML (Acute Myeloid Leukemia). Available from: [Link]

  • Conference Correspondent. (2015). Multikinase Inhibitor Midostaurin in Newly Diagnosed AML Patients with FLT3 Mutations: Results of the CALGB 10603/RATIFY Trial. Available from: [Link]

  • HealthTree Foundation. (2021). Recent Drug Approvals for AML Part 1: FLT3 Inhibitors. Available from: [Link]

  • Zeineldin, M., et al. (2021). FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms. Human Oncology, 15(1), 3. Available from: [Link]

  • Röllig, C., et al. (2025). Quizartinib for Newly Diagnosed FLT3-Internal Tandem Duplication–Negative AML: The Randomized, Double-Blind, Placebo-Controlled, Phase II QUIWI Study. Journal of Clinical Oncology. Available from: [Link]

  • Daiichi Sankyo. (2023). VANFLYTA® First FLT3 Inhibitor Approved in the U.S. Specifically for Patients with Newly Diagnosed FLT3-ITD Positive AML. Available from: [Link]

  • American Cancer Society. (2025). Targeted Therapy Drugs for Acute Myeloid Leukemia (AML). Available from: [Link]

  • National Center for Biotechnology Information. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Journal of Molecular Biology, 433(10), 166895. Available from: [Link]

  • Bentham Science. (n.d.). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Available from: [Link]

  • National Center for Biotechnology Information. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 23(6), 1250. Available from: [Link]

  • Wang, J., et al. (2021). Discovery of a Potent and Selective FLT3 Inhibitor (Z)‑N‑(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl‑1H‑pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide with Improved Drug-like Properties and Superior Efficacy in FLT3-ITD-Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 64(8), 4870-4890. Available from: [Link]

  • Wang, J., et al. (2021). Discovery of a Potent and Selective FLT3 Inhibitor (Z)- N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1 H-pyrrol-3-yl)-3-(pyrrolidin-1-yl

Validating the Mechanism of Action of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole: A Comparative Guide for Serotonin Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the mechanism of action (MOA) of the novel compound, 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole. Based on its structural similarity to known tryptamine and indole derivatives that modulate serotonergic systems, we hypothesize that this compound primarily interacts with one or more serotonin (5-HT) receptors.[1][2] This document will outline a series of experiments to test this hypothesis, comparing its potential performance against established 5-HT receptor modulators. The objective is to provide researchers with a robust, self-validating workflow for characterizing this and similar novel chemical entities.

Introduction: The Rationale for a Serotonergic Hypothesis

The indole scaffold is a privileged structure in medicinal chemistry, frequently associated with affinity for serotonin receptors.[3] The presence of a 5-fluoro substitution and a pyrrolidinomethyl group at the 3-position of the indole ring in our target compound suggests a potential interaction with the binding pockets of various 5-HT receptor subtypes, including 5-HT1A, 5-HT1B/1D, and 5-HT2A.[4] Serotonin receptor agonists are crucial in treating conditions like migraines and anxiety disorders.[5][6][7] Therefore, a thorough validation of the MOA of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole is critical to understanding its therapeutic potential.

This guide will focus on a tiered experimental approach, starting with broad screening and progressing to more specific functional and cellular assays. We will compare our hypothetical results for 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole with well-characterized reference compounds:

  • Buspirone: A known partial agonist of the 5-HT1A receptor, used clinically as an anxiolytic.[8]

  • Sumatriptan: A potent agonist of 5-HT1B and 5-HT1D receptors, widely used in the treatment of migraines.[1]

  • Ketanserin: A selective antagonist of the 5-HT2A receptor.

Experimental Workflow for MOA Validation

The following diagram outlines the proposed experimental workflow for validating the mechanism of action of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole.

G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Cellular & In Vivo Validation A Radioligand Binding Assay Panel (Primary Screen) B Affinity Determination (Ki) for Hit Receptors A->B Identify primary targets C cAMP Assay (for Gαi/s-coupled receptors like 5-HT1A) B->C Proceed with functional assays D Intracellular Calcium Flux Assay (for Gαq-coupled receptors like 5-HT2A) B->D Proceed with functional assays E Determine Agonist/Antagonist/Inverse Agonist Profile (EC50/IC50) C->E D->E F Downstream Signaling Pathway Analysis (e.g., pERK, pAkt) E->F Confirm cellular engagement G Cellular Phenotypic Assays (e.g., Neurite Outgrowth, Proliferation) F->G H In Vivo Behavioral Models (e.g., Elevated Plus Maze for anxiolytic effects) G->H

Caption: Experimental workflow for validating the MOA of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole.

Phase 1: Target Identification and Affinity

Primary Screening: Radioligand Binding Assays

The initial step is to perform a broad radioligand binding assay panel to identify the primary molecular targets of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole. This unbiased screen will test the compound against a wide range of receptors, ion channels, and transporters.

Protocol:

  • Prepare a stock solution of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole in a suitable solvent (e.g., DMSO).

  • Screen the compound at a concentration of 10 µM against a commercial radioligand binding panel (e.g., Eurofins SafetyScreen44™ or similar).

  • Include the reference compounds (Buspirone, Sumatriptan, Ketanserin) as positive controls for their respective targets.

  • Calculate the percentage inhibition of radioligand binding for each target.

Expected Data and Comparison:

CompoundTargetRadioligand% Inhibition at 10 µM (Hypothetical)
5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole 5-HT1A [3H]8-OH-DPAT 85%
5-HT2A [3H]Ketanserin 15%
Dopamine D2 [3H]Spiperone 5%
Buspirone5-HT1A[3H]8-OH-DPAT90%
Sumatriptan5-HT1B[3H]GR12574392%
Ketanserin5-HT2A[3H]Ketanserin95%

Based on our hypothesis, we anticipate significant inhibition at one or more 5-HT receptors. For this guide, we will proceed with the hypothetical result of high affinity for the 5-HT1A receptor.

Affinity Determination (Ki)

Following the primary screen, we will determine the binding affinity (Ki) of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole for the identified high-affinity target (5-HT1A).

Protocol:

  • Perform a competition binding assay using cell membranes expressing the human 5-HT1A receptor.

  • Use a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT).

  • Incubate the membranes and radioligand with increasing concentrations of the unlabeled test compound.

  • Measure the bound radioactivity at each concentration.

  • Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

Expected Data and Comparison:

CompoundTargetKi (nM) (Hypothetical)
5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole 5-HT1A 15
Buspirone5-HT1A10
Sumatriptan5-HT1B5
Ketanserin5-HT2A2

A low nanomolar Ki value would confirm a high-affinity interaction with the 5-HT1A receptor.

Phase 2: Functional Characterization

Determining Functional Activity: cAMP Assay

The 5-HT1A receptor is a Gαi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8]

Protocol:

  • Use a cell line stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

  • Pre-treat the cells with forskolin to stimulate cAMP production.

  • Treat the cells with increasing concentrations of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole or the reference compound Buspirone.

  • Measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF or ELISA).

  • To test for antagonist activity, pre-incubate the cells with the test compound before adding a known 5-HT1A agonist (e.g., 8-OH-DPAT).

Expected Data and Comparison (Agonist Mode):

CompoundTargetEC50 (nM) (Hypothetical)Emax (% Inhibition of Forskolin-stimulated cAMP)
5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole 5-HT1A 50 70%
Buspirone5-HT1A3065% (Partial Agonist)

An EC50 in the nanomolar range and a significant Emax would indicate that the compound is a partial or full agonist at the 5-HT1A receptor.

Phase 3: Cellular and Downstream Signaling Validation

Downstream Signaling Pathway Analysis

Activation of the 5-HT1A receptor can also modulate downstream signaling pathways, such as the ERK/MAPK and Akt pathways.

Protocol:

  • Use a relevant cell line (e.g., a neuronal cell line endogenously expressing 5-HT1A).

  • Treat the cells with the test compound at its EC50 concentration for various time points.

  • Lyse the cells and perform Western blotting to detect the phosphorylation of key signaling proteins (e.g., p-ERK, p-Akt).

Expected Outcome:

Treatment with 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole should lead to a measurable change in the phosphorylation status of ERK and/or Akt, consistent with 5-HT1A receptor activation.

G compound 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole (Agonist) receptor 5-HT1A Receptor compound->receptor Binds to gi Gαi Protein receptor->gi Activates erk ERK Pathway receptor->erk Modulates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Produces cellular_response Cellular Response (e.g., Anxiolytic Effect) camp->cellular_response Leads to erk->cellular_response Contributes to

Caption: Hypothesized signaling pathway for 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole at the 5-HT1A receptor.

Conclusion

This guide presents a systematic and comparative approach to validating the mechanism of action of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole. By following this workflow, researchers can confidently identify the primary molecular target, characterize the functional activity, and elucidate the downstream cellular consequences of this novel compound. The comparative data against well-established drugs like Buspirone provides a crucial benchmark for evaluating its potential as a selective and potent modulator of the serotonergic system.

References

  • Goadsby, P. J. (2000). Mechanisms of action of the 5-HT1B/1D receptor agonists. Cephalalgia : an international journal of headache, 20 Suppl 1, 21-2. [Link]

  • Patsnap Synapse. (2024). What are 5-HT receptor agonists and how do they work?. Patsnap. [Link]

  • Patsnap Synapse. (2024). What are 5-HT1A receptor agonists and how do they work?. Patsnap. [Link]

  • Goadsby, P. J., & Hargreaves, R. J. (2000). Mechanisms of action of serotonin 5-HT1B/D agonists: insights into migraine pathophysiology using rizatriptan. Neurology, 55(9 Suppl 2), S8–S14. [Link]

  • Serafin, K., et al. (2021). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Molecules, 26(16), 4966. [Link]

  • RxList. (2021). Serotonin 5-HT-Receptor Agonists: Drug Class, Uses, Side Effects, Drug Names. RxList. [Link]

  • Wikipedia contributors. (2023). Tetrahydropyridinylindole. Wikipedia, The Free Encyclopedia. [Link]

  • Chimirri, A., et al. (2002). Design of Molecules Acting on the Serotonin Receptors. Current Medicinal Chemistry, 9(1), 89-92. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of 5-Fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole Activity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In preclinical drug discovery, the initial identification of a bioactive compound is merely the first step. Rigorous validation of its efficacy and mechanism across a spectrum of relevant biological models is paramount. This guide provides an in-depth framework for the cross-validation of a novel indole derivative, 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole. We delineate a strategic, multi-phase experimental approach, beginning with foundational cytotoxicity screening and culminating in mechanistic validation. This document serves not just as a collection of protocols, but as a strategic manual, explaining the scientific rationale behind each experimental choice to ensure the generation of robust, reproducible, and translatable data.

Introduction: The Rationale for Cross-Validation

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous agents that target fundamental cancer pathways, including kinase signaling and microtubule dynamics.[1][2][3] The compound of interest, 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole, is a synthetic indole derivative. While its specific mechanism is yet to be fully elucidated, its structural motifs suggest potential interaction with cellular components critical for proliferation.

However, the transition from a promising "hit" to a viable "lead" is fraught with challenges, a primary one being the translational gap between in vitro findings and clinical efficacy. Cancer is not a single disease but a collection of hundreds of distinct molecular pathologies. A compound demonstrating high potency in one cancer cell line may be entirely inert in another due to inherent genetic and phenotypic heterogeneity.[4][5] Therefore, cross-validation using a panel of diverse cell lines is not just good practice; it is a critical step to:

  • Determine the Breadth of Activity: Identify the spectrum of cancer types sensitive to the compound.

  • Uncover Potential Resistance Mechanisms: Compare sensitive and resistant lines to generate hypotheses about biomarkers and mechanisms of action.

  • Enhance Translational Relevance: Build a more comprehensive and realistic profile of the compound's potential before committing to resource-intensive in vivo studies.[6]

This guide will use a plausible and well-documented mechanism for indole derivatives—tubulin polymerization inhibition —as a working hypothesis to illustrate the validation workflow.[2][7][8]

Part 1: Foundational Cytotoxicity Profiling

The first objective is to quantify the compound's ability to inhibit cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of a cell population, which, in proliferating cultures, correlates directly with cell number.[9]

Experimental Protocol 1: MTT Cell Viability Assay

Causality: This assay is selected for its high throughput, reproducibility, and its ability to provide a quantitative measure of cytotoxicity—the half-maximal inhibitory concentration (IC50).[10][11] This value is the cornerstone for all subsequent experiments, defining the effective concentration range of the compound.

Methodology:

  • Cell Seeding: Plate cells from various cancer types (e.g., A549 [Lung], MCF-7 [Breast], HCT116 [Colon]) in 96-well plates at a pre-determined optimal density (typically 5,000-10,000 cells/well). Allow cells to adhere and resume logarithmic growth for 24 hours.[12]

  • Compound Preparation: Prepare a 2X stock concentration series of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole in the appropriate cell culture medium. A typical 8-point, 3-fold serial dilution starting from 100 µM is a robust starting point.

  • Treatment: Remove the old medium from the cell plates and add 100 µL of the 2X compound dilutions (and a vehicle control, e.g., 0.1% DMSO). Incubate for 72 hours, a duration that typically allows for multiple cell doubling times.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. Gently pipette to dissolve the formazan crystals. Leave the plate in the dark at room temperature for at least 2 hours.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.

Visualization: Cytotoxicity Screening Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells in 96-Well Plates incubate 3. Treat Cells & Incubate 72h seed->incubate treat 2. Prepare Compound Serial Dilutions treat->incubate add_mtt 4. Add MTT Reagent (Incubate 4h) incubate->add_mtt solubilize 5. Add Solubilization Buffer add_mtt->solubilize read 6. Read Absorbance (570 nm) solubilize->read analyze 7. Calculate IC50 Values read->analyze

Caption: General workflow for determining compound IC50 values using the MTT assay.

Part 2: Cross-Validation Across a Diverse Cell Line Panel

With a foundational IC50 in hand, the next step is to expand the screening to a larger, more diverse panel of cell lines. This approach is modeled after the NCI-60 Human Tumor Cell Line Screen, a cornerstone of cancer drug discovery that has demonstrated how differential cytotoxicity patterns can predict a compound's mechanism of action.[13][14]

Causality: Screening against a panel of 10-20 cell lines representing different tissues of origin (e.g., lung, breast, colon, melanoma, leukemia) and with known genetic backgrounds (e.g., KRAS, p53, BRAF mutation status) provides a rich dataset. This allows for correlative analysis between compound sensitivity and specific molecular features, offering early insights into potential predictive biomarkers.[4][15]

Data Presentation: Comparative Cytotoxicity Profile

The results of this expanded screen should be summarized in a clear, comprehensive table. Hypothetical data for 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole is presented below, with Doxorubicin as a well-characterized control.

Cell LineTissue of OriginKey Genetic FeatureIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin
A549 LungKRAS G12S0.850.21
NCI-H460 LungKRAS Q61H, PIK3CA E545K0.650.15
MCF-7 BreastER+, PIK3CA E545K1.200.45
MDA-MB-231 BreastTriple-Negative, BRAF G464V0.550.18
HCT116 ColonKRAS G13D0.950.25
HT-29 ColonBRAF V600E15.60.80
A375 MelanomaBRAF V600E18.20.75
K-562 LeukemiaBCR-ABL Fusion0.250.09

Interpretation of Hypothetical Data: The data reveals a compelling pattern. The compound shows potent activity (<1 µM) in several cell lines but exhibits significant resistance in HT-29 and A375 cells. Notably, both resistant lines share a BRAF V600E mutation. This observation, while correlative, generates a powerful hypothesis: the compound's efficacy may be influenced by the BRAF/MEK signaling pathway, or alternatively, cells with this mutation may have an intrinsic resistance mechanism. It also shows high potency in a leukemia line, suggesting a potential indication.

Part 3: Mechanistic Validation in Sensitive vs. Resistant Lines

The differential activity observed in the cross-validation screen provides the ideal platform for mechanistic studies. By directly comparing a sensitive line (e.g., MDA-MB-231) with a resistant line (e.g., A375), we can investigate whether the compound engages its hypothesized target, tubulin.

Hypothesis: 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole inhibits tubulin polymerization, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[8][16] We can test this by examining the phosphorylation status of key cell cycle proteins. For example, CDK1 (Cyclin-Dependent Kinase 1) activity is critical for mitotic entry. Its inhibitory phosphorylation at Tyr15 is removed during G2/M progression. A tubulin inhibitor would trap cells in mitosis, leading to a sustained population of cells with high levels of Cyclin B1 and other mitotic markers.

Experimental Protocol 2: Western Blot for Mitotic Arrest Markers

Causality: Western blotting provides a semi-quantitative method to measure protein levels and post-translational modifications like phosphorylation.[17] This allows us to directly observe the biochemical consequences of the compound's action on the cell cycle machinery, validating the proposed mechanism of action. Using both a sensitive and resistant cell line is a self-validating system; a true on-target effect should only be observed in the sensitive line at the effective concentration.

Methodology:

  • Cell Treatment: Culture sensitive (MDA-MB-231) and resistant (A375) cells. Treat them with the vehicle control, the IC50 concentration, and 5X the IC50 concentration of the test compound for 24 hours. A known tubulin inhibitor like Nocodazole can be used as a positive control.[18]

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[19] The inhibitors are critical to preserve the phosphorylation state of the target proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Gel Electrophoresis: Denature 20-30 µg of protein from each sample and separate them by SDS-PAGE.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.[19] BSA is preferred over milk for phospho-protein detection to reduce background.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key mitotic markers (e.g., anti-Phospho-Histone H3 (Ser10), a marker for condensed chromosomes in mitosis) and a loading control (e.g., anti-GAPDH or anti-β-Actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash again and apply an Enhanced Chemiluminescence (ECL) substrate.[19] Image the resulting signal using a digital imager.

  • Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein or loading control.

Visualization: Hypothesized Signaling & Validation

G tubulin α/β Tubulin Dimers microtubule Microtubule Polymer tubulin->microtubule Polymerization spindle Mitotic Spindle microtubule->spindle arrest G2/M Phase Arrest spindle->arrest Disruption leads to compound 5-Fluoro-3-(pyrrolidin-1-ylmethyl) -1H-indole compound->tubulin Inhibition apoptosis Apoptosis arrest->apoptosis western_blot Western Blot Validation: - p-Histone H3 (Ser10) ↑ - Cleaved PARP ↑ arrest->western_blot

Caption: Hypothesized mechanism of action and the corresponding validation points.

Conclusion and Future Directions

This guide outlines a logical, tiered approach to the preclinical validation of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole. By systematically progressing from broad cytotoxicity screening to focused mechanistic studies guided by differential sensitivity, researchers can build a comprehensive data package.

The hypothetical results presented here suggest that the compound is a potent anti-proliferative agent whose activity may be modulated by the BRAF mutational status, a finding that warrants further investigation. The proposed mechanism as a tubulin inhibitor is testable and, if validated, would position the compound within a well-established class of anticancer agents.[1][8]

Future work should focus on confirming tubulin binding directly (e.g., via a cellular thermal shift assay or in vitro polymerization assay), exploring the BRAF V600E resistance hypothesis, and, if the in vitro data remains promising, progressing to in vivo xenograft models using both sensitive and resistant cell lines to confirm efficacy in a more complex biological system.

References

  • Devi, N., Kaur, K., Biharee, A., & Jaitak, V. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1802-1824. [Link]

  • Saleem, M., et al. (2022). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules, 27(19), 6529. [Link]

  • Shafiei, M., et al. (2023). Different mechanisms of indole derivatives as anticancer agents. ResearchGate. [Link]

  • Rodriguez-Bello, D., et al. (2023). Mechanism of action of tubulin inhibitors payloads: polymerization promoters (microtubule stabilizers) and tubulin polymerization inhibitors (microtubule destabilizers). ResearchGate. [Link]

  • Devi, N., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science. [Link]

  • Alam, M., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Patsnap Synapse. (2024). What are Tubulin inhibitors and how do they work?. Patsnap. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad. [Link]

  • George, K., & Singh, M. (2022). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Chemistry Research, 31(1), 1-22. [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]

  • Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29(11), 2943–2971. [Link]

  • Wako Chemicals. (n.d.). Western Blot Analysis of Phosphorylated Proteins. Wako Pure Chemical Industries. [Link]

  • Gazdar, A. F., et al. (2017). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 77(19), 5139-5144. [Link]

  • Broad Institute. (2018). Cancer cell lines evolve in ways that affect how they respond to drugs. Broad Institute. [Link]

  • Khorshid, M., & Al-shammari, E. (2017). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated with MNP’s of «Sample – 2» and «Sample – 4» respectively. ResearchGate. [Link]

  • Kosheeka. (2024). Understanding The Cell Diversity in Drug Research and Discovery. Kosheeka. [Link]

  • MolecularCloud. (2026). Enhancing Drug Discovery Through the Use of Cell Lines. MolecularCloud. [Link]

  • ResearchGate. (2023). Why do researchers use two different cell lines for in vitro studies?. ResearchGate. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • ResearchGate. (n.d.). In vitro activity of drug combinations in the NCI-60 panel. ResearchGate. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Berral-González, A., et al. (2023). a sevenfold cross validation implementation for the NCI-60 dataset. b... ResearchGate. [Link]

  • Cancer Research. (2024). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. AACR Journals. [Link]

  • Holbeck, S. L., et al. (2010). Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. Molecular Cancer Therapeutics, 9(5), 1451–1460. [Link]

Sources

Comparative Efficacy Guide: 5-Fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole vs. Standard Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide comparing 5-Fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole (hereafter referred to as 5-F-PMI ) to standard pharmacological agents.

Executive Summary & Molecule Profile

5-Fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole (5-F-PMI) is a specific indole derivative characterized by a 5-fluoro substitution and a pyrrolidin-1-ylmethyl group at the C3 position. Structurally, it belongs to the gramine class (indole-3-methanamines), distinct from the tryptamine class (indole-3-ethanamines) which forms the backbone of many standard serotonergic drugs.

  • Primary Classification: Synthetic Intermediate / Research Chemical (Mannich Base).

  • Target Mechanism: Serotonin (5-HT) Receptor Modulation (Preclinical/Structural).

  • Key Differentiator: Unlike standard Triptans (e.g., Sumatriptan) which possess a stable ethyl spacer, 5-F-PMI possesses a reactive methyl spacer (N-linked), rendering it chemically distinct and often less stable in physiological conditions.

Structural Comparison
Feature5-F-PMI (Focus)Sumatriptan (Standard)CP-135,807 (Research Standard)
Core Structure 5-Fluoro-Indole5-Sulfamoyl-Indole5-Fluoro-Indole
Side Chain Linker Methyl (-CH₂-)Ethyl (-CH₂CH₂-)Methyl (-CH₂-)
Amine Type Pyrrolidin-1-yl (Tertiary, Cyclic)Dimethylamino (Tertiary, Acyclic)N-methylpyrrolidin-2-yl (C-linked)
Chemical Class Gramine (Mannich Base)Tryptamine Isogramine
Stability Low (Susceptible to Retro-Mannich)High (Metabolically Stable)High

Pharmacological Efficacy & Mechanism of Action

The "Gramine vs. Triptan" Efficacy Gap

The efficacy of 5-F-PMI is critically limited by its chemical nature as a Mannich base . While it shares the "5-fluoro-indole" scaffold (associated with increased lipophilicity and metabolic resistance to MAO-A) with potent 5-HT agonists, the aminomethyl linker introduces a specific instability profile.

  • Standard Drugs (Sumatriptan/Zolmitriptan): Utilize an ethyl spacer . This allows the amine to interact with the aspartic acid residue (Asp3.32) in the 5-HT receptor binding pocket while maintaining a stable conformation.

  • 5-F-PMI: The shorter methyl spacer constrains the molecule. While it can bind to 5-HT receptors (specifically 5-HT1A/1D), its potency is often reduced compared to ethyl-linked analogs due to steric mismatch. Furthermore, in acidic physiological environments, Mannich bases can undergo a retro-Mannich reaction , decomposing into the indole and the amine (pyrrolidine) + formaldehyde, leading to transient efficacy and potential cytotoxicity.

Receptor Binding Profile (In Silico/Preclinical Projection)

Based on Structure-Activity Relationship (SAR) data for 5-fluoro-indoles:

Receptor Target5-F-PMI Predicted ActivitySumatriptan ActivityCP-135,807 Activity
5-HT1B/1D (Migraine)Moderate Affinity (

nM)
High Affinity (

nM)
Very High Affinity (

nM)
5-HT2A (Psychedelic)Low/Moderate AffinityNegligibleLow
5-HT6 (Cognition)Potential Antagonist (Scaffold dependent)NegligibleLow
Bioavailability Low (Chemical Instability)Moderate (14-15% Oral)Moderate

Expert Insight: 5-F-PMI is frequently utilized as a synthetic precursor for more complex drugs (e.g., via cyanide displacement to form tryptamines) rather than a final therapeutic agent. Its "efficacy" is best understood as synthetic utility rather than clinical therapeutic index.

Experimental Protocols

Synthesis of 5-F-PMI (Mannich Reaction)

This protocol validates the identity of the compound as a Mannich base.

  • Reagents: 5-Fluoroindole (1.0 eq), Formaldehyde (37% aq, 1.2 eq), Pyrrolidine (1.2 eq), Acetic Acid (Catalytic).

  • Procedure:

    • Dissolve 5-Fluoroindole in 1,4-dioxane or ethanol.

    • Add pyrrolidine and formaldehyde dropwise at 0°C.

    • Stir at room temperature for 4–12 hours.

    • Validation: Monitor via TLC (disappearance of indole).

    • Workup: Basify with NaOH (10%), extract with Ethyl Acetate.

    • Purification: Recrystallization (avoid silica column as acidity decomposes the product).

  • Yield: Typically 85–95%.

Comparative Binding Assay (Radioligand Displacement)

To measure affinity (


) against Standard Agonist [³H]-Sumatriptan.
  • Membrane Preparation: HEK293 cells expressing human 5-HT1D receptors.

  • Incubation:

    • Mix 50 µL membrane suspension + 50 µL [³H]-Sumatriptan (2 nM) + 50 µL 5-F-PMI (varying concentrations:

      
       to 
      
      
      
      M).
    • Incubate at 37°C for 45 minutes.

  • Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Visualization of Signaling & Stability

The following diagram illustrates the divergent pathways of the Standard Drug (Sumatriptan) versus the Research Compound (5-F-PMI) , highlighting the stability issue that compromises 5-F-PMI's clinical efficacy.

G cluster_0 Standard Therapeutic (Sumatriptan) cluster_1 Research Compound (5-F-PMI) Suma Sumatriptan (Ethyl Spacer) Receptor 5-HT1B/1D Receptor (Activation) Suma->Receptor Stable Binding (High Affinity) Effect Vasoconstriction (Migraine Relief) Receptor->Effect Gi/o Pathway FPMI 5-F-PMI (Methyl Spacer) Instability Retro-Mannich Decomposition FPMI->Instability Acidic pH / Metabolism WeakBind Weak/Transient Receptor Binding FPMI->WeakBind Steric Constraint Toxic Formaldehyde + Pyrrolidine Instability->Toxic Release

Figure 1: Comparative pathway analysis showing the stable receptor activation of Sumatriptan vs. the instability-driven decomposition pathway of 5-F-PMI.

Critical Analysis: Why 5-F-PMI is Not a Standard Drug

While 5-F-PMI shares the "magic" 5-fluoro-indole core found in many high-performance drugs (like Lasmiditan or Sunitinib analogs), it fails as a standalone drug due to Pharmacokinetic (PK) Liability :

  • Chemical Half-Life: The N-C-N linkage (aminal-like character) in the gramine structure is susceptible to hydrolysis. Standard drugs use C-C-N linkages (tryptamines) which are metabolically robust.

  • Toxicological Risk: The decomposition releases formaldehyde, a known carcinogen and irritant, making 5-F-PMI unsuitable for chronic therapy compared to the safe metabolic profile of Sumatriptan (oxidized to indole acetic acid).

  • Role in Development: Its true "efficacy" lies in its role as a versatile intermediate . It reacts with cyanide to form 5-Fluoro-indole-3-acetonitrile , which is then reduced to 5-Fluoro-tryptamine —a potent, stable scaffold for drug discovery.

Summary Table: Efficacy vs. Utility
CompoundClinical EfficacySynthetic UtilityPrimary Use Case
5-F-PMI Low (Unstable)High Precursor for Triptan synthesis; Chemical Probe.
Sumatriptan High N/AAcute Migraine Treatment.
CP-135,807 High (Research)ModerateSelective 5-HT1D Agonist Tool.

References

  • Glennon, R. A., et al. (1994). Binding of substituted tryptamines at 5-HT1D serotonin receptors. Journal of Medicinal Chemistry. (Contextual SAR for 5-fluoro-indoles).
  • Macor, J. E., et al. (1990). The synthesis of 5-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CP-135,807). Journal of Organic Chemistry.
  • PubChem Compound Summary. (2024). Indole-3-methanamine derivatives and stability. Retrieved from [Link]

Comparative Guide: Enantiomeric Separation and Activity of 5-Fluoro-3-(pyrrolidin-ylmethyl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the structural characterization, enantiomeric separation, and pharmacological activity of 5-fluoro-3-(pyrrolidin-ylmethyl)-1H-indole derivatives.

Critical Structural Distinction: Researchers must first distinguish between two structural isomers often confused in nomenclature:

  • 5-Fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole (N-linked): This molecule is achiral (possessing a plane of symmetry) and therefore cannot be separated into enantiomers. It typically serves as a chemical intermediate or non-selective ligand.

  • 5-Fluoro-3-(pyrrolidin-2-ylmethyl)-1H-indole (C-linked): This molecule contains a chiral center at the C2 position of the pyrrolidine ring. It is a privileged scaffold in medicinal chemistry, particularly as a potent 5-HT6 receptor ligand , where the (R)- and (S)-enantiomers exhibit distinct agonist/antagonist profiles.

Scope: This guide focuses on the chiral C-linked isomer (pyrrolidin-2-yl) to provide actionable data on enantiomeric separation and biological activity, while clarifying the properties of the achiral N-linked variant.

Part 1: Structural Analysis & Chirality

The distinction between the N-linked and C-linked isomers is fundamental to their chemical behavior and biological potential.

FeatureN-Linked Isomer (Achiral)C-Linked Isomer (Chiral)
IUPAC Name 5-Fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole5-Fluoro-3-(pyrrolidin-2-ylmethyl)-1H-indole
Linkage Indole-CH₂-N (Pyrrolidine)Indole-CH₂-C2 (Pyrrolidine)
Chirality None (Symmetrical pyrrolidine ring)Yes (Stereogenic center at C2)
Key Application Chemical Intermediate / Non-selective binder5-HT6 Receptor Agonist/Antagonist
Separation Need Purification only (Achiral HPLC)Enantiomeric Resolution (Chiral HPLC/SFC)
Structural Visualization

The following diagram illustrates the structural difference and the resulting stereochemical implications.

structure_comparison cluster_0 Achiral Isomer (N-Linked) cluster_1 Chiral Isomer (C-Linked) N_Linked 5-Fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole (Achiral) No Stereogenic Center C_Linked 5-Fluoro-3-(pyrrolidin-2-ylmethyl)-1H-indole (Chiral) Stereogenic Center at C2 R_Iso (R)-Enantiomer (Eutomer for Agonism) C_Linked->R_Iso Resolution S_Iso (S)-Enantiomer (Distomer/Antagonist) C_Linked->S_Iso Resolution

Figure 1: Structural comparison highlighting the origin of chirality in the C-linked isomer versus the achiral N-linked isomer.

Part 2: Pharmacological Activity (5-HT6 Receptor Profile)

The 5-fluoro-3-(pyrrolidin-2-ylmethyl)-1H-indole scaffold is a potent modulator of the Serotonin 6 (5-HT6) receptor, a key target for cognitive enhancement in Alzheimer's disease and schizophrenia. The 5-fluoro substituent typically enhances metabolic stability and lipophilicity compared to the parent tryptamine.

Enantiomeric Specificity

Activity is highly stereoselective. Experimental data on analogous tryptamine derivatives (e.g., CP-135,807 analogs) indicates:

  • The (R)-Enantiomer:

    • Activity: Potent Full Agonist .

    • Mechanism: Activates the Gs-protein coupled pathway, increasing intracellular cAMP levels.

    • Potency (EC₅₀): Typically in the low nanomolar range (< 10 nM).

    • Therapeutic Potential: Pro-cognitive effects, antidepressant activity.

  • The (S)-Enantiomer:

    • Activity: Weak Partial Agonist or Antagonist .

    • Mechanism: Blocks or weakly activates the receptor; often displays lower affinity than the (R)-isomer.

    • Significance: Must be removed to prevent competitive inhibition of the eutomer (active enantiomer).

Signaling Pathway

The biological impact of the purified (R)-enantiomer is mediated through the cAMP signaling cascade.

signaling_pathway Ligand (R)-5-Fluoro-3-(pyrrolidin-2-ylmethyl)-1H-indole Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Binding (High Affinity) G_Protein Gs Protein Activation Receptor->G_Protein Activates Effector Adenylyl Cyclase G_Protein->Effector Stimulates SecondMessenger cAMP Increase Effector->SecondMessenger Catalyzes ATP -> cAMP Response Cognitive Enhancement (LTP Modulation) SecondMessenger->Response Downstream Signaling

Figure 2: The Gs-coupled signaling cascade activated by the (R)-enantiomer.

Part 3: Enantiomeric Separation Protocols

Since the (R)- and (S)-isomers have opposing or distinct activities, enantiomeric separation is mandatory. The following protocols are validated for 3-(pyrrolidin-2-ylmethyl)indole derivatives.

Method A: Chiral High-Performance Liquid Chromatography (HPLC)

This is the standard method for analytical determination of enantiomeric excess (ee) and semi-preparative isolation.

  • Column: Chiralpak IA or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica).

    • Rationale: These polysaccharide-based columns provide superior chiral recognition for indole alkaloids via hydrogen bonding and π-π interactions.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1 (v/v/v)[1]

    • Note: DEA is critical. As a basic modifier, it suppresses the ionization of the secondary amine on the pyrrolidine ring, preventing peak tailing and improving resolution.

  • Flow Rate: 1.0 mL/min (Analytical) / 10-20 mL/min (Prep).

  • Detection: UV at 280 nm (Indole absorption).

  • Expected Performance:

    • Resolution (Rs): > 2.0 (Baseline separation).

    • Elution Order: Typically, the (R)-isomer elutes second on Chiralcel OD-H, but this must be confirmed with a known standard or optical rotation polarimetry.

Method B: Supercritical Fluid Chromatography (SFC)

SFC is preferred for large-scale purification due to lower solvent consumption and faster run times.

  • Column: Chiralpak AD-H or Lux Cellulose-2 .

  • Mobile Phase: CO₂ (80%) : Methanol with 0.2% Isopropylamine (20%).

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

  • Advantage: The low viscosity of supercritical CO₂ allows for higher flow rates and rapid isolation of the eutomer.

Method C: Chemical Resolution (Diastereomeric Salt Formation)

For non-chromatographic bulk separation during early synthesis.

  • Reagent: Use a chiral acid such as (S)-(+)-Mandelic acid or (-)-Di-p-toluoyl-L-tartaric acid .

  • Process:

    • Dissolve racemic 5-fluoro-3-(pyrrolidin-2-ylmethyl)-1H-indole in hot ethanol.

    • Add 0.5 - 1.0 equivalents of the chiral acid.

    • Allow to cool slowly. The less soluble diastereomeric salt (e.g., R-amine/S-acid) will crystallize.

    • Filtration: Collect the crystals.

    • Free Basing: Treat the salt with 1M NaOH and extract with ethyl acetate to recover the enantiomerically enriched amine.

  • Validation: Check optical purity using Method A (Chiral HPLC).

Part 4: Experimental Workflow Summary

The following diagram outlines the logical flow from synthesis to biological validation for this compound class.

workflow Synthesis Synthesis of Racemic 5-Fluoro-3-(pyrrolidin-2-ylmethyl)-1H-indole Check Check Chirality: Is it 1-yl (Achiral) or 2-yl (Chiral)? Synthesis->Check Achiral_Path If 1-yl: Purify via Standard Silica Chromatography Check->Achiral_Path N-Linked Chiral_Path If 2-yl: Proceed to Enantiomeric Separation Check->Chiral_Path C-Linked Separation Chiral HPLC (Method A) or SFC (Method B) Chiral_Path->Separation Analysis Determine % ee (Target > 98%) Separation->Analysis Bioassay Functional Assay (cAMP accumulation) Analysis->Bioassay Pure Enantiomers

Figure 3: Decision tree and workflow for processing 5-fluoro-3-(pyrrolidin-ylmethyl)-1H-indole derivatives.

References

  • Discovery of 5-Arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole Derivatives. Journal of Medicinal Chemistry. Identifies the 3-(pyrrolidin-2-ylmethyl)indole scaffold as a potent 5-HT6 ligand and details the activity differences between (R) and (S) enantiomers.

  • A Validated LC Method for the Determination of Chiral Purity of (R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole. International Journal of Pharmaceutical Sciences and Research. Provides specific chiral HPLC conditions (Chiralpak IA) for separating pyrrolidin-2-ylmethyl indole derivatives.

  • Enantiomeric Separation of Indole Derivatives. National Institutes of Health (PMC). Discusses general strategies for the resolution of tryptamine and indole-based chiral compounds using polysaccharide columns.

  • PubChem Compound Summary for 5-Fluoro-3-[(pyrrolidin-1-yl)methyl]-1H-indole. National Center for Biotechnology Information. Confirms the structure and achiral nature of the N-linked isomer (CAS 942404-20-8).

Sources

A Senior Application Scientist's Guide to Confirming Target Engagement for 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of state-of-the-art secondary assays to definitively confirm the engagement of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole with its putative protein target. As researchers in drug development, moving from a promising biochemical hit to a validated lead compound requires rigorous confirmation that the molecule interacts with its intended target in a physiologically relevant context.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, including kinases, enzymes, and receptors.[3] Therefore, robust and orthogonal validation of target engagement is not merely a confirmatory step but a cornerstone of building a successful therapeutic program.

This document eschews a one-size-fits-all template. Instead, it offers a strategic framework, explaining the causality behind selecting specific assays to build a compelling, data-driven case for the mechanism of action (MoA) of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole. We will explore both cell-based and biophysical methods, providing the rationale, detailed protocols, and comparative data to guide your experimental design.

Part 1: The Foundational Principle: Ligand-Induced Target Stabilization

At the heart of many target engagement assays is the principle that the binding of a small molecule, such as our indole compound, confers stability to its protein target.[2][4] This interaction can protect the protein from thermal denaturation, proteolytic degradation, or conformational changes. Measuring this stabilization event provides direct evidence of a binding interaction.

cluster_0 Unbound State cluster_1 Bound State Protein Target Protein (Unstable) Complex Protein-Ligand Complex (Stabilized) Protein->Complex Binding Ligand 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole Ligand->Complex

Caption: Ligand binding stabilizes the target protein.

Part 2: A Comparative Guide to Secondary Engagement Assays

Confirming target engagement requires a multi-pronged approach. No single assay can provide a complete picture. The most robust strategy involves combining a cell-based method, which confirms binding in a native biological environment, with a biophysical method, which quantifies the interaction with precision using purified components.[5] This orthogonal validation is critical for making confident, data-driven decisions.[6]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful, label-free technique for verifying compound binding to its target in intact cells or cell lysates.[7] The assay leverages the principle of ligand-induced thermal stabilization.[4]

  • Principle: When a protein is heated, it denatures and aggregates. If our indole compound is bound to its target, it will stabilize the protein's structure, increasing its melting temperature (Tm). This change is detected by quantifying the amount of soluble protein remaining after a heat challenge.[7]

  • Why Choose This Assay?: It provides unequivocal evidence of target engagement within the complex milieu of a cell, demonstrating that the compound is cell-permeable and can find and bind its target in a native conformation.[5][8] It is an indispensable tool for validating hits from primary screens.

A 1. Treat intact cells with compound or DMSO B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells and separate soluble vs. aggregated proteins B->C D 4. Quantify soluble target protein (e.g., Western Blot, ELISA) C->D E 5. Plot protein levels vs. temperature to determine melting curve (Tm) D->E

Caption: The experimental workflow for a CETSA experiment.

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat with varying concentrations of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heating: Resuspend cells in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a BCA assay. Normalize samples to the same total protein concentration.

  • Analysis: Analyze the amount of soluble target protein in each sample by Western Blot using a specific antibody.

  • Data Interpretation: Quantify the band intensities and plot them against the corresponding temperature. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm). A positive result is a rightward shift in the melting curve for compound-treated samples compared to the vehicle control.

NanoBRET™ Target Engagement Assay

This is a highly sensitive, cell-based assay that measures compound binding at a target protein in living cells using Bioluminescence Resonance Energy Transfer (BRET).[9]

  • Principle: The target protein is expressed in cells as a fusion with NanoLuc® Luciferase. A cell-permeable fluorescent tracer that reversibly binds the target is added. In the absence of a competing compound, the tracer binds the NanoLuc®-target fusion, bringing the fluorophore into close proximity with the luciferase, resulting in a high BRET signal. When 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole binds to the target, it displaces the tracer, decreasing the BRET signal.[9]

  • Why Choose This Assay?: It provides quantitative data on compound affinity (potency) and target occupancy in living cells. It is also uniquely capable of measuring compound residence time, a key parameter for predicting in vivo efficacy.[9]

A 1. Transfect cells to express NanoLuc®-Target Fusion Protein B 2. Add test compound (indole derivative) at various concentrations A->B C 3. Add cell-permeable fluorescent tracer B->C D 4. Add NanoLuc® substrate (furimazine) C->D E 5. Measure luminescence at two wavelengths (donor & acceptor) and calculate BRET ratio D->E

Caption: The experimental workflow for a NanoBRET™ assay.

  • Cell Preparation: Transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase and plate them in a 96- or 384-well plate.

  • Compound Addition: Prepare serial dilutions of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole. Add the compound to the cells and incubate under standard culture conditions.

  • Tracer Addition: Add the specific NanoBRET™ tracer at its predetermined optimal concentration. Equilibrate the plate.

  • Signal Detection: Add the Nano-Glo® Live Cell Substrate (furimazine). Immediately measure the luminescence signal at the donor wavelength (~460nm) and the acceptor wavelength (>600nm) using a BRET-enabled plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a four-parameter log-logistic curve to determine the IC50, which reflects the compound's potency in the cellular environment.

Biophysical Assays: SPR and ITC

While cell-based assays are crucial for confirming physiological engagement, biophysical assays provide the most detailed characterization of the direct molecular interaction between the compound and a purified target protein.[10][11] They are essential for understanding binding kinetics and thermodynamics, which guide lead optimization.[11]

  • Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[10] The target protein is immobilized on the chip. When 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole is flowed over the surface and binds to the protein, the local mass increases, causing a measurable change in the refractive index (the SPR signal).[12]

  • Why Choose This Assay?: It provides real-time kinetic data, including the association rate (k_on) and dissociation rate (k_off), allowing for the precise calculation of the binding affinity (K_D).[10] This level of detail is invaluable for structure-activity relationship (SAR) studies.

A 1. Covalently immobilize purified target protein on an SPR sensor chip B 2. Flow buffer over the surface to establish a stable baseline A->B C 3. Inject compound (analyte) at various concentrations (Association) B->C D 4. Replace with buffer to measure compound dissociation (Dissociation) C->D E 5. Analyze the resulting sensogram to determine kon, koff, and KD D->E

Caption: The experimental workflow for an SPR analysis.

  • Principle: ITC directly measures the heat released or absorbed during a binding event.[12] A solution of the indole compound is titrated into a sample cell containing the purified target protein. The resulting heat change is measured relative to a reference cell, allowing for the determination of binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[10][12]

  • Why Choose This Assay?: ITC is considered the gold standard for characterizing binding thermodynamics.[10] It is a true in-solution technique, requiring no labeling or immobilization, and provides a complete thermodynamic profile of the interaction, which can reveal the forces driving binding.

Part 3: Data Summary and Strategic Comparison

The choice of assay depends on the specific question being asked at a particular stage of the drug discovery process.[2] The following table provides a comparative summary to aid in decision-making.

Parameter Cellular Thermal Shift Assay (CETSA) NanoBRET™ Target Engagement Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC)
Assay Context Intact Cells, Lysates, TissuesLive CellsIn Vitro (Purified Protein)In Vitro (Purified Protein)
Label Requirement Label-free (requires specific antibody)Requires NanoLuc® fusion & fluorescent tracerLabel-free (requires protein immobilization)Label-free
Key Output Target Stabilization (ΔTm)Affinity (IC50), Occupancy, Residence TimeKinetics (k_on, k_off), Affinity (K_D)Affinity (K_D), Stoichiometry (n), Thermodynamics (ΔH, ΔS)
Throughput Medium to HighHighLow to MediumLow
Primary Application Hit validation in a physiological contextCellular potency, occupancy, residence timeDetailed kinetic analysis, SARThermodynamic characterization, orthogonal validation
Key Advantage Confirms engagement in native environmentQuantitative live-cell data, residence timeReal-time kinetic informationComplete thermodynamic profile, no immobilization
Key Limitation Not all proteins are suitable; semi-quantitativeRequires genetic modification of targetRequires purified, stable protein; surface artifacts possibleRequires large amounts of pure protein

Conclusion and Recommended Workflow

To build an unassailable case for the target engagement of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole , a sequential and orthogonal approach is recommended.

  • Initial Confirmation (Cell-Based): Begin with CETSA to confirm that the compound engages its target in a cellular environment. A positive thermal shift provides strong, physiologically relevant evidence.

  • Quantitative Cellular Potency: Follow up with the NanoBRET™ assay to quantify the compound's affinity and occupancy in live cells. This links target binding to a dose-response relationship.

  • Definitive Biophysical Characterization: Finally, use SPR and/or ITC with purified protein to dissect the precise kinetics and thermodynamics of the interaction. Concordance between the cellular and biophysical data provides the highest level of confidence in the compound's mechanism of action.

By systematically applying these complementary techniques, researchers can move forward with a deep and validated understanding of how 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole engages its target, significantly de-risking its progression through the drug discovery pipeline.

References

  • Title: Target Engagement Assays Source: DiscoverX URL
  • Title: Biophysical Assays Source: Ichor Life Sciences URL
  • Title: Biophysical Assays Source: Concept Life Sciences URL
  • Title: Target Engagement Assay Services Source: Concept Life Sciences URL
  • Title: Target Engagement Assays in Early Drug Discovery Source: Journal of Medicinal Chemistry URL
  • Title: A Practical Guide to Target Engagement Assays Source: Selvita URL
  • Title: NanoBRET® Target Engagement | Live-Cell Compound Binding Assay Source: Promega URL
  • Title: Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PMC Source: PubMed Central URL
  • Title: Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC Source: PubMed Central URL
  • Source: Molecular Sensing, Inc.
  • Title: Target Engagement Assays in Early Drug Discovery - PMC Source: NIH URL
  • Title: Biophysical Assays Source: Charles River Laboratories URL
  • Title: Confirming Target Engagement of Novel Compounds: A Comparative Guide for Researchers Source: Benchchem URL

Sources

A Comparative Guide to 5-Arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole Derivatives as 5-HT6 Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on the Investigated Topic: Initial research into the specific compound 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole revealed a significant lack of peer-reviewed literature validating its biological effects. To provide a scientifically robust and data-driven guide, this document will instead focus on a closely related and well-characterized class of compounds: 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives . These compounds are potent and selective ligands for the serotonin 6 (5-HT6) receptor, a promising target for the treatment of cognitive deficits in neuropsychiatric disorders. This guide will compare and contrast the pharmacological profiles of key molecules within this class, providing a valuable resource for researchers in neuroscience and drug development.

Introduction: The 5-HT6 Receptor as a Therapeutic Target

The serotonin 6 (5-HT6) receptor is predominantly expressed in the central nervous system (CNS), with high densities in brain regions crucial for learning and memory, such as the hippocampus and cortex.[1][2] This localization has made it an attractive target for therapeutic intervention in cognitive disorders like Alzheimer's disease and schizophrenia.[1][2] The 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole scaffold has yielded a series of high-affinity ligands for the 5-HT6 receptor, exhibiting a fascinating stereochemical switch in functional activity. Within this class, (R)-enantiomers typically act as potent agonists, while the corresponding (S)-enantiomers behave as antagonists.[3] This unique structure-activity relationship provides a valuable tool for dissecting the complex role of the 5-HT6 receptor in cognitive function.

This guide will focus on two of the most well-characterized full agonists from this class, WAY-181187 and WAY-208466 , and compare their in vitro and in vivo pharmacological profiles. We will also discuss the paradoxical observation that both 5-HT6 receptor agonists and antagonists can elicit pro-cognitive effects.

In Vitro Pharmacological Comparison

The initial characterization of any potential therapeutic agent begins with a thorough in vitro assessment of its interaction with the target receptor. For 5-HT6 receptor ligands, the key parameters are binding affinity (Ki) and functional activity (EC50 and Emax) in stimulating the canonical Gs-adenylyl cyclase signaling pathway.

Comparative Binding Affinities and Functional Potencies

Both WAY-181187 and WAY-208466 demonstrate high affinity for the human 5-HT6 receptor, with Ki values in the low nanomolar range.[4] They both act as full agonists, potently stimulating cAMP production in cells expressing the receptor.[4]

CompoundBinding Affinity (Ki, nM) at human 5-HT6 ReceptorFunctional Agonist Potency (EC50, nM)Maximal Efficacy (Emax, %)
WAY-181187 2.2[4]6.6[4]93[4]
WAY-208466 4.8[4]7.3[4]100[4]

Signaling Pathways and Neurochemical Effects

The 5-HT6 receptor is canonically coupled to the Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[2] However, the downstream neurochemical consequences of 5-HT6 receptor activation are complex and region-specific.

Modulation of Neurotransmitter Systems

A key finding in the characterization of WAY-181187 and WAY-208466 is their profound effect on GABAergic neurotransmission. Acute administration of WAY-181187 leads to a significant increase in extracellular GABA levels in several brain regions, including the frontal cortex, hippocampus, striatum, and amygdala.[4] This effect is blocked by the 5-HT6 receptor antagonist SB-271046, confirming that it is a receptor-mediated event.[4] Interestingly, these agonists do not significantly alter the levels of glutamate or norepinephrine in the frontal cortex.[4] Chronic administration of WAY-208466 demonstrates that this GABAergic modulation does not undergo tolerance, a desirable property for a therapeutic agent.[4]

In contrast to their effects on GABA, 5-HT6 receptor agonism has been shown to attenuate stimulated glutamate release in hippocampal slices.[4] This suggests a complex regulatory role for the 5-HT6 receptor in balancing excitatory and inhibitory neurotransmission.

G cluster_agonist 5-HT6 Receptor Agonist (WAY-181187 / WAY-208466) cluster_receptor 5-HT6 Receptor cluster_downstream Downstream Signaling cluster_neurochemical Neurochemical Outcomes agonist Agonist Binding receptor Gs-protein coupled receptor agonist->receptor ac Adenylyl Cyclase Activation receptor->ac camp Increased cAMP ac->camp gaba Increased Extracellular GABA (Frontal Cortex, Hippocampus, Striatum, Amygdala) camp->gaba glutamate Attenuated Stimulated Glutamate Release (Hippocampus) camp->glutamate

Caption: Signaling pathway of 5-HT6 receptor agonists.

In Vivo Efficacy: Preclinical Models of Cognition and Anxiety

The ultimate test of a novel CNS drug candidate is its efficacy in relevant animal models of human disease. 5-HT6 receptor ligands have been extensively studied in models of cognition and anxiety.

The Paradox of 5-HT6 Receptor Modulation in Cognition

One of the most intriguing aspects of 5-HT6 receptor pharmacology is the observation that both agonists and antagonists can enhance cognitive performance in preclinical models.[5][6] For instance, both 5-HT6 receptor agonists and antagonists have been shown to reverse cognitive deficits induced by cholinergic or glutamatergic blockade in associative learning paradigms.[6] This has led to several hypotheses, including the possibility that agonists and antagonists act on different neuronal populations or that they differentially modulate complex signaling networks.

While a comprehensive comparison is beyond the scope of this guide, it is a critical consideration for any research program targeting the 5-HT6 receptor.

Effects in Models of Anxiety

WAY-181187 has demonstrated efficacy in a rodent model of obsessive-compulsive disorder (OCD), the schedule-induced polydipsia model, where it dose-dependently decreased adjunctive drinking behavior.[4] This suggests a potential therapeutic role for 5-HT6 receptor agonists in anxiety-related disorders.

Experimental Protocols

To facilitate the replication and extension of the findings discussed in this guide, we provide detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Assays

1. 5-HT6 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT6 receptor.

  • Materials:

    • HEK293 cell membranes expressing the human 5-HT6 receptor.

    • Radioligand: [3H]-LSD or another suitable radiolabeled 5-HT6 ligand.

    • Non-specific binding control: A high concentration of an unlabeled 5-HT6 ligand (e.g., methiothepin).

    • Test compounds at various concentrations.

    • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

    • 96-well filter plates and a cell harvester.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or test compound.

    • Incubate at 37°C for 60 minutes.

    • Rapidly filter the contents of each well through the filter plate using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer.

    • Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.

2. 5-HT6 Receptor cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cAMP, the second messenger of the 5-HT6 receptor.

  • Materials:

    • HEK293 cells stably expressing the human 5-HT6 receptor.

    • Assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Test compounds at various concentrations.

    • A cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Replace the culture medium with assay buffer containing the test compound.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.

    • Generate dose-response curves to determine the EC50 and Emax for agonist activity.

G cluster_invitro In Vitro Workflow start Start binding Radioligand Binding Assay (Determine Ki) start->binding functional cAMP Functional Assay (Determine EC50, Emax) binding->functional selectivity Selectivity Profiling (Off-target binding) functional->selectivity end End selectivity->end

Caption: In vitro characterization workflow.

In Vivo Assay

1. Novel Object Recognition (NOR) Test in Rats

The NOR test is a widely used behavioral paradigm to assess recognition memory.

  • Apparatus:

    • An open-field arena.

    • A set of identical objects for the familiarization phase and a set of novel objects for the test phase.

  • Procedure:

    • Habituation: Allow each rat to explore the empty arena for a few minutes on consecutive days to reduce novelty-induced anxiety.

    • Familiarization Phase: Place two identical objects in the arena and allow the rat to explore them for a set period (e.g., 5 minutes).

    • Inter-trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

    • Test Phase: Place the rat back in the arena, which now contains one of the familiar objects and one novel object.

    • Data Analysis: Record the time the rat spends exploring each object. A preference for the novel object (i.e., significantly more time spent exploring the novel object compared to the familiar one) indicates intact recognition memory. The discrimination index is a common metric used for analysis.

Conclusion and Future Directions

The 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole scaffold has proven to be a rich source of potent and selective 5-HT6 receptor ligands. The full agonists, WAY-181187 and WAY-208466, have been instrumental in elucidating the neurochemical and behavioral consequences of 5-HT6 receptor activation. Their ability to modulate GABAergic and glutamatergic systems highlights the complex role of this receptor in maintaining the balance of neurotransmission in brain circuits underlying cognition and mood.

The paradoxical pro-cognitive effects of both 5-HT6 receptor agonists and antagonists remain a key area of investigation. Further research is needed to dissect the specific neuronal populations and signaling pathways responsible for these seemingly contradictory findings. A deeper understanding of these mechanisms will be crucial for the successful clinical development of 5-HT6 receptor-targeted therapies for cognitive disorders.

References

  • Schechter, L. E., Lin, Q., Smith, D. L., Zhang, G., Shan, Q., Platt, B., ... & Beyer, C. E. (2008). Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466. Neuropsychopharmacology, 33(6), 1323–1335. [Link]

  • Cole, D. C., Lennox, W. J., Lombardi, S., Ellingboe, J. W., Bernotas, R. C., Tawa, G. J., ... & Schechter, L. E. (2005). Discovery of 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives as potent, selective 5-HT6 receptor agonists and antagonists. Journal of medicinal chemistry, 48(2), 353–356. [Link]

  • Prous Science. (2004). Drug discovery targets: 5-HT6 receptor. Drug News & Perspectives, 17(5), 317-322.
  • Schechter, L. E., et al. (2007). Neuropharmacological Profile of Novel and Selective 5-HT6 Receptor Agonists: WAY-181187 and WAY-208466. Neuropsychopharmacology, 33, 1323-1335.
  • Rochais, C., Lecouflet, M., Dallemagne, P., & Boulenouar, S. (2015). Therapeutic Potential of 5-HT6 Receptor Agonists. Journal of medicinal chemistry, 58(20), 7973–7990. [Link]

  • Dawson, L. A. (Ed.). (2011). Pharmacology of 5-HT6 receptors (Vol. 96). Elsevier.
  • Dawson, L. A. (Ed.). (2011). Pharmacology of 5-HT6 Receptors. Google Books.
  • Woods, S., Clarke, N. N., Layfield, R., & Fone, K. C. (2012). 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms. British journal of pharmacology, 167(2), 436–449. [Link]

  • Handzlik, J., Satała, G., & Bojarski, A. J. (2021). The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. Molecules, 26(19), 5998. [Link]

  • Wesołowska, A. (2010). WAY-181187: neurochemical profile of a novel and selective 5-HT6 receptor agonist. Pharmacological Reports, 62(4), 564-577.
  • Glennon, R. A. (2006). The Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs. Current topics in medicinal chemistry, 6(5), 459–473. [Link]

  • Marazziti, D., Baroni, S., & Consoli, G. (2013). The Serotonin-6 Receptor as a Novel Therapeutic Target. CNS neuroscience & therapeutics, 19(2), 85–91. [Link]

  • Mitchell, E. S., & Neumaier, J. F. (2005). 5-HT6 receptors: a novel target for cognitive enhancement. Pharmacology & therapeutics, 108(3), 320–333. [Link]

  • Kim, H. J., Yun, H. M., Kim, T., Nam, G., Roh, E. J., Kostenis, E., ... & Rhim, H. (2008). Functional Human 5-HT6 Receptor Assay for High Throughput Screening of Chemical Ligands and Binding Proteins. Combinatorial chemistry & high throughput screening, 11(4), 316–324. [Link]

  • García-Alloza, M., Lasheras, B., & Ramírez, M. J. (2005). Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. British journal of pharmacology, 144(6), 802–811. [Link]

  • López-García, J. A., Montañez, M. I., Canudas, A. M., & del Río, J. (2021). Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity. Molecules, 26(11), 3328. [Link]

  • Wesołowska, A., & Nikiforuk, A. (2023). 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders. Pharmacological Reports, 75(4), 785–802. [Link]

  • Codony, X., Vela, J. M., & Ramírez, M. J. (2011). 5-HT6 receptor and cognition. Current opinion in pharmacology, 11(1), 94-100.
  • Russell, M. G., et al. (2005). Aryl indolyl sulfonamide compounds and their use as 5-HT6 ligands.
  • Russell, M. G., Baker, R., & Hunt, P. (2001). N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. Journal of medicinal chemistry, 44(23), 3881–3895. [Link]

  • Sniecikowska, J., Gluch-Lutwin, M., Bucki, A., Marcinkowska, M., Siwek, A., Starek-Swiechowicz, B., ... & Handzlik, J. (2023). New Triazine Derivatives as Serotonin 5-HT 6 Receptor Ligands. Molecules, 28(3), 1039. [Link]

  • ResearchGate. (n.d.). 5-HT 6 receptor binding assays of synthesized compounds (12–14). Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of chemical waste management is guided by the Resource Conservation and Recovery Act (RCRA), which mandates the proper handling of hazardous waste from "cradle to grave".[1] This guide is designed to align with the standards set forth by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3][4]

Hazard Assessment: A Proactive Approach to Safety

Given the absence of a specific SDS, a hazard assessment is conducted by examining the compound's structural components: the 5-fluoroindole core and the pyrrolidin-1-ylmethyl side chain.

  • 5-Fluoroindole Core: Fluorinated aromatic compounds can exhibit varying levels of biological activity and may pose metabolic risks.[5][6] The indole nucleus itself is a common motif in bioactive molecules.[6] Safety data for 5-fluoroindole indicates it is a skin and eye irritant and may cause respiratory irritation.[7][8][9]

  • Pyrrolidine Moiety: Pyrrolidine is a cyclic secondary amine. An SDS for pyrrolidine reveals it to be a flammable and corrosive liquid, causing severe skin burns and eye damage.

Based on this analysis, 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole should be handled as a hazardous substance with potential for skin, eye, and respiratory irritation, and possible corrosive properties. It is crucial to treat this compound with the same level of caution as its hazardous constituent parts.

Table 1: Hazard Profile based on Structural Analogs

Hazard ClassificationPotential EffectsSource of Information
Skin Irritation/CorrosionCauses skin irritation, potentially severe burns.[7][8][9]SDS for 5-fluoroindole and pyrrolidine
Eye Damage/IrritationCauses serious eye irritation, potentially severe damage.[7][8][9]SDS for 5-fluoroindole and pyrrolidine
Respiratory IrritationMay cause respiratory irritation.[7][8][9]SDS for 5-fluoroindole
FlammabilityThe pyrrolidine component suggests potential flammability.SDS for pyrrolidine
Environmental HazardIndole derivatives can be harmful to aquatic life.[10]SDS for indole
Personal Protective Equipment (PPE): Your First Line of Defense

When handling 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole in any form—solid, solution, or as waste—the following PPE is mandatory.[2][11]

  • Eye Protection: Chemical safety goggles are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.[12]

  • Body Protection: A flame-retardant lab coat is essential. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[12]

Spill Management: A Calm and Coordinated Response

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of required PPE.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of a potentially flammable substance. For solid spills, carefully sweep or scoop the material to avoid creating dust.[7]

  • Neutralize (if applicable and safe): Given the basic nature of the pyrrolidine moiety, a weak acid might be used for neutralization after absorption, but this should only be attempted by trained personnel with a clear understanding of the reaction.

  • Collect and Package Waste: Carefully collect the absorbed material and any contaminated debris into a designated, chemically resistant waste container.[13]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Label and Dispose of Waste: Seal the waste container, label it clearly as "Hazardous Waste" with the full chemical name and an indication of the spill cleanup debris, and follow the disposal procedures outlined below.[13]

Disposal Procedures: Ensuring Compliance and Safety

The disposal of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole must be handled as hazardous waste in accordance with EPA regulations.[1][14][15]

Waste Segregation and Collection:

  • Solid Waste: Collect solid 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole and any materials contaminated with it (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed, and chemically compatible container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[13] For instance, avoid mixing with strong oxidizing agents.[8]

  • Empty Containers: "Empty" containers that held 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole are also considered hazardous waste unless properly decontaminated. The first rinse of a container should be collected as hazardous waste.[16]

Diagram 1: Decision Tree for Waste Disposal

DisposalWorkflow Disposal Decision Workflow for 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole Start Waste Generated Assess Assess Waste Form Start->Assess Solid Solid Waste (Pure compound, contaminated items) Assess->Solid Solid Liquid Liquid Waste (Solutions) Assess->Liquid Liquid Container Empty Container Assess->Container Container PackageSolid Package in labeled, sealed, compatible container Solid->PackageSolid PackageLiquid Collect in labeled, sealed, compatible container Liquid->PackageLiquid Decontaminate Triple rinse container Container->Decontaminate Segregate Segregate from incompatible waste PackageSolid->Segregate PackageLiquid->Segregate CollectRinse Collect first rinse as hazardous waste Decontaminate->CollectRinse DisposeContainer Dispose of decontaminated container as non-hazardous Decontaminate->DisposeContainer CollectRinse->PackageLiquid Store Store in designated hazardous waste area Segregate->Store Arrange Arrange for pickup by EHS or licensed contractor Store->Arrange End Disposal Complete Arrange->End

Caption: Workflow for the safe disposal of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole.

Final Disposal:

All waste containing 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8][9] Do not, under any circumstances, dispose of this chemical down the drain or in the regular trash.[16] The waste will likely be incinerated at a high temperature in a facility permitted to handle hazardous chemical waste.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste, thereby protecting both human health and the environment.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]

  • What Are the OSHA Requirements for Chemical Storage? (n.d.). American Hazmat Rentals. Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). EHS.com. Retrieved from [Link]

  • OSHA Publishes Hazard Communication Guidelines for Employers That Use Hazardous Chemicals. (2014, August 6). OSHA Training Institute Education Center at CLPCCD. Retrieved from [Link]

  • Hazardous Waste. (2026, February 12). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University. Retrieved from [Link]

  • Regulatory and Guidance Information by Topic: Waste. (2025, August 4). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Summary of Hazardous Waste Regulations. (2024, August 12). Florida Department of Environmental Protection. Retrieved from [Link]

  • 5-Fluoro-1H-indole-3-carboxylic acid methyl ester Safety Data Sheet. (2026, January 25). Capot Chemical. Retrieved from [Link]

  • The Dark Side of Fluorine. (2019, June 20). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • 2-(4-Fluorophenyl)indole Safety Data Sheet. (2025, September 7). Thermo Fisher Scientific. Retrieved from [Link]

  • Fluorine-containing indoles. (2018, May 28). Daneshyari.com. Retrieved from [Link]

  • Fluorine-containing indoles: Synthesis and biological activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Uncontrolled Post-Industrial Landfill—Source of Metals, Potential Toxic Compounds, Dust, and Pathogens in Environment—A Case Study. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime (UNODC). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.